Ethyl 3-Hydroxybutyrate
Description
Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
Ethyl 3-hydroxybutyrate has been reported in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
levels were higher in red than in white wines of the same age; structure in first source
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025305 | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
148 °F (NTP, 1992) | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5405-41-4, 56816-01-4, 35608-64-1 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (S)-3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Stereochemical Precision: The Biological & Synthetic Utility of (S)-Ethyl 3-hydroxybutyrate
[1]
Executive Summary: The Dual-Function Moiety
(S)-Ethyl 3-hydroxybutyrate (CAS: 56816-01-4) represents a convergence of metabolic pharmacology and asymmetric synthesis. While chemically defined as the ethyl ester of (S)-3-hydroxybutyric acid, its biological identity is bifurcated:
-
Metabolic Pro-drug: It serves as a volatile, lipophilic precursor to the endogenous ketone body (S)-3-hydroxybutyrate ((S)-3HB), capable of inducing nutritional ketosis without dietary restriction.
-
Chiral Synthon: It acts as a high-fidelity chiral building block for the synthesis of carbapenem antibiotics, statins, and pheromones, leveraging its defined stereocenter at the C3 position.
This guide analyzes the mechanistic pathways of its bio-activation and provides validated protocols for its enzymatic manipulation.
Metabolic Fate & Biological Function[2][3]
The Hydrolytic Activation Pathway
Unlike free ketone salts, (S)-Ethyl 3-hydroxybutyrate avoids the salt load associated with sodium/potassium formulations. Its biological function is latent until hydrolyzed by nonspecific carboxylesterases (CES).
-
Primary Effectors: Human Carboxylesterase 1 (hCES1) (Liver) and hCES2 (Intestine).
-
Mechanism: Upon ingestion, hCES2 likely initiates hydrolysis in the intestinal lumen/epithelium. The remaining fraction enters the portal circulation where hepatic hCES1 completes the conversion.
-
Stoichiometry:
Downstream Signaling & Therapeutic Utility
Once hydrolyzed, the liberated (S)-3HB acts as a pleiotropic signaling molecule, not merely a metabolic fuel.
-
Cancer Cachexia Mitigation: Recent studies (2023) indicate EHB administration attenuates skeletal muscle wasting.[1][2][3]
-
Epigenetic Regulation: 3HB is a known endogenous histone deacetylase (HDAC) inhibitor (specifically HDAC1 and HDAC2), promoting the transcription of antioxidant genes (e.g., Foxo3a).
-
Receptor Activation: 3HB serves as a ligand for the HCAR2 (GPR109A) receptor, exerting anti-inflammatory effects in macrophages and adipocytes.
Visualization: Metabolic & Signaling Cascade
Figure 1: The bio-activation pathway of (S)-Ethyl 3-hydroxybutyrate into the signaling metabolite (S)-3-HB.
Technical Specifications & Physical Data
| Property | Value | Relevance |
| CAS Number | 56816-01-4 | Specific to the (S)-enantiomer.[9][8] |
| Molecular Weight | 132.16 g/mol | Low MW facilitates rapid absorption. |
| Boiling Point | 180-182 °C | High boiling point allows for easy solvent removal during synthesis. |
| Density | 1.017 g/mL | Denser than water; forms biphasic systems in aqueous extraction. |
| Optical Rotation | Critical quality attribute (CQA) for chiral purity verification. | |
| Solubility | Miscible in EtOH, Et | Amphiphilic nature aids bioavailability. |
Experimental Protocol: Enzymatic Kinetic Resolution
For researchers requiring high enantiomeric excess (>99% ee) of (S)-Ethyl 3-hydroxybutyrate from racemic stock, or for synthesizing derivatives, Candida antarctica Lipase B (CAL-B) is the industry standard biocatalyst.
Principle
CAL-B exhibits high enantioselectivity toward the (S)-enantiomer in transesterification reactions or hydrolytic kinetic resolution. The following protocol describes the kinetic resolution via acetylation , leaving the desired (S)-alcohol unreacted while the (R)-enantiomer is converted to the acetate.
Materials
-
Acyl Donor: Vinyl acetate (irreversible acyl donor).
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435), >5000 U/g.
-
Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).
Step-by-Step Workflow
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve 10 mmol of racemic Ethyl 3-hydroxybutyrate in 50 mL of anhydrous DIPE.
-
Add 30 mmol (3 eq) of Vinyl acetate.
-
Add 200 mg of Immobilized CAL-B beads.
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Critical Control Point: Monitor reaction progress via Chiral GC (e.g., Cyclodex-B column). The enzyme preferentially acetylates the (R)-enantiomer.
-
-
Termination:
-
Stop the reaction when the conversion reaches ~50-52%. Do not exceed 55% to prevent erosion of (S)-enantiomer yield.
-
Filter off the enzyme beads (beads can be washed with DIPE and reused).
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Separation: The mixture now contains (S)-Ethyl 3-hydroxybutyrate (alcohol) and (R)-Ethyl 3-acetoxybutyrate (ester).
-
Perform Flash Column Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate gradient (start 90:10). The acetoxy ester elutes first; the hydroxy ester (product) elutes second.
-
-
-
Validation:
-
Measure
. Target: . -
Confirm ee >99% via Chiral GC.
-
Synthesis Workflow Diagram
Figure 2: Workflow for the enzymatic isolation of (S)-Ethyl 3-hydroxybutyrate using CAL-B.
References
-
Therapeutic Application (Cancer Cachexia): Zhou, Y., et al. (2023).[6] "Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia." Biomolecules, 13(9), 1330.[7] [Link][7][8][10][11]
- Padhiar, J., et al. (2019). "Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
-
Metabolic Pathway (Carboxylesterases): Laizure, S. C., et al. (2013).[11] "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, 33(2), 210–222. [Link]
-
Chiral Building Block Utility: Seebach, D., et al. (1984). "Butanoic acid, 3-hydroxy-, ethyl ester, (S)-."[9][8][10] Organic Syntheses, 63, 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review Reports - Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. wembrace.in [wembrace.in]
- 7. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Chemical properties of Ethyl 3-hydroxybutyrate
Chemical Class: Chiral Ester / Beta-Hydroxy Acid Derivative CAS Registry: 5405-41-4 (Racemic), 56562-33-9 (R-isomer), 56816-01-4 (S-isomer) Role: Chiral Building Block (Synthon) for Asymmetric Synthesis
Executive Summary
Ethyl 3-hydroxybutyrate is a bifunctional chiral ester that serves as a cornerstone in modern asymmetric synthesis. Distinguished by its dual functionality—a secondary hydroxyl group and an ester moiety—it offers orthogonal reactivity that is critical for the construction of complex pharmaceutical architectures.
This guide analyzes the physicochemical profile, industrial synthesis routes, and downstream applications of Ethyl 3-hydroxybutyrate. It specifically highlights its utility as a precursor for carbonic anhydrase inhibitors (e.g., Dorzolamide) and carbapenem antibiotics, providing researchers with actionable protocols for synthesis and quality control.
Physicochemical & Stereochemical Profile
The utility of Ethyl 3-hydroxybutyrate lies in its optical purity.[1][2][3][4] The molecule exists as two enantiomers, (R) and (S), each serving distinct synthetic pathways.[3] The (R)-isomer is structurally related to the physiological ketone body
Table 1: Key Physical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | 170 °C (760 mmHg); 71–73 °C (12 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.017 g/mL at 25 °C | Denser than water. |
| Refractive Index | ||
| Solubility | Miscible in ethanol, chloroform, ether; Soluble in water | Amphiphilic nature aids in biphasic reactions. |
| Flash Point | 64 °C | Combustible liquid (GHS Category 4). |
Stereochemical Configuration[5]
-
(R)-(-)-Ethyl 3-hydroxybutyrate: Produced via depolymerization of polyhydroxybutyrate (PHB) or specific enzymatic reduction.
-
(S)-(+)-Ethyl 3-hydroxybutyrate: Classically accessible via Baker's Yeast reduction of ethyl acetoacetate.[5][6]
Industrial Synthesis Routes
The production of high-enantiomeric excess (ee) Ethyl 3-hydroxybutyrate is achieved through two primary paradigms: Biocatalysis and Asymmetric Chemocatalysis.
Route A: Biocatalytic Reduction (Baker's Yeast)
This is the "gold standard" for laboratory-scale synthesis of the (S)-enantiomer due to low cost and mild conditions.
-
Mechanism: The enzymes within Saccharomyces cerevisiae selectively reduce the ketone of ethyl acetoacetate.
-
Selectivity: Delivers (S)-configuration (Prelog rule compliance).
-
Optimization: Addition of sucrose regenerates the cofactor NADPH, sustaining the redox cycle.
Route B: Asymmetric Hydrogenation (Noyori)
For industrial scaling, chemocatalysis using Ruthenium-BINAP complexes is preferred.
-
Catalyst:
or similar chiral phosphine ligands. -
Substrate: Ethyl acetoacetate.[5]
-
Conditions: High pressure
(10–100 atm). -
Advantage: Tunable stereochemistry. Changing the ligand chirality ((R)-BINAP vs (S)-BINAP) allows access to either enantiomer with >98% ee.
Visualization: Synthesis Pathways
Figure 1: Divergent synthesis pathways for accessing specific enantiomers of Ethyl 3-hydroxybutyrate.
Chemical Reactivity & Functionalization
Ethyl 3-hydroxybutyrate is not merely an end-product; it is a scaffold. Its reactivity profile allows for divergent synthesis.
-
Dehydration (Crotonation):
-
Under acidic conditions (p-TsOH), the hydroxyl group eliminates to form Ethyl crotonate . This is often a side reaction to be avoided during purification.
-
-
Hydroxyl Protection/Substitution:
-
The secondary alcohol is nucleophilic. It can be tosylated (TsCl) or mesylated (MsCl) to create a leaving group. This inversion of configuration (
) is vital for introducing nitrogen or sulfur nucleophiles (e.g., in Dorzolamide synthesis).
-
-
Reduction:
-
Reduction of the ester moiety (using
) yields 1,3-Butanediol , a solvent and intermediate in polymer synthesis.
-
Pharmaceutical Applications
Case Study: Dorzolamide (Trusopt®)
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma.[7] The chiral sulfone core is constructed using (R)-3-hydroxybutyrate derivatives.[8]
-
Mechanism: The (R)-hydroxyl group is activated (tosylated) and then displaced by a thiophene mercaptan. This inversion establishes the critical (S)-stereocenter found in the final drug.
-
Significance: The optical purity of the starting material directly dictates the potency of the final inhibitor.
Case Study: Carbapenem Antibiotics ((+)-PS-5)
The (S)-enantiomer of Ethyl 3-hydroxybutyrate is used to synthesize the
-
Pathway: Through enolate condensation and subsequent cyclization, the 3-hydroxybutyrate skeleton provides the chiral backbone for the side chain, ensuring resistance to bacterial
-lactamases.
Visualization: Reaction Tree
Figure 2: The diverse chemical lineage originating from Ethyl 3-hydroxybutyrate, highlighting pharmaceutical and industrial outputs.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-(+)-Ethyl 3-hydroxybutyrate
This protocol utilizes Baker's Yeast for the enantioselective reduction of ethyl acetoacetate. It is a robust, self-validating system ideal for demonstrating biocatalysis.
Reagents:
-
Tap water: 1.6 L[5]
-
Sucrose (Ordinary sugar): 300 g
-
Baker's Yeast (Dry or Cake): 200 g
-
Ethyl Acetoacetate: 20 g (0.154 mol)[5]
Methodology:
-
Fermentation Initiation: In a 4L flask equipped with a mechanical stirrer, dissolve 300g sucrose in 1.6L water at 30°C. Add 200g Baker's Yeast. Stir for 1 hour to activate enzymes (
evolution will be visible). -
Substrate Addition: Add 20g Ethyl Acetoacetate dropwise.
-
Incubation: Stir at room temperature for 24 hours.
-
Cofactor Regeneration: Add a warm solution of 200g sucrose in 1L water to replenish NADPH levels. Add another 20g Ethyl Acetoacetate 1 hour later.
-
Completion: Stir for 50–60 hours. Monitor consumption of starting material via TLC (Ether:Hexane 1:1) or GC.[9][5][10][11]
-
Extraction: Filter through Celite to remove yeast cells. Saturate filtrate with NaCl and extract with Ethyl Ether (5 x 500mL).
-
Purification: Dry organic layer over
, concentrate, and distill under reduced pressure (12 mmHg). Collect fraction at 71–73°C.[5]
Validation:
Protocol B: Chiral Gas Chromatography Analysis
To verify the enantiomeric excess (ee) of the synthesized product.
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, CP-Chirasil-Dex CB or equivalent).
-
Dimensions: 25 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Temperature Program:
-
Initial: 80°C (hold 2 min).
-
Ramp: 5°C/min to 120°C.
-
-
Detection: FID at 250°C.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~9.2 min
-
-
Calculation:
References
-
Seebach, D., et al. (1985). "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate". Organic Syntheses, 63, 1.
-
BenchChem. (2025).[3] "Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis". Technical Notes.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate". PubChem.
-
Rajan, L., & Karvekar, M. D. (2019).[8] "Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide". Journal of Pharmaceutical Research.
-
Chiba, T., & Nakai, T. (1987). "An asymmetric synthesis of carbapenem antibiotic (+)-PS-5 from ethyl 3-hydroxybutanoate". The Journal of Organic Chemistry, 52(24).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jopcr.com [jopcr.com]
- 9. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Technical Guide: Enantioselective Analysis and Biosynthesis of Ethyl 3-Hydroxybutanoate in Wine Matrix
Executive Summary
Ethyl 3-hydroxybutanoate (E3HB) represents a critical intersection between oenological sensory science and chiral biocatalysis. While present in wine at sub-threshold concentrations (typically <1 mg/L), it functions as a perceptive enhancer , synergistically amplifying fresh fruit and red berry notes through stereospecific interactions.
For the drug development sector, the biosynthesis of E3HB in Saccharomyces cerevisiae serves as a model system for eukaryotic ketoreductase activity, demonstrating high enantioselectivity applicable to the synthesis of chiral pharmaceutical building blocks. This guide details the stereochemical characterization, biosynthetic pathways, and validated analytical protocols for E3HB.
Part 1: Stereochemical Fundamentals & Sensory Impact
E3HB possesses a single chiral center at the C3 position, resulting in two enantiomers: (
Sensory Thresholds and Perception
Contrary to common assumptions in ester analysis, the "stronger" enantiomer is not the sole driver of aroma. Both enantiomers of E3HB have high detection thresholds in wine hydroalcoholic solution, yet they profoundly alter the perception of other fruity esters.
Table 1: Comparative Sensory Metrics of E3HB Enantiomers
| Parameter | ( | ( |
| Configuration | ( | ( |
| Olfactory Threshold (12% EtOH) | 21 mg/L (More Potent) | 63 mg/L (Less Potent) |
| Aromatic Descriptor | Fruity, sweet, strawberry jam | Green, grassy, faint fruity |
| Typical Wine Concentration | 0.3 – 0.5 mg/L | 0.1 – 0.2 mg/L |
| Sensory Role | Enhancer : Synergistically boosts perception of red berry notes even at sub-threshold levels.[1] | Aging Marker : Concentration increases via chemical esterification during maturation. |
Critical Insight: The (
)-enantiomer is the product of enzymatic reduction and dominates the profile of young wines (approx. 75:25: ratio). The ( )-enantiomer accumulates slowly over years due to acid-catalyzed chemical equilibrium, making the ratio a chronometer of wine age [1].
Part 2: Biosynthetic Origins (Yeast Metabolism)
For pharmaceutical researchers, the production of E3HB is a case study in whole-cell biocatalysis. Saccharomyces cerevisiae utilizes stereoselective dehydrogenases (ketoreductases) to reduce acetoacetyl moieties.
Metabolic Pathway
The biosynthesis branches from the central lipid metabolism. The precursor, Acetoacetyl-CoA, is reduced to 3-hydroxybutyryl-CoA before esterification. The high enantioselectivity (>90%
Figure 1: Stereoselective biosynthetic pathway of E3HB in S. cerevisiae. The enzymatic reduction step fixes the chirality to the (S)-configuration.
Part 3: Analytical Methodology (Chiral GC-MS)
Separating enantiomers of volatile esters requires a chiral stationary phase capable of forming inclusion complexes with the analytes. The following protocol utilizes a
Experimental Workflow
This protocol uses Solid Phase Microextraction (SPME) for high sensitivity and solvent-free extraction, coupled with GC-MS.
Reagents & Equipment:
-
Internal Standard: Methyl octanoate (or isotopically labeled E3HB if available).
-
Column: Chiral capillary column (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin), 25m x 0.25mm. -
SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
Figure 2: SPME-GC-MS workflow for the chiral resolution of trace esters.
Detailed Protocol Steps
-
Sample Preparation:
-
Aliquot 10 mL of wine into a 20 mL headspace vial.
-
Add 3g NaCl (to induce "salting out" effect, increasing volatility of esters).
-
Add 10 µL of Internal Standard solution.
-
Seal with a magnetic screw cap with PTFE/silicone septum.
-
-
SPME Extraction:
-
Incubate at 40°C for 15 minutes with agitation (500 rpm).
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C. Note: Competitive adsorption can occur; ensure extraction time is consistent.
-
-
GC Parameters:
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Oven Program: Initial 40°C (2 min)
Ramp 2°C/min to 150°C. Slow ramp is critical for chiral resolution. -
Inlet: 240°C, Splitless mode (0.75 min).
-
-
MS Detection (SIM Mode):
-
Target Ions: m/z 117 (M-15), 88 (McLafferty rearrangement), 60 .
-
Dwell time: 50 ms.
-
-
Data Processing:
-
Calculate Enantiomeric Ratio (ER) = Area(
) / [Area( ) + Area( )]. -
Quantify absolute concentration using the Internal Standard response factor.
-
Part 4: Application in Drug Development & Authenticity
Authenticity Verification
The enantiomeric ratio serves as a robust marker for wine authenticity.
-
Natural Fermentation: High (
) excess ( > 50%).[2][3][4][5][6] -
Adulteration: Addition of synthetic racemic E3HB results in a 50:50 ratio (racemate).
-
Spoilage: Bacterial spoilage (e.g., by Oenococcus oeni) often produces different ester profiles, though E3HB is primarily yeast-derived.
Translational Value for Pharma
The reductases identified in S. cerevisiae responsible for the (
References
-
Lytra, G., Tempere, S., Le Floch, A., de Revel, G., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(50), 10793–10799.
-
Dahl, A. C., Madsen, J. Ø., & Larsen, S. (1999). Baker's yeast reduction of ethyl acetoacetate: (S)-(+)-ethyl 3-hydroxybutanoate.[2][3][5] Organic Syntheses, 76, 178.
-
Pineau, B., Barbe, J. C., Van Leeuwen, C., & Dubourdieu, D. (2009). Examples of perceptive interactions involved in specific "red-" and "black-berry" aromas in red wines. Journal of Agricultural and Food Chemistry, 57(9), 3702-3708.
Sources
Ethyl 3-Hydroxybutyrate: The Chiral Scaffold in Modern API Synthesis
Executive Summary
In the high-stakes landscape of asymmetric synthesis, Ethyl 3-hydroxybutyrate (E3HB) stands as a foundational chiral building block. Its utility extends far beyond simple ester chemistry; it serves as the stereochemical anchor for blockbuster statins (Atorvastatin), life-saving carbapenem antibiotics (Thienamycin), and complex pheromones.
This technical guide dissects the utility of E3HB, moving from its biocatalytic production to its integration into multi-step API workflows. It is designed for process chemists who require reproducible protocols, mechanistic insight, and rigorous quality control standards.
Part 1: The Stereochemical Imperative
Ethyl 3-hydroxybutyrate (CAS: 5405-41-4 for racemic) exists as two enantiomers, each serving distinct synthetic lineages:
-
(S)-(+)-Ethyl 3-hydroxybutyrate: The product of yeast reduction.[1][2][3] It is the critical precursor for carbapenem antibiotics and specific pheromones. Its configuration maps directly to the C-4 stereocenter in thienamycin derivatives.
-
(R)-(-)-Ethyl 3-hydroxybutyrate: Often derived from the depolymerization of polyhydroxybutyrate (PHB) or specific bacterial reduction. It is the essential scaffold for the statin side-chain (e.g., Atorvastatin, Rosuvastatin), providing the 1,3-diol functionality required for HMG-CoA reductase inhibition.
Why E3HB? Unlike other chiral pools (e.g., amino acids), E3HB offers a 1,3-functionalization pattern (ester and hydroxyl) that is chemically distinct. This allows for orthogonal protection strategies—the hydroxyl can be silylated or acylated while the ester undergoes reduction, hydrolysis, or Claisen condensation.
Part 2: Biocatalytic Production Protocols
While chemical hydrogenation (Noyori catalysis) is possible, the biocatalytic reduction of ethyl acetoacetate remains the gold standard for accessibility and high enantiomeric excess (ee).
Protocol A: Baker's Yeast Reduction (S-Enantiomer)
Source: Adapted from Seebach et al., Org. Synth. [1]
Mechanism: The reduction relies on the oxidoreductases present in Saccharomyces cerevisiae. The critical factor is the regeneration of the NADPH cofactor, fueled by the metabolism of sucrose (the auxiliary substrate).
The Protocol:
-
Fermentation Setup:
-
In a 4-L reactor, dissolve 300 g sucrose in 1.6 L tap water .
-
Add 200 g fresh Baker's Yeast (dispersed).
-
Incubate at 30°C for 1 hour to activate glycolysis.
-
-
Substrate Addition (Fed-Batch):
-
Cofactor Boost:
-
Add a warm solution of 200 g sucrose in 1 L water .
-
Add a second portion of 20 g EAA .
-
Continue stirring for 50–60 hours.
-
-
Work-up:
-
Purification:
Visualization: Biocatalytic Workflow
The following diagram illustrates the logical flow and critical control points of the yeast reduction process.
Figure 1: Critical path for the biocatalytic reduction of ethyl acetoacetate. Note the substrate inhibition warning.
Part 3: High-Value API Applications
The Statin Side-Chain (Atorvastatin)
The lipophilic side chain of Atorvastatin (Lipitor) requires a specific 3,5-dihydroxy acid motif. (R)-Ethyl 3-hydroxybutyrate is the precursor for the "upper" half of this chain.
Synthetic Strategy:
-
Chain Extension: The ester group of E3HB is converted to a nitrile via a 4-chloro intermediate or direct displacement, yielding Ethyl 4-cyano-3-hydroxybutyrate .
-
Condensation: This nitrile intermediate undergoes a Blaise reaction or aldol-like condensation to build the full 7-carbon statin backbone.
-
Stereocontrol: The C-3 chirality of E3HB dictates the stereochemistry of the final C-5 hydroxyl in Atorvastatin [2].
Carbapenem Antibiotics (Thienamycin)
For carbapenems, the (S)-enantiomer is required to establish the correct configuration at the beta-lactam ring.
Key Transformation:
-
Enolate Chemistry: The dianion of (S)-E3HB is generated using LDA (Lithium Diisopropylamide).
-
Alkylation: This dianion reacts with electrophiles to introduce substituents at the alpha-position (C-2), creating the trans-substituted beta-lactam precursor.
Visualization: Atorvastatin Logic
This diagram maps the transformation of E3HB into the Atorvastatin pharmacophore.
Figure 2: The lineage from E3HB to the Atorvastatin pharmacophore via the cyano-intermediate.
Part 4: Quality Control & Analytics
Trust in a chiral building block relies on rigorous ee determination. Standard rotation (
Analytical Protocol: Chiral GC
-
Column: Beta-cyclodextrin based capillary column (e.g., Chirasil-Dex CB or equivalent).
-
Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Oven: Isothermal at 80–90°C or slow ramp (2°C/min).
-
Detector: FID.
-
-
Derivatization (Optional but Recommended): Trifluoroacetylation of the hydroxyl group often improves peak shape and resolution between enantiomers.
Data Summary Table: Physical Properties
| Property | Value | Notes |
| Boiling Point | 71–73°C @ 12 mmHg | Vacuum distillation required to prevent racemization/decomposition.[5] |
| Density | 1.017 g/mL | At 25°C. |
| Optical Rotation | Pure (S)-enantiomer ( | |
| Solubility | Miscible in Ethanol, Ether | Slightly soluble in water; salting out required for extraction.[5] |
References
-
Seebach, D.; Sutter, M. A.; Weber, R. H.; Züger, M. F.[4] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate". Organic Syntheses, Coll.[1][4] Vol. 7, p. 215 (1990).
-
ResearchGate.[6] "Biocatalytic synthesis of atorvastatin intermediates".
-
ACS Publications.[7] "An asymmetric synthesis of carbapenem antibiotic (+)-PS-5 from ethyl 3-hydroxybutanoate". The Journal of Organic Chemistry.
-
Sigma-Aldrich. "Ethyl (R)-(-)-3-hydroxybutyrate Product Sheet".
Sources
Precision Identification and Application of Ethyl 3-Hydroxybutyrate: A Technical Guide
Part 1: The Chirality Directive in Reagent Selection
In pharmaceutical synthesis, the "Chirality Cliff" represents a critical failure point where the misidentification of a starting material’s stereochemistry leads to inactive or toxic downstream products. Ethyl 3-hydroxybutyrate (E3HB) is a quintessential chiral building block. It exists as two distinct enantiomers, each serving unique roles in the synthesis of carbapenem antibiotics, pheromones, and statin precursors.
This guide moves beyond simple database lookups. It establishes a rigorous identification protocol to ensure that the CAS number you select aligns perfectly with your target stereochemistry.
Part 2: The CAS Registry Landscape (The "Lookup" Core)
The generic name "Ethyl 3-hydroxybutyrate" is insufficient for technical procurement. You must utilize the specific CAS Registry Number (RN) corresponding to the optical rotation required for your synthesis.
Table 1: Stereochemical Identifier Matrix[1]
| Chemical Identity | Stereochemistry | CAS Registry Number | Optical Rotation | Isomeric SMILES |
| Ethyl (R)-(-)-3-hydroxybutyrate | (R)-Enantiomer | 24915-95-5 | CCOC(=O)CO | |
| Ethyl (S)-(+)-3-hydroxybutyrate | (S)-Enantiomer | 56816-01-4 | CCOC(=O)CO | |
| Ethyl 3-hydroxybutyrate | Racemic / Unspecified | 5405-41-4 | CCOC(=O)CC(C)O |
Critical Note: Do not confuse these with the free acid forms (3-hydroxybutyric acid), which have distinct CAS numbers. Always verify the ester functionality (Ethyl group) in the structure.
Visualization: The Identification Logic Flow
The following diagram illustrates the decision logic required to validate incoming raw materials before they enter the production line.
Figure 1: Logic flow for the unambiguous identification of Ethyl 3-hydroxybutyrate isomers based on polarimetry.
Part 3: Physicochemical Profiling
For process optimization, understanding the physical constraints of the reagent is mandatory. The enantiomers share scalar physical properties (BP, Density) but differ in interaction with chiral environments (enzymes, chiral columns).
Table 2: Critical Physical Constants
| Property | Value | Context for Processing |
| Molecular Weight | 132.16 g/mol | Stoichiometric calculations |
| Boiling Point | 170°C (atm) / 75-76°C (12 mmHg) | High BP requires vacuum distillation for purification to prevent thermal degradation.[1] |
| Density | 1.017 g/mL (25°C) | Essential for volumetric dosing in automated reactors.[1] |
| Solubility | Miscible in EtOH, CHCl | Highly versatile solvent compatibility; beware of hydrolysis in basic aqueous media.[1] |
Part 4: Synthesis & Production Protocols
The choice of isomer dictates the synthesis method. The (S)-isomer is classically accessed via biocatalysis, while the (R)-isomer is often derived from the depolymerization of bioplastics.
Protocol A: Biocatalytic Synthesis of (S)-(+)-Ethyl 3-hydroxybutyrate (CAS 56816-01-4)
Mechanism: Enantioselective reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast).
Reagents:
-
Ethyl Acetoacetate (CAS 141-97-9)
-
Baker's Yeast (Dry active)
-
Sucrose (Energy source for cofactor regeneration)[2]
Step-by-Step Methodology:
-
Fermentation Setup: In a 4L reactor, suspend 200g of Baker's yeast and 300g sucrose in 1.6L water. Stir at 30°C for 1 hour to activate enzymes.
-
Substrate Addition: Add 20g (0.154 mol) of Ethyl Acetoacetate.
-
Reaction Phase: Stir for 24 hours. Add a supplementary feed of 200g sucrose (dissolved in warm water) to regenerate NADH. Add another 20g of substrate.[2][3]
-
Monitoring: Monitor consumption of starting material via GC.
-
Extraction: Filter yeast mass through Celite. Saturate filtrate with NaCl and extract with Ethyl Ether (5x 500mL).
-
Purification: Dry organic layer over MgSO
. Concentrate and perform fractional distillation under reduced pressure (12 mmHg). Collect fraction at 71-73°C. -
Validation: Expected
to .
Protocol B: Derivation of (R)-(-)-Ethyl 3-hydroxybutyrate (CAS 24915-95-5)
Mechanism: Acid-catalyzed alcoholysis (depolymerization) of Poly(3-hydroxybutyrate) (PHB).
Methodology Summary: PHB is a natural polyester produced by bacteria like Ralstonia eutropha. Heating PHB in ethanol with a catalytic amount of sulfuric acid cleaves the polymer chain, retaining the natural (R)-configuration of the monomer units. This method yields high optical purity (>99% ee) compared to direct chemical reduction.
Visualization: Synthesis Pathways
Figure 2: Divergent synthesis routes for (S) and (R) enantiomers.
Part 5: Analytical Validation (Self-Validating System)
Trust but verify. Relying on the label is insufficient for GMP workflows. You must determine the Enantiomeric Excess (ee).[2][4]
Method: Chiral Gas Chromatography (GC)
To distinguish CAS 24915-95-5 from 56816-01-4, standard GC columns (e.g., DB-5) are useless. You must use a cyclodextrin-based chiral stationary phase.
Instrument Parameters:
-
Column: Rt-βDEXsm or equivalent (Beta-cyclodextrin derivatized).
-
Dimensions: 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium or Hydrogen (40 cm/sec).
-
Oven Program:
-
Initial: 70°C (Hold 1 min)
-
Ramp: 2°C/min to 120°C[5]
-
Hold: 5 min
-
-
Detection: FID at 250°C.
Interpretation:
-
The (R)-enantiomer typically elutes before the (S)-enantiomer on β-cyclodextrin phases (verify with standards).
-
Calculation:
[1]
Part 6: Applications in Drug Development
-
Carbapenem Antibiotics: (R)-3-hydroxybutyric acid derivatives are key intermediates for the side chains of thienamycin-class antibiotics.
-
Statins: The chiral hydroxyl group serves as a scaffold for the HMG-CoA reductase inhibitor pharmacophore.
-
Pheromones: Used in the synthesis of species-specific insect pheromones for agricultural pest control.
References
-
Seebach, D., et al. "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate."[2] Organic Syntheses, Coll.[6] Vol. 7, p. 185 (1990); Vol. 63, p. 1 (1985). [Link][2]
-
National Institute of Standards and Technology (NIST). "Ethyl 3-hydroxybutyrate Gas Phase IR Spectrum." [Link]
-
Restek Corporation. "Chiral Analysis of Flavor Compounds (Application Note)." [Link]
Sources
- 1. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 2. orgsyn.org [orgsyn.org]
- 3. ethz.ch [ethz.ch]
- 4. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
Ethyl 3-hydroxybutyrate degradation products
An In-depth Technical Guide to the Degradation Products of Ethyl 3-Hydroxybutyrate
Abstract
Ethyl 3-hydroxybutyrate is a chiral ester with significant applications in the pharmaceutical and fine chemical industries, serving as a key building block for complex molecular syntheses.[1][2][3] The stability of this molecule is a critical parameter in drug development, manufacturing, and formulation, as its degradation can lead to the formation of impurities that may affect product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the principal degradation pathways of ethyl 3-hydroxybutyrate, including hydrolysis, thermal decomposition, and enzymatic transformation. We will explore the identity of the resulting degradation products, the mechanisms of their formation, and the analytical methodologies required for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the stability and degradation profile of ethyl 3-hydroxybutyrate.
Introduction to Ethyl 3-Hydroxybutyrate
Ethyl 3-hydroxybutyrate (E3HB) is the ethyl ester of 3-hydroxybutyric acid.[4] It is a colorless liquid with a mild, fruity aroma.[3] Its structure contains a chiral center at the C3 position, meaning it exists as two enantiomers: (S)-(+)-ethyl 3-hydroxybutyrate and (R)-(-)-ethyl 3-hydroxybutyrate. These optically active forms are highly valued as versatile chiral intermediates in the asymmetric synthesis of a wide range of pharmaceuticals, including carbapenem antibiotics and anti-glaucoma drugs.[1][5] Given its role in the synthesis of active pharmaceutical ingredients (APIs), understanding its stability is paramount.
Table 1: Physicochemical Properties of Ethyl 3-hydroxybutyrate
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| Boiling Point | 180-182 °C (at 760 mmHg) | [2] |
| Density | ~1.017 g/mL at 25 °C | [6] |
| Refractive Index | ~1.421 (at 20 °C) | [2][6] |
| Solubility | Water soluble (>100 mg/mL) | [4] |
| CAS Number | 5405-41-4 (racemic) | [4] |
Degradation Pathways and Products
The degradation of ethyl 3-hydroxybutyrate can be initiated by several factors common in pharmaceutical processing and storage, including the presence of water, elevated temperatures, and exposure to biological systems. These pathways lead to distinct degradation products.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for esters. In this reaction, the ester functional group is cleaved by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases, or it can occur spontaneously, albeit at a slower rate.[7]
-
Mechanism : The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated to form ethanol.
-
Primary Degradants :
-
3-Hydroxybutyric Acid (3-HBA) : The primary carboxylic acid product.
-
Ethanol : The corresponding alcohol product.
-
-
Causality : The rate of hydrolysis is highly dependent on pH and temperature. Alkaline conditions significantly accelerate the reaction, a principle used in synthetic chemistry to intentionally hydrolyze the ester to its corresponding salt.[8] Acidic conditions also catalyze the reaction.[9] In pharmaceutical formulations, the presence of acidic or basic excipients or shifts in pH during storage can trigger this degradation pathway.
Thermal Degradation
When subjected to elevated temperatures, β-hydroxy esters like ethyl 3-hydroxybutyrate can undergo an elimination reaction, which is a common thermal degradation route for this class of compounds.
-
Mechanism : This degradation proceeds through a cyclic transition state (pyrolytic syn-elimination or Chugaev-type elimination), where the hydroxyl group and a hydrogen atom from the adjacent carbon are eliminated, forming a double bond and water. The primary product is an α,β-unsaturated ester.
-
Primary Degradants :
-
Ethyl Crotonate (Ethyl but-2-enoate) : The α,β-unsaturated ester product. The formation of ethyl trans-crotonate has been observed under certain reaction conditions.[9]
-
Water : A co-product of the elimination reaction.
-
-
Causality : The onset temperature for the thermal degradation of the related polymer, poly(3-hydroxybutyrate), is around 286 °C.[10] While the monomeric ester will have a different degradation profile, this indicates that significant thermal degradation is most relevant during high-temperature manufacturing processes like distillation or in gas chromatography inlets, rather than typical storage conditions.
Enzymatic Degradation
In biological systems, ethyl 3-hydroxybutyrate can be metabolized by enzymes, primarily esterases and lipases, which catalyze its hydrolysis. This is a critical consideration for the pharmacokinetics and metabolism of any drug substance derived from or containing this moiety.
-
Mechanism : Esterases and lipases possess a catalytic triad (typically Ser-His-Asp) in their active site. The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate and the release of ethanol. This intermediate is then hydrolyzed by water to release 3-hydroxybutyric acid and regenerate the free enzyme.[5]
-
Primary Degradants :
-
3-Hydroxybutyric Acid (3-HBA) : The primary product of enzymatic hydrolysis.[11]
-
Ethanol : The corresponding alcohol product.
-
-
Secondary Degradants : In a metabolic context, the resulting 3-hydroxybutyric acid can be further oxidized by enzymes like 3-hydroxybutyrate dehydrogenase to form Acetoacetate .[11]
-
Causality : The presence of various esterases in the body (e.g., in the liver, plasma, and gut) means that ethyl 3-hydroxybutyrate is susceptible to rapid in-vivo hydrolysis.[1][5] This pathway is highly specific; for instance, certain microbial enzymes show a preference for hydrolyzing one enantiomer over the other, a principle exploited for the kinetic resolution of racemic mixtures.[5]
Table 2: Summary of Ethyl 3-Hydroxybutyrate Degradation
| Degradation Pathway | Key Conditions | Primary Degradation Products | Potential Secondary Products |
| Hydrolysis | Water, Acid/Base (catalyst) | 3-Hydroxybutyric Acid, Ethanol | None |
| Thermal Degradation | High Temperature (>200 °C) | Ethyl Crotonate, Water | Oligomers, char (at extreme temp.) |
| Enzymatic Degradation | Presence of Esterases/Lipases | 3-Hydroxybutyric Acid, Ethanol | Acetoacetate (via oxidation of 3-HBA) |
Visualization of Degradation Pathways
The logical relationships between ethyl 3-hydroxybutyrate and its degradation products are visualized below.
Caption: Primary degradation pathways of Ethyl 3-hydroxybutyrate.
Analytical Methodologies for Degradation Studies
To ensure product quality and safety, robust analytical methods are required to separate, identify, and quantify ethyl 3-hydroxybutyrate and its potential degradation products. Forced degradation (stress testing) studies are typically performed to intentionally generate these products and validate the stability-indicating nature of the analytical methods.
Experimental Workflow: A Self-Validating System
A trustworthy analytical protocol must be designed as a self-validating system. This means that control samples (unstressed) are analyzed alongside stressed samples, and a mass balance calculation is performed. The total amount of the parent compound and its degradants should remain consistent, accounting for >95% of the initial parent compound's mass.
Caption: Experimental workflow for a stability-indicating method.
Protocol 1: Gas Chromatography (GC) for Volatile Components
GC is the preferred method for analyzing the volatile parent compound (E3HB) and the thermal degradant (ethyl crotonate).
-
Principle : The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) provides excellent sensitivity for quantifiable organic compounds.
-
Causality of Choices :
-
Capillary Column : A polar column (e.g., a wax-type like DB-WAX or similar) is chosen to provide good separation between the slightly polar E3HB and the less polar ethyl crotonate.
-
Split Injection : Used to prevent column overloading with concentrated samples.
-
Temperature Program : A gradient is used to first elute volatile components at a lower temperature and then ramp up to elute higher-boiling components, ensuring sharp peaks and efficient separation.
-
Step-by-Step Methodology:
-
Standard Preparation : Prepare a stock solution of ethyl 3-hydroxybutyrate reference standard in a suitable solvent (e.g., methanol or ethyl acetate) at 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation : Dilute the sample to be tested in the same solvent to a final concentration within the calibration range.
-
GC System Configuration :
-
Instrument : Gas chromatograph with FID.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, polar stationary phase.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Temperatures : Inlet: 250°C; Detector: 270°C.
-
Oven Program : Initial 50°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
Injection : 1 µL with a 50:1 split ratio.
-
-
Analysis : Inject standards to establish a calibration curve. Inject the prepared sample.
-
Data Processing : Identify peaks by retention time relative to the standard. Quantify using the calibration curve. For structural confirmation of degradants, a GC-Mass Spectrometry (GC-MS) system would be used under similar chromatographic conditions.[4][12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
HPLC is essential for quantifying the non-volatile primary hydrolytic degradant, 3-hydroxybutyric acid.
-
Principle : The sample is separated based on its partitioning between a mobile phase and a stationary phase. For a polar analyte like 3-HBA, a reversed-phase column is used.
-
Causality of Choices :
-
Reversed-Phase C18 Column : This is the standard for separating small organic molecules.
-
Acidified Mobile Phase : An acidic mobile phase (e.g., using phosphoric acid or formic acid) is critical to suppress the ionization of the carboxylic acid group of 3-HBA. This ensures it is in a single, non-ionized form, resulting in a sharp, symmetrical peak shape.
-
UV Detection : 3-HBA lacks a strong chromophore, so detection is performed at a low wavelength (~210 nm) where the carboxylic acid group absorbs.
-
Step-by-Step Methodology:
-
Standard Preparation : Prepare a stock solution of 3-hydroxybutyric acid reference standard in the mobile phase at 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation : Dilute the stressed sample in the mobile phase to a concentration within the calibration range.
-
HPLC System Configuration :
-
Instrument : HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column : C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Isocratic mixture of 95:5 (v/v) 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : 210 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject standards to create a calibration curve. Inject the prepared sample.
-
Data Processing : Identify 3-HBA by its retention time. Quantify using the established calibration curve.
Conclusion
The stability of ethyl 3-hydroxybutyrate is a multifaceted issue governed by its susceptibility to hydrolysis, thermal elimination, and enzymatic degradation. The primary degradation products are 3-hydroxybutyric acid (from hydrolysis) and ethyl crotonate (from thermal stress), with acetoacetate being a potential metabolic downstream product. For professionals in drug development and manufacturing, a proactive approach to stability testing is essential. This involves utilizing a suite of validated, stability-indicating analytical methods, such as the GC and HPLC protocols detailed herein, to monitor and control the impurity profile of any process or formulation involving this critical chiral building block. A thorough understanding of these degradation pathways enables the rational design of stable formulations and robust manufacturing processes, ultimately ensuring the safety and efficacy of the final pharmaceutical product.
References
- MDPI. (2023). Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate-co-Polyhydroxyvalerate Films in Soil.
- PMC - NIH. (2016). Biodegradation of different formulations of polyhydroxybutyrate films in soil.
- PubMed. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood.
- ScienceDirect. (2018). Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences.
- MiMeDB. Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458).
- ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER.
- PubChem. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572.
- Google Patents. (2020). WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt.
- ResearchGate. Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in drying treatment.
- Wiley Online Library. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
- Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure.
- ResearchGate. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate.
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- ChemicalBook. Ethyl (S)-3-hydroxybutyrate | 56816-01-4.
- ResearchGate. Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions.
- FooDB. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141).
- Sigma-Aldrich. Ethyl (R)-(-)-3-hydroxybutyrate 98 24915-95-5.
- Sigma-Aldrich. Ethyl 3-hydroxybutyrate >= 97%, FG 5405-41-4.
- ChemicalBook. Ethyl 3-hydroxybutyrate(5405-41-4).
- Organic Syntheses. ethyl 4-hydroxycrotonate - Organic Syntheses Procedure.
- ACS Publications. (2020). Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry.
- Sigma-Aldrich. Ethyl 3-hydroxybutyrate >= 98 5405-41-4.
- ResearchGate. Thermal degradation of plasticized poly(3-hydroxybutyrate) investigated by DSC.
- Chemical Bull Pvt. Ltd. Ethyl-3-hydroxybutyrate | 5405-41-4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 3. Ethyl-3-hydroxybutyrate | 5405-41-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mimedb.org [mimedb.org]
- 8. WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt - Google Patents [patents.google.com]
- 9. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of different formulations of polyhydroxybutyrate films in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
Precision Synthesis of Poly(3-hydroxybutyrate) (PHB) via Ethyl 3-Hydroxybutyrate
Chemo-Enzymatic and Ring-Opening Polymerization Strategies
Executive Summary
This technical guide details the synthesis of Poly(3-hydroxybutyrate) (PHB) utilizing Ethyl 3-hydroxybutyrate (E3HB) as the primary chiral synthon. While industrial PHB is typically harvested from bacterial fermentation (Cupriavidus necator), synthetic routes offering precise control over molecular weight (MW), polydispersity (Đ), and end-group functionality are critical for pharmaceutical applications, particularly in drug delivery systems and tissue engineering scaffolds.
This guide delineates two distinct methodologies:
-
Direct Polycondensation: A step-growth mechanism suitable for producing low-MW oligomers and telechelics.
-
Ring-Opening Polymerization (ROP): A chain-growth mechanism via a
-butyrolactone intermediate, required for high-MW, structural-grade polymers.
The Precursor Landscape: Ethyl 3-Hydroxybutyrate (E3HB)[1]
Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) serves as an ideal starting material due to its commercial availability in high optical purity. Unlike bacterial PHB, which is exclusively isotactic
| Property | Specification | Relevance to Synthesis |
| Molecular Weight | 132.16 g/mol | Monomer unit calculation |
| Boiling Point | 180-182 °C | High BP requires vacuum for ethanol removal |
| Chirality | Determines polymer tacticity (Isotactic vs. Atactic) | |
| Purity Requirement | Impurities (water/acid) terminate chain growth |
Strategic Pathways: Mechanism & Logic
The choice of synthetic route depends entirely on the target application.
-
Route A: Direct Transesterification (Polycondensation)
-
Mechanism:[1][2][3][4][5] Step-growth polymerization driven by the removal of ethanol.
-
Catalysts: Titanium(IV) isopropoxide (Chemical) or Candida antarctica Lipase B (Enzymatic).[5][6]
-
Outcome: Low to medium MW (
kDa). Ideal for biodegradable drug carriers or macromonomers. -
Challenge: Achieving high conversion requires extreme removal of condensate (ethanol) to shift equilibrium.
-
-
Route B: Ring-Opening Polymerization (ROP) via
-Butyrolactone
Visualization of Synthetic Pathways
Figure 1: Dual pathways for PHB synthesis from Ethyl 3-Hydroxybutyrate. Route A (top) yields oligomers; Route B (bottom) yields high-performance polymers.
Experimental Protocols
Protocol A: Enzymatic "Green" Polycondensation
Target: Biocompatible PHB oligomers for drug delivery. Rationale: Uses Candida antarctica Lipase B (CALB) to catalyze transesterification without toxic metals.
Reagents:
-
Ethyl
-3-hydroxybutyrate (99%)[5] -
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Molecular Sieves (4Å, activated)
-
Solvent: Toluene (anhydrous) or Solvent-free (bulk)
Step-by-Step Methodology:
-
Pre-Drying: Dry the E3HB monomer over molecular sieves for 24 hours. Water acts as a competitive nucleophile, terminating chains prematurely.
-
Enzyme Activation: Dry the immobilized lipase in a vacuum desiccator at 25°C for 24 hours.
-
Reaction Setup:
-
In a flame-dried round-bottom flask, combine E3HB (10 g, 75 mmol) and CALB (10 wt% relative to monomer).
-
Optional: Add 1,3-butanediol (0.5 mol%) if telechelic diol-terminated PHB is desired.
-
-
Polymerization:
-
Heat to 70°C (optimal for CALB stability).
-
Apply vacuum (< 10 mbar ) immediately. This is the Critical Process Parameter (CPP). The reaction is equilibrium-controlled; failure to remove ethanol results in no polymerization.
-
Stir at 200 rpm for 48–96 hours.
-
-
Purification:
-
Dissolve the crude mixture in chloroform.
-
Filter to remove the immobilized enzyme (enzyme can be recycled).
-
Precipitate the filtrate into cold methanol (10:1 ratio methanol:chloroform).
-
Centrifuge and dry under vacuum at 40°C.
-
Protocol B: High-MW Synthesis via
-Butyrolactone
Target: High MW PHB (
Phase 1: Synthesis of
-
Hydrolysis: Reflux E3HB with NaOH (aq) to yield Sodium 3-hydroxybutyrate. Acidify with HCl to isolate 3-hydroxybutyric acid.
-
Cyclization: Perform a Steglich esterification or use Tosyl Chloride/Pyridine in
at 0°C to effect intramolecular cyclization. -
Distillation: Distill the resulting
-butyrolactone under reduced pressure. Warning: -butyrolactone is a suspected carcinogen; handle in a glovebox or high-performance fume hood.
Phase 2: Ring-Opening Polymerization (ROP)
-
Catalyst Preparation: Use a Zinc
-diketiminate complex (BDI-Zn-N(SiMe3)2) for controlled living polymerization. -
Reaction:
-
In a glovebox (
ppm), dissolve -butyrolactone (1.0 M) in Toluene. -
Add Catalyst (Monomer:Catalyst ratio = 500:1).
-
Stir at room temperature for 2-4 hours.
-
-
Quenching: Terminate with acidic methanol (HCl/MeOH).
-
Precipitation: Pour into excess cold hexane. Filter and dry.
Characterization & Quality Control
To validate the synthesis, the following analytical suite is required:
| Technique | Analyte | Critical Observation |
| Methine/Methylene protons | ||
| GPC (Size Exclusion) | Molecular Weight | Route A: |
| DSC (Thermal) | Crystallinity | |
| End-Group Analysis | Titration/NMR | Acid number determination (mg KOH/g) to assess chain ends. |
Mechanism of ROP (Graphviz Visualization)
Figure 2: Coordination-Insertion mechanism for the Ring-Opening Polymerization of
References
-
Gross, R. A., et al. (1995). Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro.[2] National Institutes of Health. Link
-
Bruckmoser, J., et al. (2023).[7] Highly Isoselective Ring-Opening Polymerization of rac-β-Butyrolactone: Access to Synthetic Poly(3-hydroxybutyrate).[7] Journal of the American Chemical Society.[7] Link
-
Zaccone, F., et al. (2021).[6] An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate.[6] MDPI, Catalysts. Link
-
Seebach, D., et al. (1985).[8] Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses.[8] Link
-
TCI Chemicals. Ethyl (S)-(+)-3-Hydroxybutyrate Product Specification.Link
Sources
- 1. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: In Vivo Metabolism of Ethyl 3-Hydroxybutyrate
Executive Summary & Chemical Identity[1]
Ethyl 3-hydroxybutyrate (E3HB) represents a distinct class of exogenous ketogenic agents, chemically defined as the ethyl ester of 3-hydroxybutyric acid. Unlike ketone salts (which carry high sodium/potassium loads) or the widely studied (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester (which hydrolyzes to 1,3-butanediol), E3HB presents a unique metabolic profile characterized by the co-generation of ethanol upon hydrolysis.[1]
This guide details the in vivo fate of E3HB, providing researchers with the mechanistic grounding and experimental protocols necessary to utilize this compound effectively while controlling for its specific metabolic byproducts.
Chemical Structure & Properties[1][2][3][4]
-
IUPAC Name: Ethyl 3-hydroxybutanoate[1]
-
Molecular Formula:
-
Stereochemistry: Biologically active form is the (R)-enantiomer (also known as D-
-hydroxybutyrate).[1] Racemic mixtures (DL- or RS-) result in a 50% reduction in immediate ketogenic potency, as the (S)-isoform requires isomerization or follows distinct metabolic pathways.[1]
The Metabolic Cascade
The metabolism of E3HB is a two-phase process: Hydrolysis (Gut/Liver) and Oxidation (Mitochondria). Understanding the stoichiometry of Phase 1 is critical for safety and dosage calculations.
Phase 1: Carboxylesterase-Mediated Hydrolysis
Upon ingestion, E3HB is lipophilic, allowing rapid passive diffusion across the gastrointestinal epithelium. Once in the portal circulation (and to a lesser extent in the intestinal lumen), it encounters Carboxylesterases (CES) , primarily hCE1 (human Carboxylesterase 1) in the liver.
The Stoichiometric Constraint:
Unlike the "Oxford Ester" (which yields 1,3-butanediol, a ketogenic precursor), E3HB yields ethanol. This implies that for every mole of ketone delivered, the subject receives an equimolar dose of ethanol.
Phase 2: Mitochondrial Oxidation
The liberated (R)-3-hydroxybutyrate (3HB) enters extrahepatic tissues (brain, heart, muscle) via Monocarboxylate Transporters (MCT1/2).
Visualization: E3HB Metabolic Pathway
The following diagram illustrates the divergent fates of the hydrolysis products.
Caption: Divergent metabolism of E3HB. Note the obligate generation of ethanol alongside the target ketone body.
Pharmacokinetics (PK) & Safety Profile
Comparative Pharmacokinetics
E3HB exhibits distinct PK parameters compared to salts and other esters.
| Parameter | E3HB (Ethyl Ester) | Na/K-BHB Salts | Monoester (Butanediol) |
| Absorption | Rapid (Lipophilic diffusion) | Variable (Ion-dependent) | Rapid |
| 30–60 min | 60–90 min | 30–60 min | |
| High (>3 mM possible) | Moderate (limited by salt load) | Very High (>5 mM) | |
| Byproduct | Ethanol | Sodium/Potassium load | 1,3-Butanediol |
| Metabolic Load | Hepatic ADH saturation risk | Renal electrolyte excretion | Hepatic ADH/ALDH |
The Ethanol Confounder: Quantitative Analysis
Researchers must account for the ethanol load.
-
MW Ratio: E3HB (132.[2]16) vs. Ethanol (46.07).
-
Mass Conversion: Approximately 35% of the dose by weight is ethanol.
-
Example: A 10g dose of E3HB delivers ~3.5g of ethanol. In a 70kg human, this is sub-intoxicating but physiologically relevant. In a 250g rat, a therapeutic dose (e.g., 5g/kg) would be lethal due to alcohol toxicity.
Safety Directive: When designing animal studies, the
Experimental Frameworks: In Vivo Assessment
To validate E3HB metabolism, a rigorous PK study design is required. This protocol assumes a rodent model (Sprague-Dawley Rat) but can be scaled for human clinical trials.[1]
Protocol: Dual-Analyte Pharmacokinetic Profiling
Objective: Determine the bioavailability of 3HB and the clearance rate of the ethanol byproduct.
1. Pre-Experimental Setup
-
Animals: Male Sprague-Dawley rats (250–300g), jugular vein cannulated (JVC) for stress-free sampling.
-
Fasting: 12-hour overnight fast (water ad libitum) to deplete hepatic glycogen and lower baseline insulin.
-
Control Groups:
-
Vehicle: Water or Methylcellulose.
-
Isocaloric Control: Ethanol equivalent (to isolate the ketone effect from the alcohol effect).
-
2. Administration
-
Dose: 2.5 g/kg body weight (Oral Gavage).
-
Rationale: This provides ~0.87 g/kg ethanol (sub-anesthetic) and significant ketogenic load.
-
-
Formulation: Emulsify E3HB in water (1:1 v/v) immediately prior to gavage to prevent spontaneous hydrolysis.
3. Sampling Workflow
The following DOT diagram outlines the critical sampling timepoints and assay logic.
Caption: Temporal workflow for E3HB Pharmacokinetic Study.
4. Analytical Methods
-
Ketone Quantification: Do not use urine strips. Use Enzymatic Spectrophotometry (β-Hydroxybutyrate Dehydrogenase method) or Point-of-Care blood meters (e.g., Abbott Precision Xtra) validated against GC-MS.[1]
-
Ethanol Quantification: Headspace Gas Chromatography (HS-GC) is the gold standard.
-
Stereospecificity: If using a racemic E3HB source, use Chiral HPLC to differentiate (R)-3HB from (S)-3HB in plasma.
Therapeutic Applications & Mechanisms[1][4]
Recent research highlights E3HB not merely as a fuel, but as a signaling molecule.[3][4]
Anti-Cachectic Signaling
A pivotal study (Zhang et al., 2023) demonstrated that E3HB administration in mice alleviated cancer cachexia.
-
Mechanism: 3HB inhibits muscle proteolysis and promotes protein synthesis.
-
Advantage over Salts: E3HB avoids the massive sodium load that would be required to achieve therapeutic ketone levels (1–3 mM) in cachectic patients who may already have renal compromise.
Epigenetic Modulation (HDAC Inhibition)
Circulating 3HB acts as a Histone Deacetylase (HDAC) inhibitor.
-
Target: Class I and IIa HDACs.
-
Effect: Increases acetylation of FoxO3a, upregulating antioxidant genes (MnSOD, Catalase).
-
E3HB Specificity: The rapid entry of E3HB allows for "pulse" dosing to trigger epigenetic shifts without requiring a chronic ketogenic diet.
References
-
Zhang, X., et al. (2023). Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia. Nutrients.[4] Link
-
Stubbs, B. J., et al. (2017). On the metabolism of exogenous ketones in humans. Frontiers in Physiology. Link
-
Brunengraber, H. (1997). Potential of ketone bodies for the treatment of diseases. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews. Link
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions.[1][5] Link
Sources
- 1. mimedb.org [mimedb.org]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Technical Guide: Ethyl 3-Hydroxybutyrate in Therapeutic Ketosis
This technical guide provides a rigorous analysis of Ethyl 3-hydroxybutyrate (E3HB), distinguishing it from other ketone esters like the Veech ester (R-1,3-butanediol monoester). It is structured to serve drug development professionals by highlighting the critical pharmacokinetic trade-offs—specifically the "Ethanol Stoichiometry"—that define its therapeutic utility.
Part 1: Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a monoester of the ketone body
While E3HB effectively elevates serum ketone levels, its application in drug development is constrained by the obligatory release of ethanol. This guide analyzes the molecular architecture, metabolic fate, and specific experimental protocols required to evaluate E3HB, positioning it as a distinct agent from ketone salts and butanediol esters.
Key Technical Differentiators:
-
Mechanism: Carboxylesterase-mediated hydrolysis yielding 1:1 molar ratio of BHB to Ethanol.
-
Bioavailability: Rapid absorption due to lipophilicity; crosses the blood-brain barrier (BBB) efficiently.
-
Limitation: The "Ethanol Ceiling" limits the maximum achievable non-intoxicating dose compared to other esters.
Part 2: Molecular Architecture & Synthesis
Chemical Structure and Chirality
E3HB (Ethyl acetoacetate reduced form) exists as two enantiomers: (R)-E3HB and (S)-E3HB .
-
Biologically Active Form: (R)-3-hydroxybutyrate is the endogenous ketone body utilized by mitochondria.
-
Chirality Importance: Chemical synthesis often yields a racemic mixture (DL-E3HB). For therapeutic efficacy, the (R)-enantiomer is preferred to avoid the metabolic burden of isomerizing or excreting the (S)-form.
Enzymatic Synthesis Protocol
To produce high-purity (R)-E3HB for research, enzymatic kinetic resolution is superior to standard chemical reduction.
Protocol: Lipase-Mediated Kinetic Resolution
-
Substrate: Racemic Ethyl 3-hydroxybutyrate.
-
Catalyst: Immobilized Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate (for transesterification) or water (for hydrolysis).
-
Reaction Conditions:
-
Solvent: Hexane (or solvent-free system).
-
Temperature: 30–40°C.
-
Time: Monitor via GC until 50% conversion.
-
-
Mechanism: CAL-B selectively hydrolyzes or acetylates the (R)-enantiomer, leaving the (S)-enantiomer (or vice versa depending on specific conditions), allowing separation of the chiral forms.
Part 3: Pharmacokinetics & Metabolism
The Hydrolysis Pathway
Upon ingestion, E3HB is cleaved by Carboxylesterases (CES) , primarily in the gut mucosa and liver.[1][2]
Metabolic Stoichiometry:
-
Molecular Weight (E3HB): ~132.16 g/mol
-
Molecular Weight (Ethanol): ~46.07 g/mol
-
Mass Fraction: Ethanol constitutes ~34.8% of the total mass of E3HB.
-
Implication: A 30g dose of E3HB (typical for therapeutic ketosis) delivers ~10.4g of ethanol, approaching the alcohol content of one standard drink (14g).
-
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the hydrolysis products.
Caption: Divergent metabolism of E3HB. Note the parallel generation of ketogenic (BHB) and alcoholic (Ethanol) substrates.
Part 4: Therapeutic Applications & Safety[3][4]
Target Indications
-
Cancer Cachexia: E3HB has shown efficacy in murine models for preserving muscle mass.[3] The ethanol component may provide a caloric surplus, while BHB inhibits NLRP3 inflammasome and reduces proteolysis.
-
Neurological Disorders: Potential for Alzheimer's or Parkinson's, provided the patient can tolerate the ethanol load.
-
Radiation Mitigation: BHB is a radioprotector; E3HB offers a shelf-stable delivery mechanism.
Comparative Analysis: E3HB vs. Other Agents
| Feature | Ethyl 3-Hydroxybutyrate (E3HB) | Ketone Monoester (Veech Ester) | Ketone Salts (Na/Ca-BHB) |
| Hydrolysis Product | BHB + Ethanol | BHB + 1,3-Butanediol | BHB + Mineral Load |
| Caloric Density | High (Ethanol + BHB) | High (Butanediol + BHB) | Low |
| Toxicity Limit | Intoxication (Ethanol) | Intoxication (Butanediol) | GI Distress / Osmotic Load |
| Taste Profile | Fruity/Chemical (Grape-like) | Extremely Bitter | Salty |
| Regulatory Status | Flavoring Agent (FEMA GRAS) | GRAS (Specific forms) | GRAS (Specific forms) |
Part 5: Experimental Protocols
Protocol A: In Vivo Pharmacokinetics (Rodent Model)
Objective: Determine plasma kinetics of BHB and Ethanol following E3HB administration.
-
Subjects: Male Wistar rats (n=8 per group), fasted 12h.
-
Dosing:
-
Group A: Vehicle (Water).
-
Group B: E3HB (Low Dose: 150 mg/kg).
-
Group C: E3HB (High Dose: 500 mg/kg).
-
Note: Administer via oral gavage.
-
-
Sampling:
-
Tail vein blood collection at t = 0, 15, 30, 60, 120, 240 min.
-
-
Assays:
-
BHB: Enzymatic assay (BHB-Dehydrogenase method) or Point-of-Care Ketone Meter (e.g., Abbott Precision Xtra) for immediate validation.
-
Ethanol: Gas Chromatography (GC-FID) or standard enzymatic alcohol assay.
-
-
Data Analysis: Calculate
and for both analytes.
Protocol B: Evaluation of Anti-Catabolic Effect (In Vitro)
Objective: Assess if E3HB-derived BHB prevents muscle wasting (independent of ethanol).
-
Cell Line: C2C12 myotubes (differentiated).
-
Induction: Treat with Dexamethasone (10 µM) or Tumor Necrosis Factor-alpha (TNF-
) to induce atrophy. -
Treatment:
-
Control (Media only).
-
E3HB (1 mM, 5 mM).
-
Pure BHB (1 mM, 5 mM) as positive control.
-
Ethanol (equivalent molar concentration) as negative control.[3]
-
-
Readout:
-
Morphology: Myotube diameter measurement.
-
Western Blot: Measure expression of Atrogin-1 and MuRF1 (ubiquitin ligases).
-
-
Self-Validating Step: If E3HB works but Ethanol alone does not, the effect is attributed to the BHB moiety or the synergistic energy provision.
Part 6: References
-
Metabolism of Ketone Esters: Clarke, K., et al. (2012).[4] "Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects." Regulatory Toxicology and Pharmacology. Link
-
E3HB in Cancer Cachexia: Zhou, J., et al. (2023).[3] "Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia." Biomolecules.[1][2][5][6][3][7][8][9][10] Link
-
Enzymatic Synthesis: Wu, Q., et al. (2021). "Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions." Process Biochemistry. Link
-
Ethanol Toxicology: Jones, A.W. (2011). "Pharmacokinetics of Ethanol – Issues of Forensic Importance." Forensic Science Review. Link
-
Ketone Diesters: Stubbs, B.J., et al. (2017). "On the metabolism of exogenous ketones in humans." Frontiers in Physiology. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 974. Esters containing additional oxygenated funtional groups (WHO Food Additives Series 44) [inchem.org]
- 3. Network Pharmacology and Metabolomics Reveal Anti-Ferroptotic Effects of Curcumin in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety Monograph: Ethyl 3-Hydroxybutyrate
Executive Summary
Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) serves as a critical chiral building block and a flavoring agent (FEMA 3428) with emerging applications in metabolic therapeutics as a ketone ester precursor.[1] Its safety profile is predicated on its rapid enzymatic hydrolysis into two physiologically well-characterized metabolites: ethanol and 3-hydroxybutyrate (BHB) .[1]
This guide provides a rigorous technical analysis of its toxicological boundaries, metabolic fate, and regulatory status. Unlike generic safety data sheets (SDS), this document synthesizes the causality between chemical structure and biological response, providing researchers with self-validating protocols to assess purity and metabolic stability in a laboratory setting.
Chemical Identity & Physicochemical Properties
The molecule exists in two enantiomeric forms. The (R)-enantiomer is the physiological precursor to the endogenous ketone body D-β-hydroxybutyrate, while the (S)-enantiomer (or L-) is less metabolically active in mammals but relevant for chiral synthesis.[1]
| Property | Data | Relevance |
| IUPAC Name | Ethyl 3-hydroxybutanoate | Standard nomenclature |
| CAS Number | 5405-41-4 (Racemic)24915-95-5 (R-Isomer) | Crucial for sourcing specific isomers |
| Molecular Formula | C₆H₁₂O₃ | MW: 132.16 g/mol |
| Boiling Point | 170°C (at 760 mmHg) | High stability for thermal processing |
| Flash Point | 64°C (Closed Cup) | Combustible Liquid (Class IIIA) |
| Solubility | Miscible in Ethanol; Soluble in Water | Facilitates aqueous formulation |
| Chirality | One stereocenter at C3 | (R)-form is biologically identical to endogenous ketone precursors |
Metabolic Fate & Pharmacokinetics (ADME)
The safety of Ethyl 3-hydroxybutyrate is intrinsically linked to its "prodrug" nature. It is not a xenobiotic that accumulates; rather, it is a substrate for ubiquitous carboxylesterases.
Mechanism of Hydrolysis
Upon ingestion or systemic administration, the ester bond is cleaved by Carboxylesterase-1 (CES1) (predominantly hepatic) and plasma esterases.
-
Hydrolysis: Ethyl 3-hydroxybutyrate + H₂O
Ethanol + 3-Hydroxybutyrate[1] -
Ethanol Fate: Oxidized to Acetaldehyde
Acetate Acetyl-CoA. -
BHB Fate: Oxidized to Acetoacetate
Acetoacetyl-CoA Acetyl-CoA (TCA Cycle entry).
Toxicological Implication: The toxicity is limited by the molar equivalent of ethanol released. For every 1 mole (132g) of Ethyl 3-HB, 1 mole (46g) of ethanol is produced. This stoichiometric limit allows for precise safety modeling.
Metabolic Pathway Visualization
The following diagram illustrates the convergence of the parent molecule into the Citric Acid Cycle (TCA), validating its low accumulation potential.
Figure 1: Metabolic divergence of Ethyl 3-hydroxybutyrate into bio-energetic substrates.
Toxicity Profile & Regulatory Status[4]
Acute Toxicity Data
While specific LD50 values for Ethyl 3-hydroxybutyrate are often cited as "not fully investigated" in generic SDS, its safety is established via Read-Across from its hydrolysis products and its regulatory status as a flavoring agent.[1]
-
Oral: Classified as Low Toxicity . The theoretical LD50 is estimated >5000 mg/kg based on the low toxicity of BHB and the moderate toxicity of ethanol.
-
Dermal/Eye: Irritant.
-
Genotoxicity: JECFA evaluations for simple aliphatic esters and hydroxy-acid esters typically show negative results in Ames tests (Salmonella typhimurium), attributed to the rapid metabolism into non-mutagenic nutrients.
Regulatory Landscape[6]
-
FEMA Number: 3428 (Generally Recognized As Safe - GRAS).[6]
-
Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded: "No safety concern at current levels of intake when used as a flavouring agent."
-
EU Reach: Registered.
Experimental Protocols for Safety Validation
Trustworthiness Directive: Do not assume the purity or stability of your reagent. Verify it using these self-validating workflows.
Protocol A: Enzymatic Hydrolysis Rate Assay
Purpose: To determine the biological half-life of Ethyl 3-HB in plasma-like conditions.[1]
-
Preparation:
-
Prepare Phosphate Buffered Saline (PBS) , pH 7.4.
-
Thaw Porcine Liver Esterase (PLE) stock (Sigma-Aldrich).
-
Prepare 10 mM Ethyl 3-HB stock in DMSO.
-
-
Reaction:
-
In a 1.5 mL microcentrifuge tube, mix 980 µL PBS + 10 µL PLE (10 U/mL final) + 10 µL Ethyl 3-HB stock.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
At T=0, 5, 15, 30, and 60 mins, remove 100 µL aliquots.
-
Quench: Immediately add 100 µL ice-cold Acetonitrile (ACN) to stop esterase activity.
-
-
Analysis:
-
Centrifuge (10,000 x g, 5 min) to pellet protein.
-
Inject supernatant into HPLC-UV (210 nm) or GC-MS.[1]
-
Calculation: Plot ln[Concentration] vs. Time to determine
and Half-life ( ).
-
Protocol B: GC-MS Quantification in Biological Matrix
Purpose: Precise quantification of the ester vs. free acid (BHB).
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 220°C (hold 5 min). -
Ionization: Electron Impact (EI), 70 eV.
-
Target Ions:
Safety Assessment Workflow
This diagram outlines the logical decision tree for researchers introducing Ethyl 3-HB into a new biological model.
Figure 2: Pre-clinical safety validation workflow for Ethyl 3-hydroxybutyrate.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Safety evaluation of certain food additives: Ethyl 3-hydroxybutyrate (No. 594).[7][6] WHO Food Additives Series 44.[13] Link
-
Flavor and Extract Manufacturers Association (FEMA). (1975). GRAS Flavoring Substances 3428.[7][6] Food Technology.[14][15] Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate.[8]Link
-
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Ethyl 3-hydroxybutyrate.[1][7][4][5][6][9][11]Link[2]
-
Zhou, J., et al. (2023). Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia. Nutrients. Link
Sources
- 1. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 2. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Food safety and quality: details [fao.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. femaflavor.org [femaflavor.org]
- 14. femaflavor.org [femaflavor.org]
- 15. femaflavor.org [femaflavor.org]
Technical Guide: Solubility Profiling and Solvent Compatibility of Ethyl 3-Hydroxybutyrate
[2]
Executive Summary
Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) is a pivotal chiral building block in the pharmaceutical industry, widely utilized in the synthesis of antibiotics (carbapenems), statins, and pheromones.[1] As a bifunctional molecule containing both a lipophilic ethyl ester and a polar secondary hydroxyl group, it exhibits a complex, amphiphilic solubility profile.[1]
This guide provides a rigorous analysis of the solvent compatibility of Ethyl 3-hydroxybutyrate. It moves beyond binary "soluble/insoluble" classifications to explore miscibility gaps, thermodynamic driving forces, and practical protocols for solvent selection in process chemistry.[1]
Physicochemical Profile & Thermodynamic Basis[1][2]
To predict solubility behavior, one must first deconstruct the molecular architecture of Ethyl 3-hydroxybutyrate.
Structural Analysis
The molecule consists of a hydrophobic butyl backbone terminated by an ethyl ester, with a hydroxyl group at the C3 position.[1]
-
Hydrophobic Domain: The ethyl group and the methyl terminus contribute to Van der Waals (dispersion) interactions.
-
Hydrophilic Domain: The hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester serves as a hydrogen bond acceptor.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | PubChem [1] |
| Physical State | Liquid (Colorless) | NTP [2] |
| Boiling Point | 170–185 °C | Sigma-Aldrich [3] |
| Density | 1.017 g/mL | NTP [2] |
| LogP (Octanol/Water) | ~0.2 – 0.39 | ALOGPS [4] |
| Water Solubility | ~100 mg/mL (High, but not infinite) | NTP [2] |
Theoretical Solubility: Hansen Solubility Parameters (HSP)
While specific experimental HSP values for Ethyl 3-hydroxybutyrate are rare in literature, they can be reliably estimated via group contribution methods using its structural homolog, Ethyl Lactate.[1] Ethyl 3-hydroxybutyrate contains one additional methylene (-CH₂-) group compared to Ethyl Lactate, slightly increasing its dispersion character while diluting its polarity.[2]
Estimated HSP Values:
-
(Dispersion): ~16.2 MPa
(Slightly higher than Ethyl Lactate's 16.0)[1] -
(Polar): ~7.0 MPa
(Lower than Ethyl Lactate's 7.6 due to chain length)[1] -
(Hydrogen Bonding): ~11.5 MPa
(Lower than Ethyl Lactate's 12.5)[1]
Implication: This profile suggests Ethyl 3-hydroxybutyrate is highly compatible with medium-polarity solvents (alcohols, ketones, esters) but may show immiscibility windows with highly non-polar alkanes (hexane) or highly polar ionic liquids at low temperatures.[1][2]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic interaction with Ethyl 3-hydroxybutyrate.
| Solvent Class | Representative Solvents | Interaction Mechanism | Miscibility Status |
| Polar Protic | Water | H-Bonding (Strong) | High Solubility (Limit ~10-30% w/v).[2] Not fully miscible in all proportions; forms biphasic system at high concentrations. |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding + Dipole | Miscible .[1][2] Excellent solvents for reactions and transfers. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Dipole-Dipole | Miscible .[1][2] Ideal for nucleophilic substitution reactions where -OH solvation is needed.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole + Dispersion | Miscible .[1][2] Standard solvent for extraction from aqueous phases. |
| Ethers/Esters | THF, Diethyl Ether, Ethyl Acetate | Weak H-Bonding (Acceptor) | Miscible .[1][2] Good for Grignard reactions or reductions. |
| Non-Polar | Hexane, Heptane, Toluene | Dispersion (Van der Waals) | Partial / Conditional .[1][2] Soluble at high temperatures; likely to exhibit a Miscibility Gap (Cloud Point) at low temperatures or specific ratios. |
Visualization of Solvation Mechanisms
The following diagram illustrates the competitive solvation mechanisms that dictate the miscibility of Ethyl 3-hydroxybutyrate.
Figure 1: Mechanistic interaction pathways determining phase behavior.[1][2]
Experimental Protocol: Determination of Miscibility Gap (Cloud Point)
Objective: To empirically determine the liquid-liquid miscibility boundary of Ethyl 3-hydroxybutyrate in a target solvent (e.g., Hexane or Water) across a temperature range. This is critical for optimizing extraction (where biphasic is desired) or single-phase reactions.[2]
Principle: The "Cloud Point" is the temperature at which a homogeneous solution undergoes phase separation, becoming turbid due to the formation of micro-droplets of the second phase.[1][3][4][5]
Materials Required[1][2][6][7]
-
Target Solvent (HPLC Grade).
-
Jacketed glass vessel with magnetic stirring.
-
Calibrated thermometer or thermocouple.
-
Laser pointer (for Tyndall effect detection).
-
Cooling/Heating circulator.
Step-by-Step Methodology
-
Preparation of Binary Mixtures:
-
Prepare 5 samples with varying mass fractions of Ethyl 3-hydroxybutyrate in the target solvent (e.g., 10%, 30%, 50%, 70%, 90% w/w).
-
Note: Use gravimetric preparation for precision.
-
-
Homogenization:
-
Heat the mixture to a temperature above the expected upper critical solution temperature (UCST) (e.g., 50°C) until the solution is visually clear.
-
-
Controlled Cooling (The Scan):
-
Place the vessel in the cooling apparatus.
-
Cool the sample slowly at a rate of 0.5°C/min while stirring gently.
-
Direct the laser pointer through the liquid.
-
-
Endpoint Detection:
-
Monitor the solution for the onset of turbidity (scattering of the laser beam).[4]
-
Record the temperature (
) at the exact moment the laser beam path becomes visible or the solution turns hazy.
-
-
Hysteresis Check:
-
Re-heat the solution slowly.[4] Record the temperature where the solution becomes clear again (
). -
The true equilibrium temperature is the average of
and .
-
-
Data Plotting:
-
Plot Temperature (
-axis) vs. Concentration ( -axis) to generate the Phase Diagram .[2] The area under the curve represents the immiscible (biphasic) region.
-
Figure 2: Workflow for determining the liquid-liquid miscibility boundary.
Application Case Study: Biphasic Biocatalysis
Context: In the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutyrate (a structural analog), researchers often employ a biphasic system to mitigate substrate inhibition and facilitate product recovery [5].[2]
Solvent Selection Strategy: For Ethyl 3-hydroxybutyrate synthesis or extraction:
-
Reaction Phase: Aqueous buffer (contains enzyme/cofactor).
-
Organic Phase: A solvent that is immiscible with water but has high solubility for the ester.
-
Recommendation:Butyl Acetate or Toluene .[7]
-
Why? Ethyl 3-hydroxybutyrate has a LogP of ~0.[2][6]3. While it is soluble in water, its partition coefficient favors the organic phase if the organic solvent is sufficiently polar to interact with the hydroxyl group but hydrophobic enough to separate from water. Toluene provides a clean phase cut, whereas Ethyl Acetate might be too miscible with water, leading to yield loss during separation.[1]
-
Protocol Tip: When using Toluene, maintain the temperature above 20°C to ensure rapid phase separation, as the viscosity of the ester-rich phase can increase at lower temperatures.[1]
References
-
PubChem. (n.d.).[8] Ethyl 3-hydroxybutyrate (CID 62572).[2] National Center for Biotechnology Information. Retrieved from [Link][1]
-
FooDB. (2010). Ethyl (±)-3-hydroxybutyrate (FDB020141).[2] Retrieved from [Link][1]
-
Wang, Y., et al. (2011).[1] Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis. (Contextual reference on biphasic systems for hydroxybutyrates).
Sources
- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 3. Cloud point - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. csustan.edu [csustan.edu]
- 8. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Racemic Ethyl 3-Hydroxybutyrate: Biocatalytic Resolution & Therapeutic Architectures
A Technical Guide for Drug Development & Synthetic Chemistry Professionals
Executive Summary
Racemic Ethyl 3-hydroxybutyrate (E3HB) represents a "privileged structure" in modern organic synthesis—a scaffold capable of diverging into two distinct, high-value chemical lineages. While the racemate itself serves as a solvent and flavoring agent, its true value lies in its resolution into enantiopure (R)- and (S)- isomers. The (R)-isomer is a critical synthon for blockbuster statins (Atorvastatin) and carbapenem antibiotics, while also serving as a metabolic precursor for ketone esters in neurotherapeutic research.
This guide moves beyond basic descriptions, providing an actionable blueprint for the enzymatic kinetic resolution of E3HB, its downstream pharmaceutical applications, and its metabolic pharmacokinetics.
Molecular Architecture & The Chiral Imperative
The utility of racemic E3HB (CAS: 5405-41-4) is dictated by the distinct biological activities of its enantiomers. In a biological context, the "chiral switch" is absolute; the human liver predominantly processes the (R)-isoform (physiological D-β-hydroxybutyrate), while the (S)-isoform follows different metabolic kinetics.
| Feature | (R)-Ethyl 3-hydroxybutyrate | (S)-Ethyl 3-hydroxybutyrate |
| Configuration | (3R)-3-hydroxybutanoate | (3S)-3-hydroxybutanoate |
| Key Application | Statin side-chains, Carbapenems, Ketone Esters | Pheromones, Specific Inhibitors |
| Metabolic Role | Direct precursor to physiological ketone bodies | Intermediate in beta-oxidation (transient) |
| Optical Rotation | [α]D ≈ -46° (c=1, CHCl3) | [α]D ≈ +46° (c=1, CHCl3) |
Core Application: Biocatalytic Kinetic Resolution
For pharmaceutical applications, obtaining >99% enantiomeric excess (ee) is non-negotiable. Chemical synthesis from chiral pool precursors (like PHB) is possible but often expensive. The industry standard is Enzymatic Kinetic Resolution (EKR) using lipases.
The Mechanism: Ping-Pong Bi-Bi
The resolution relies on the enantioselectivity of Candida antarctica Lipase B (CAL-B).[1] In an organic solvent, CAL-B catalyzes the transesterification (acylation) of the (R)-hydroxyl group much faster than the (S)-group.
-
Acyl-Enzyme Formation: The acyl donor (e.g., Vinyl Acetate) reacts with the Serine active site of the lipase.
-
Enantioselective Attack: The (R)-enantiomer of E3HB attacks the acyl-enzyme intermediate.
-
Product Release: (R)-Ethyl 3-acetoxybutyrate is released, leaving unreacted (S)-Ethyl 3-hydroxybutyrate.
Workflow Visualization
The following diagram illustrates the kinetic resolution and the subsequent "Mitsunobu Inversion" strategy used to recycle the unwanted (S)-isomer into the desired (R)-product, theoretically allowing 100% yield.
Caption: Enzymatic Kinetic Resolution workflow using CAL-B, showing the separation of enantiomers and the recycling of the (S)-isomer to maximize (R)-yield.
Pharmaceutical Synthesis Pathways
Once resolved, (R)-E3HB serves as the chiral anchor for several major drug classes.
A. Statins (HMG-CoA Reductase Inhibitors)
The (R)-3-hydroxy moiety is essential for the pharmacophore of statins like Atorvastatin (Lipitor) and Rosuvastatin . The chiral center in E3HB corresponds to the C3-hydroxyl of the statin side chain, which binds to the HMG-CoA reductase active site.
B. Carbapenem Antibiotics
(R)-3-hydroxybutyric acid (derived from the ester) is a precursor for the 1β-methylcarbapenem skeleton (e.g., Meropenem , Imipenem ). The stereochemistry at the 3-position is critical for stability against renal dehydropeptidase-I (DHP-I).
Caption: Divergent synthesis tree showing (R)-E3HB as the common precursor for Statins, Antibiotics, and Ketone Esters.
Metabolic & Therapeutic Architectures
Beyond synthesis, E3HB is a "prodrug" for physiological ketone bodies. Upon ingestion, esterases in the gut and blood hydrolyze E3HB into Ethanol and β-Hydroxybutyrate (BHB) .
-
Neuroprotection: BHB acts as a histone deacetylase (HDAC) inhibitor, upregulating BDNF (Brain-Derived Neurotrophic Factor).
-
Inflammation: BHB specifically inhibits the NLRP3 inflammasome, reducing systemic inflammation.
-
Pharmacokinetics: Unlike salts (Na-BHB), the ester form (E3HB) avoids high salt loads, making it safer for high-dose therapeutic applications in heart failure or cognitive decline.
Validated Experimental Protocols
Protocol A: Lipase-Mediated Resolution of Racemic E3HB
This protocol utilizes CAL-B (Novozym 435) for high enantioselectivity (E > 200).
Reagents:
-
Racemic Ethyl 3-hydroxybutyrate (100 mmol)
-
Vinyl Acetate (Acyl donor, 300 mmol)
-
Candida antarctica Lipase B (immobilized, Novozym 435, 10 mg/mmol substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or anhydrous Toluene.
Methodology:
-
Setup: In a round-bottom flask, dissolve racemic E3HB in MTBE (0.5 M concentration).
-
Initiation: Add Vinyl Acetate and the immobilized lipase.
-
Incubation: Stir at 30°C at 200 RPM. Note: Higher temperatures may degrade enantioselectivity.
-
Monitoring: Monitor reaction progress via GC or Chiral HPLC every 2 hours.
-
Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum for resolution). Filter off the enzyme (can be reused).
-
Separation: The mixture now contains (R)-acetate and (S)-alcohol.[2] Separate via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Hydrolysis (Optional): To recover (R)-E3HB from the acetate, treat with K2CO3 in Methanol [1].
Protocol B: High-Throughput Chiral Analysis
Self-validating step to ensure optical purity.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns, but standards must be run to confirm.
References
-
Padhi, S. K., et al. (2017). "Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane—a kinetic study." Journal of Food Science and Technology. Link
-
Strapáč, P., et al. (2025).[3] "Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration." ResearchGate.[4] Link
-
Stubbs, B. J., et al. (2020). "Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations." The Journal of Clinical Endocrinology & Metabolism. Link
-
Seebach, D., et al. (1985). "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate." Organic Syntheses. Link
-
Guo, Z., et al. (2006). "Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate." Applied Microbiology and Biotechnology. Link
Sources
Technical Whitepaper: Scalable Asymmetric Synthesis of Ethyl (R)-(-)-3-Hydroxybutyrate
Executive Summary & Strategic Context
Ethyl (R)-(-)-3-hydroxybutyrate (CAS: 24915-95-5) is a pivotal chiral building block (synthon) in the pharmaceutical industry. It serves as the chiral scaffold for the synthesis of carbapenem antibiotics (e.g., thienamycin), pheromones, and, most notably, statin side chains (HMG-CoA reductase inhibitors).
The central challenge in its synthesis is achieving high enantiomeric excess (
This technical guide details two high-fidelity routes to the (R)-isomer:
-
Chemical Route: Ruthenium-catalyzed Asymmetric Hydrogenation (Noyori type), offering scalability and tunable stereochemistry.[1]
-
Biocatalytic Route: Reduction using engineered Ketoreductases (KREDs) with cofactor recycling, offering mild conditions and superior atom economy.
Chemical Route: Noyori Asymmetric Hydrogenation[1][2]
The industrial standard for producing chiral
Mechanistic Principle
The reaction proceeds via the hydrogenation of Ethyl Acetoacetate (EAA). The catalyst differentiates the enantiotopic faces of the ketone.[2] For the production of the (R)-alcohol , the (R)-BINAP ligand is required.
Key Causality: The spatial arrangement of the phenyl rings on the (R)-BINAP ligand creates a chiral pocket that forces the hydride transfer to occur from a specific face of the coordinated substrate, yielding the (R)-product with high fidelity.
Experimental Protocol (100g Scale)
Reagents:
-
Substrate: Ethyl Acetoacetate (EAA)[3]
-
Catalyst:
(or ) -
Solvent: Anhydrous Ethanol (degassed)
-
Hydrogen Gas: Ultra-high purity (UHP)
Workflow:
-
Catalyst Loading: In a glovebox (nitrogen atmosphere), charge a high-pressure autoclave (Hastelloy or Stainless Steel) with EAA (100 g, 0.77 mol) and anhydrous ethanol (300 mL).
-
Catalyst Addition: Add
at a Substrate-to-Catalyst (S/C) ratio of 1000:1 to 2000:1.-
Note: Lower S/C ratios increase rate but raise costs. 2000:1 is often sufficient for EAA.
-
-
Hydrogenation:
-
Seal the autoclave and purge with
(3x) followed by (3x). -
Pressurize to 30–50 bar (435–725 psi) .
-
Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
-
Completion: Monitor H2 uptake. Reaction typically completes in 12–24 hours.
-
Workup:
-
Vent H2 (safety exhaust).
-
Concentrate the ethanolic solution under reduced pressure.
-
Purification: Distill the residue under vacuum (BP: 75–76°C at 12 mmHg).
-
Self-Validating Checkpoint:
-
Visual: The initial catalyst solution should be a clear reddish-brown. Precipitation implies catalyst decomposition (oxidation).
-
TLC: Anisaldehyde stain. EAA (SM) stains dark purple; Product stains blue/teal.
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the asymmetric hydrogenation of EAA using Ru-(R)-BINAP.
Biocatalytic Route: Engineered Ketoreductase (KRED)
While wild-type Baker's Yeast yields the (S)-isomer, modern synthesis utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) specifically evolved to generate the (R)-isomer. This route operates at ambient pressure and temperature.[4][5]
Mechanistic Principle
The enzyme transfers a hydride from the cofactor NADPH to the ketone. To make this economically viable, a "Cofactor Recycling System" is coupled to the reaction.[6] Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, simultaneously reducing
Experimental Protocol
Reagents:
-
Enzyme: Commercial KRED (Screened for (R)-selectivity, e.g., Codexis KRED-P1 series or equivalent from Burkholderia gladioli).
-
Cofactor:
(catalytic amount). -
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Workflow:
-
Buffer Prep: Prepare 500 mL of 100 mM K-phosphate buffer (pH 7.0). Add Magnesium Chloride (
, 1 mM) as a cofactor stabilizer. -
Substrate Addition: Dissolve Ethyl Acetoacetate (10 g) in the buffer. If solubility is an issue, add 5-10% IPA or DMSO as a co-solvent.
-
Initiation: Add Glucose (1.5 eq),
(10 mg), GDH (500 U), and the specific (R)-selective KRED (200 mg). -
Incubation: Stir gently at 30°C for 24 hours. Maintain pH at 7.0 using a pH-stat (titrating with 1M NaOH) as gluconic acid is produced.
-
Workup:
-
Saturate the aqueous phase with NaCl (salting out).
-
Extract with Ethyl Acetate (3 x 200 mL).
-
Dry over
and concentrate.
-
Self-Validating Checkpoint:
-
pH Drift: If pH does not drop, the GDH recycling system is inactive (no gluconic acid production), and the reduction will stall.
Biocatalytic Workflow Visualization
Figure 2: Coupled enzymatic system showing the reduction of EAA and the in-situ regeneration of NADPH.
Analytical Validation
Quantifying the Enantiomeric Excess (
Chiral Gas Chromatography (GC)
-
Column: Cyclodex-B (Agilent) or CP-Chirasil-Dex CB (25m x 0.25mm).
-
Conditions: Injector 250°C, FID 250°C. Oven: 80°C (isothermal) or ramp 2°C/min.
-
Elution Order:
-
Calculation:
Physical Constants Reference
| Property | Value | Note |
| Boiling Point | 75–76°C | @ 12 mmHg |
| Density | 1.017 g/mL | @ 25°C |
| Optical Rotation | -46.0° | c=1, |
| Optical Rotation | -20° to -22° | Neat liquid |
Note: Conflicting rotation data exists in literature due to solvent effects. The neat value is lower than the chloroform value. Always report solvent and concentration.
Comparative Analysis: Chemical vs. Bio
| Feature | Noyori Hydrogenation (Route A) | Biocatalysis / KRED (Route B) |
| Selectivity ( | >98% (Tunable via ligand) | >99% (Enzyme dependent) |
| Scalability | High (Ton scale feasible) | Medium (Volumetric productivity limits) |
| Cost Driver | Ru-Catalyst & Ligand | Enzyme & Cofactor |
| Safety | High Pressure | Ambient Pressure (Safe) |
| Purification | Distillation (Easy) | Extraction (Emulsion risk) |
| Atom Economy | Excellent (100%) | Good (Requires glucose waste) |
Recommendation: For pure chemical manufacturing environments requiring multi-kilogram throughput, Route A (Noyori) is preferred due to ease of workup (distillation) and lack of water waste. For pharmaceutical intermediates requiring >99.9% purity where trace metal contamination is a concern, Route B (Biocatalysis) is superior.
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.
-
Seebach, D., et al. (1984). "Preparation of (R)- and (S)-ethyl 3-hydroxybutanoate." Organic Syntheses.
-
Codexis Inc. (2024). "Ketoreductase (KRED) Screening Kits for Chiral Alcohols."
-
PubChem. (2024). "Ethyl 3-hydroxybutyrate Compound Summary."
-
Kataoka, M., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate." BMC Biotechnology. (Demonstrating KRED efficiency for similar substrates).
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl (R)-(-)-3-hydroxybutyrate 98 24915-95-5 [sigmaaldrich.com]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl (S)-3-hydroxybutyrate
Title: Strategic : A Comparative Technical Guide
Strategic Analysis & Route Selection
Ethyl (S)-3-hydroxybutyrate (CAS: 56816-01-4) is a privileged chiral building block (chiron) utilized in the synthesis of carbapenem antibiotics, pheromones, and statin side-chains. Its value lies not just in its chemical functionality but in its specific stereochemistry.
For the researcher, the selection of a synthetic route is a decision matrix involving scale , enantiomeric purity (ee) , and equipment availability . Unlike its enantiomer, Ethyl (R)-3-hydroxybutyrate—which can be easily derived from the depolymerization of natural Polyhydroxybutyrate (PHB)—the (S)-enantiomer requires active asymmetric induction.
The "Make vs. Buy" Decision Matrix:
| Parameter | Biocatalysis (Baker's Yeast) | Asymmetric Hydrogenation (Noyori) | PHB Depolymerization |
| Primary Product | (S)-Enantiomer | Tunable ((S) or (R)) | (R)-Enantiomer (Natural) |
| Enantiomeric Excess | 85–94% (Requires upgrade) | >98% (Ligand dependent) | >99% (Chiral pool) |
| Scalability | Low-Medium (Volumetric limits) | High (Industrial standard) | High |
| Cost Driver | Downstream Processing (Emulsions) | Catalyst Cost (Ru/BINAP) | Raw Material Availability |
| Green Metric | High (Aqueous, Renewable) | Medium (Solvent/Metal waste) | High (Bio-sourced) |
Strategic Recommendation:
-
For Lab Scale (<50g): Use Method A (Biocatalysis) . It is operationally simple, requires no high-pressure equipment, and uses reagents available in a standard grocery store.
-
For Process Scale (>1kg): Use Method B (Noyori Hydrogenation) . It offers superior throughput and easier solvent recovery, provided high-pressure reactors are available.
-
Warning: Do NOT attempt PHB depolymerization for the (S)-target; natural PHB yields the (R)-isomer exclusively.
Method A: Biocatalytic Reduction (The "Green" Standard)
This protocol utilizes Saccharomyces cerevisiae (Baker's Yeast) to reduce ethyl acetoacetate. The yeast supplies the necessary oxidoreductases (likely YADH-1) and the cofactor regeneration system (NADPH).
Mechanism: The reaction relies on the Prelog Rule for microbial reduction. Baker's yeast delivers the hydride from the Re-face of the ketone, yielding the (S)-alcohol.
Figure 1: Coupled enzymatic reduction and cofactor regeneration cycle in whole-cell biocatalysis.
Detailed Protocol (Bench Scale)
Reagents:
-
Dry Baker’s Yeast: 200 g
Step-by-Step Methodology:
-
Fermentation Initiation: In a 4L Erlenmeyer flask equipped with a magnetic stir bar, dissolve 300 g sucrose in 1.6 L tap water at 30°C. Add 200 g dry yeast. Stir gently (120 rpm) for 1 hour to activate the cells. Note: Vigorous CO2 evolution will occur; ensure adequate venting.
-
Substrate Addition: Add 20.0 g of ethyl acetoacetate dropwise over 30 minutes. Rapid addition can be toxic to the cells.
-
Incubation: Stir the suspension at room temperature (20–25°C) for 24 hours.
-
Feeding Phase: To push conversion, add a warm solution (40°C) of 200 g sucrose in 1 L water, followed by another 20.0 g of EAA. Stir for an additional 48–60 hours.[1][2]
-
Monitoring: Monitor consumption of EAA by TLC (SiO2, 1:1 Ether/Hexane, stain with Anisaldehyde).
-
Workup (Critical Step):
-
Add 80 g Celite to the mixture and filter through a sintered glass funnel to remove cell mass. Caution: Filtration can be slow; centrifugation is preferred if available.
-
Saturate the filtrate with NaCl (salting out effect).
-
Extract with Ethyl Acetate (3 x 500 mL).
-
Dry combined organics over MgSO4 and concentrate in vacuo.
-
-
Purification: Distill the residue under reduced pressure (bp 71–73°C at 12 mmHg).
-
Result: Expect ~60-70% yield of a colorless oil.[2][3][4] Optical purity is typically 85% ee.[1][2][3][5]
Self-Validating Check:
-
Specific Rotation:
(c=1.3, CHCl3).[1][2][3] If rotation is significantly lower, the yeast strain may have low selectivity, or the reaction temperature was too high.
Method B: Asymmetric Hydrogenation (The Industrial Standard)
For high-purity requirements (>98% ee) without recrystallization, Noyori’s asymmetric hydrogenation is the method of choice. This route utilizes a Ruthenium-BINAP complex.[6][7]
Stereochemical Control:
To obtain the (S)-alcohol from a
-
Rule: RuCl2[(S)-BINAP]
(S)-Product. -
Mechanism:[2][5][6][7] The reaction proceeds via dynamic kinetic resolution (if the alpha-position were substituted) or simple face-selective hydrogenation directed by the chiral phosphine ligand.
Figure 2: Catalyst generation and hydrogenation workflow using the Noyori protocol.
Detailed Protocol
Reagents:
-
Ethyl acetoacetate: 13.0 g (100 mmol)
-
Catalyst: RuCl2[(S)-BINAP] (Substrate/Catalyst ratio ~1000:1)
-
Solvent: Degassed Anhydrous Methanol (50 mL)
-
Hydrogen Gas: High purity (99.999%)
Step-by-Step Methodology:
-
Inert Handling: All catalyst manipulations must occur in a glovebox or under strict Schlenk conditions (Argon atmosphere). Oxygen poisons the Ru-catalyst.
-
Reactor Loading: Charge a stainless steel autoclave (Parr reactor) with the catalyst and degassed methanol. Add the ethyl acetoacetate.
-
Purging: Seal the reactor. Purge with H2 three times (pressurize to 5 atm, then vent) to remove all traces of O2.
-
Reaction: Pressurize to 30–50 atm (approx 450–750 psi) with H2. Heat to 30°C and stir vigorously (magnetic stirring is often insufficient; use an overhead mechanical stirrer).
-
Duration: Run for 12–24 hours.
-
Workup: Vent H2 carefully. Concentrate the solvent on a rotary evaporator.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc) or vacuum distillation.
-
Result: >95% yield, >98% ee.
Analytical Quality Control
Trustworthiness in synthesis is established through rigorous analytics.
A. Enantiomeric Excess (ee) Determination: Do not rely solely on optical rotation, as it is concentration and temperature-dependent.
-
Method: Chiral Gas Chromatography (GC).
-
Column: Chirasil-DEX CB or equivalent cyclodextrin-based stationary phase.
-
Conditions: Isothermal 110°C (typical).
-
Retention Times:
-
Ethyl (R)-3-hydroxybutyrate: ~8.2 min
-
Ethyl (S)-3-hydroxybutyrate: ~8.5 min (Verify with racemic standard).
-
B. Chemical Purity:
-
1H NMR (CDCl3, 400 MHz):
- 1.28 (t, 3H, ester CH3)
- 1.23 (d, 3H, C4-H)
- 2.4-2.5 (m, 2H, C2-H)
- 4.1-4.2 (m, 3H, C3-H + ester CH2)
-
Look for singlet at
2.2 (unreacted acetoacetate).
References
-
Seebach, D., et al. "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate."[1][2][8] Organic Syntheses, vol. 63, 1985, p. 1. Link
-
Noyori, R., et al. "Asymmetric Hydrogenation of beta-Keto Carboxylic Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
-
Kitamura, M., et al. "Practical Asymmetric Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, vol. 110, no. 2, 1988, pp. 629–631. Link
-
Seebach, D., & Züger, M. "On the Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB)." Helvetica Chimica Acta, vol. 65, no. 2, 1982, pp. 495–503. Link
Sources
- 1. ethz.ch [ethz.ch]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Monograph: Therapeutic Potential of Ethyl 3-Hydroxybutyrate (EHB)
Executive Summary
Ethyl 3-hydroxybutyrate (EHB) represents a distinct class of exogenous ketone precursors. Unlike the widely commercialized (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester, EHB is an ethyl ester that hydrolyzes into the bioactive ketone body D-β-hydroxybutyrate (D-βHB) and ethanol .
While often overshadowed by non-alcoholic ketone esters in sports performance research, EHB possesses unique therapeutic utility, particularly in cancer cachexia and neuro-inflammatory disorders . Its capacity to deliver D-βHB—a potent signaling molecule that inhibits histone deacetylases (HDACs) and the NLRP3 inflammasome—makes it a candidate for conditions where metabolic flexibility and inflammation control are paramount. However, the stoichiometric release of ethanol necessitates precise dosing strategies distinct from other ketone supplements.
This guide provides a rigorous technical analysis of EHB, detailing its chemical synthesis, pharmacokinetics, signaling mechanisms, and experimental protocols for researchers in drug development.
Part 1: Chemical & Pharmacological Profile
Structural Identity & Stoichiometry
EHB (CAS: 5405-41-4) is the ethyl ester of 3-hydroxybutyric acid. It is critical to distinguish EHB from "ketone monoesters" (R-1,3-butanediol esters) found in performance supplements.
-
Molecular Formula:
-
Molecular Weight: 132.16 g/mol [1]
-
Hydrolysis Product: D-βHB + Ethanol
The "Ethanol Constraint": Unlike salts or butanediol esters, EHB hydrolysis releases ethanol. This is a defining pharmacokinetic constraint.
-
Stoichiometry: 1 mole EHB
1 mole D-βHB + 1 mole Ethanol. -
Mass Fraction: Ethanol constitutes ~35% of the EHB molecule by weight.
-
Example: A 10g dose of EHB yields ~3.5g of ethanol (approx. 0.25 standard drinks).
-
Implication: High-dose "loading" strategies used for sports (e.g., 25g+ ketone ester) are unsuitable for EHB due to intoxication risks. EHB is best suited for chronic, low-to-moderate dose therapeutic pulses (e.g., 2–5g doses) where the ethanol load is negligible, but the signaling effect of D-βHB is preserved.
-
Comparative Pharmacokinetics
| Feature | Ethyl 3-Hydroxybutyrate (EHB) | Ketone Monoester (HVMN/DeltaG) | Ketone Salts (Na/K-βHB) |
| Precursor | Ethanol + βHB | R-1,3-Butanediol + βHB | Sodium/Potassium + βHB |
| Byproduct | Ethanol (CNS Depressant) | 1,3-Butanediol (Ketogenic) | Salt (Hypertension risk) |
| Hydrolysis | Rapid (Carboxylesterases) | Moderate (Gut/Liver) | Dissociation (Instant) |
| Primary Use | Anti-cachectic, Flavoring, Research | Sports Performance, Cognition | Dietary Supplement |
| Limiting Factor | Ethanol toxicity at high doses | Palatability / Cost | Sodium load / GI distress |
Part 2: Mechanisms of Action
EHB acts through two distinct pathways: Metabolic Substrate Provision and Signal Transduction .
Signaling Pathways (The Therapeutic Core)
The therapeutic value of EHB lies less in caloric energy and more in the signaling properties of the liberated D-βHB.
-
NLRP3 Inflammasome Inhibition: D-βHB blocks
efflux and reduces ASC oligomerization, preventing the assembly of the NLRP3 inflammasome.[2] This reduces IL-1β and IL-18 secretion, critical in cachexia and neurodegeneration. -
HDAC Inhibition: D-βHB acts as an endogenous inhibitor of Class I histone deacetylases (HDACs), increasing histone acetylation. This upregulates the transcription of antioxidant genes (e.g., Foxo3a, Mt2) and BDNF (Brain-Derived Neurotrophic Factor).
-
HCAR2 Activation: D-βHB binds to the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) on adipocytes and immune cells, reducing lipolysis and neuroinflammation.
Caption: Mechanistic pathway of EHB. Hydrolysis yields D-βHB, which acts as a pleiotropic signaling molecule inhibiting HDACs and NLRP3 while providing mitochondrial fuel. Ethanol is a metabolic byproduct.
Part 3: Therapeutic Applications
Cancer Cachexia (Primary Indication)
Recent studies (Zhou et al., 2023) highlight EHB as a superior intervention for cancer cachexia compared to standard nutritional support.
-
Mechanism: Cachexia is driven by systemic inflammation (IL-6, TNF-α) and proteolysis. EHB-derived D-βHB inhibits the NLRP3 inflammasome, reducing the cytokine storm that drives muscle wasting.
-
Outcome: Improved muscle mass retention, reduced tumor weight (Warburg effect exploitation), and enhanced survival rates in murine models.
Neuroprotection & Cognitive Decline
-
Alzheimer’s/Parkinson’s: The brain's glucose metabolism is often impaired (Type 3 Diabetes). D-βHB bypasses glycolysis, entering the TCA cycle directly as Acetyl-CoA.
-
BDNF Induction: Via HDAC inhibition, D-βHB increases BDNF expression, promoting synaptic plasticity.
Part 4: Experimental Methodologies
Synthesis Protocol: Bio-sourced Transesterification
Objective: Synthesize high-purity EHB from biopolymer precursors (Poly-3-hydroxybutyrate, PHB).
Reagents:
-
Poly-3-hydroxybutyrate (PHB) powder (bacterial origin).
-
Ethanol (Absolute, Anhydrous).
-
Sulfuric Acid (
, catalytic) or p-Toluenesulfonic acid. -
Chloroform (Solvent).
Workflow:
-
Dissolution: Dissolve 10g PHB in 100mL Chloroform/Ethanol mixture (1:4 v/v).
-
Catalysis: Add 0.5mL concentrated
. -
Reflux: Heat to reflux (approx. 60-70°C) for 4-6 hours. Monitor depolymerization via TLC.
-
Neutralization: Cool and neutralize with Sodium Bicarbonate (
) solution. -
Extraction: Wash organic layer with brine. Dry over
. -
Purification: Remove solvent via rotary evaporation. Distill the resulting oil under reduced pressure to isolate Ethyl 3-hydroxybutyrate (BP ~180-185°C at atm, lower under vacuum).
-
Validation: Confirm structure via NMR and GC-MS (Target MW: 132.16).
In Vivo Administration Protocol (Murine Cachexia Model)
Based on Zhou et al. (2023) and standard PK principles.
Subject: C26 Colon Carcinoma-bearing mice (or similar cachexia model). Dosage formulation:
-
Vehicle: Saline or Corn Oil (EHB is moderately water-soluble but oil improves stability).
-
Dose: 200 mg/kg to 400 mg/kg body weight. (Note: 400 mg/kg EHB
140 mg/kg Ethanol load, well below intoxication threshold for mice).
Step-by-Step:
-
Preparation: Mix EHB with vehicle to achieve 20 mg/mL concentration.
-
Route: Intraperitoneal (IP) injection or Oral Gavage.
-
Note: Oral gavage mimics human supplementation but requires accounting for first-pass hydrolysis.
-
-
Frequency: Daily administration starting Day 7 post-tumor inoculation.
-
Endpoints:
-
Serum βHB: Measure at T+30 min and T+60 min post-dose.
-
Muscle Morphometry: Gastrocnemius weight and cross-sectional area at Day 21.
-
Inflammatory Markers: Serum IL-6, TNF-α, and muscle NLRP3 expression (Western Blot).
-
Caption: Experimental workflow for evaluating EHB efficacy in a cancer cachexia model, from synthesis to endpoint analysis.
Part 5: Safety & Future Directions
The Ethanol Safety Margin
For human translation, the ethanol content is the primary safety consideration.
-
Safe Daily Dose: A 5g dose of EHB delivers ~1.75g Ethanol. This is metabolically negligible for a healthy adult liver (metabolized in <15 mins).
-
Contraindications: Pediatric epilepsy (standard ketogenic diet patients), pregnancy, and patients with liver cirrhosis or history of alcohol use disorder.
-
Regulatory Status: EHB is currently FEMA GRAS (Generally Recognized As Safe) as a flavoring agent (FEMA 3428) in minute quantities. Therapeutic dosing requires new IND/NDI filing.
Future Formulation
To bypass the ethanol issue while retaining the cost-effectiveness of ethyl esters, research should focus on encapsulation technologies that allow slow-release in the lower GI tract, potentially altering the pharmacokinetics to reduce peak ethanol spikes while maintaining elevated βHB.
References
-
Zhou, Y., et al. (2023). "Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia." Biomolecules, 13(9), 1330. Link
-
Youm, Y.H., et al. (2015). "The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease."[2] Nature Medicine, 21, 263–269. Link
-
Shimazu, T., et al. (2013). "Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor." Science, 339(6116), 211-214. Link
-
Newman, J.C., & Verdin, E. (2017). "β-Hydroxybutyrate: A Signaling Metabolite." Annual Review of Nutrition, 37, 51-76. Link
-
PubChem. (n.d.).[1] "Ethyl 3-hydroxybutyrate | C6H12O3."[1] National Library of Medicine. Link
Sources
Technical Monograph: Ethyl 3-Hydroxybutyrate
Biocatalytic Synthesis, Chiral Applications, and Metabolic Fate[1]
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a pivotal chiral ester utilized extensively in asymmetric synthesis and flavor chemistry. While naturally occurring in Vitis vinifera (wine grapes) and tropical fruits, its industrial significance lies in its role as a chiral synthon. It serves as a precursor for
This guide focuses on the (R)- and (S)-enantioselective synthesis of E3HB via biocatalysis, a method superior to traditional metal-hydride reduction due to higher enantiomeric excess (
Physicochemical & Stereochemical Profile
E3HB possesses a single chiral center at the C3 position. The biological activity and industrial utility are strictly dictated by this stereochemistry. The (R)-enantiomer is the physiological form of the ketone body moiety, whereas the (S)-form is often required for specific pharmaceutical intermediates.
Table 1: Key Physicochemical Data
| Property | Specification |
| IUPAC Name | Ethyl 3-hydroxybutanoate |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| CAS (Racemic) | 5405-41-4 |
| CAS ((R)-Enantiomer) | 24915-95-5 |
| CAS ((S)-Enantiomer) | 56562-85-3 |
| Boiling Point | 170 °C (at 760 mmHg) |
| Density | 1.017 g/mL (at 25 °C) |
| Solubility | Soluble in water, ethanol, ether |
| FEMA Number | 3428 (Flavoring Agent) |
| Organoleptic | Fruity, grape, pineapple, marshmallow |
Biocatalytic Synthesis: Asymmetric Reduction
The Mechanistic Advantage
Chemical reduction of Ethyl Acetoacetate (EAA) using
The reaction is a hydride transfer from the cofactor NADPH (or NADH) to the carbonyl carbon of EAA. To make this economically viable, a Cofactor Regeneration System (e.g., Glucose Dehydrogenase - GDH) is coupled to the reaction to recycle
Pathway Visualization
Figure 1: Biocatalytic reduction of Ethyl Acetoacetate coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Experimental Protocol: Synthesis of (S)-Ethyl 3-Hydroxybutyrate
Context: This protocol utilizes whole-cell biocatalysis (Baker's Yeast) to achieve the (S)-enantiomer (Prelog rule compliance). For the (R)-enantiomer, specific recombinant KREDs or Paracoccus denitrificans would be substituted.
Reagents & Equipment
-
Substrate: Ethyl Acetoacetate (EAA), >99% purity.
-
Biocatalyst: Active Dry Baker's Yeast (Saccharomyces cerevisiae).
-
Energy Source: Sucrose (common table sugar).
-
Solvent: Tap water (minerals in tap water aid enzyme stability).
-
Extraction: Ethyl Acetate or Diethyl Ether.
-
Filter Aid: Celite 545.
Step-by-Step Methodology
-
Inoculum Preparation (Activation):
-
In a 2L Erlenmeyer flask, dissolve 100g Sucrose in 600mL warm tap water (35°C).
-
Add 50g Active Dry Yeast slowly with varying agitation to prevent clumping.
-
Mechanism:[1][2] This "starvation" or activation phase (30-60 mins) induces the expression of oxidoreductases before the toxic substrate is introduced.
-
-
Substrate Addition (Fed-Batch Mode):
-
Add 5.0g Ethyl Acetoacetate to the fermenting mixture.
-
Critical Control Point: Do not add all substrate at once. EAA is toxic to yeast at high concentrations. If scaling up, use a syringe pump to feed EAA at 0.1 mL/min.
-
-
Reaction Phase:
-
Incubate at 30°C with orbital shaking (200 rpm) for 48–72 hours .
-
Monitoring: Check pH periodically. Maintain pH 6.0–7.0 using 1M NaOH if necessary (yeast acidification can denature the reductase).
-
-
Workup & Purification:
-
Add 20g Celite to the reaction mixture and filter through a Buchner funnel to remove biomass.
-
Saturate the filtrate with NaCl (salting out effect) to drive the organic ester out of the aqueous phase.
-
Extract with 3 x 200mL Ethyl Acetate .
-
Dry combined organic layers over anhydrous
. -
Concentrate via rotary evaporation.[3]
-
-
Validation:
-
Purify via vacuum distillation (bp 71–73°C at 12 mmHg).
-
Determine enantiomeric excess (
) via Chiral GC (e.g., Cyclodex-B column).
-
Workflow Diagram
Figure 2: Operational workflow for the whole-cell biocatalytic reduction of ethyl acetoacetate.
Pharmaceutical & Industrial Applications[7]
Chiral Synthon in Drug Development
E3HB is a "privileged structure" in medicinal chemistry. The 3-hydroxy functionality allows for inversion of configuration (via Mitsunobu reaction) or dehydration to crotonates.
-
Amprenavir (Agenerase): An HIV protease inhibitor. The (R)-3-hydroxy moiety is essential for binding to the aspartyl protease active site. E3HB serves as the starting material for the chiral epoxide intermediate.
-
Carbapenem Antibiotics: (R)-E3HB is used to synthesize the side chains of Thienamycin derivatives.
-
Dorzolamide (Trusopt): A carbonic anhydrase inhibitor for glaucoma. The synthesis relies on the chiral pool provided by hydroxybutyrates to establish the stereocenters of the thiophene ring system.
Flavor & Fragrance[2]
-
FEMA 3428: E3HB is GRAS (Generally Recognized As Safe).
-
Profile: It provides "freshness" and "lift" to fruit flavors.[4][5] Unlike the heavy, buttery notes of diacetyl, E3HB adds a sharp, ethereal grape/pineapple note used in beverage formulations (10–50 ppm).
Metabolic Fate & Safety
While primarily an industrial intermediate, E3HB is biologically relevant as a ketone ester.
Hydrolysis Mechanism
Upon ingestion, E3HB is cleaved by Carboxylesterases (CES1) in the intestinal lumen and liver.
[2]-
BHB: Enters the mitochondria, converts to Acetoacetate
Acetyl-CoA Krebs Cycle (ATP production). -
Ethanol: Metabolized via Alcohol Dehydrogenase (ADH). Note: The stoichiometric release of ethanol limits the use of E3HB as a high-dose ketone supplement compared to BHB-salts or BHB-butanediol esters.
Figure 3: Metabolic hydrolysis pathway of Ethyl 3-Hydroxybutyrate in vivo.
References
-
Padhi, S. K., et al. (2016). "Biocatalytic reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate." Journal of Molecular Catalysis B: Enzymatic.
-
Seebach, D., et al. (1985).[1] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate." Organic Syntheses, 63, 1.
-
FEMA Flavor & Extract Manufacturers Association. (2000). "Safety evaluation of certain food additives: Ethyl 3-hydroxybutyrate (No. 594)." WHO Food Additives Series 44.[6]
-
PubChem. (2025).[7] "Ethyl 3-hydroxybutyrate Compound Summary." National Library of Medicine.
-
Zhou, Y., et al. (2023). "Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting." Nutrients.[2]
Sources
Methodological & Application
Application Note: Analytical Strategies for Ethyl 3-hydroxybutyrate
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral intermediate used in the synthesis of carbapenem antibiotics, statins, and pheromones. It also serves as a high-value flavoring agent (fruity/grape notes) and a precursor in biodegradable polymer research (PHB).
Because the biological activity of E3HB derivatives is strictly stereospecific—typically requiring the (R)-enantiomer —analytical methods must be capable of resolving enantiomers with high precision. This guide provides two validated protocols: Chiral Gas Chromatography (GC) (the gold standard for volatility and resolution) and Chiral High-Performance Liquid Chromatography (HPLC) (for process monitoring in non-volatile matrices).
Chemical Context & Critical Quality Attributes (CQAs)
| Property | Description | Analytical Implication |
| Structure | Ethyl ester with a | Polar, but sufficiently volatile for GC.[1] |
| Chirality | One chiral center at C3.[1] | Requires chiral stationary phases (CSPs).[1] |
| Chromophore | Weak UV absorbance (Carbonyl | HPLC requires low-UV or RI detection; GC-FID is preferred for sensitivity.[1] |
| Stability | Susceptible to hydrolysis (Acid/Ethanol) and dehydration (Crotonates).[1] | Samples must be prepared in anhydrous solvents (e.g., IPA, Hexane). |
Decision Matrix: Method Selection
The following workflow illustrates the logical selection between GC and HPLC based on sample matrix and data requirements.
Protocol A: Chiral Gas Chromatography (The Gold Standard)
Scope: Determination of Enantiomeric Excess (ee) and volatile impurity profiling (Ethanol, Crotonic acid ethyl ester).
Mechanistic Insight
Resolution is achieved using a
Instrument Configuration
-
System: GC-FID (Agilent 7890/8890 or equivalent).[1]
-
Column: Rt-
DEXsm or CP-Chirasil-Dex CB (25 m 0.25 mm ID 0.25 µm df).[1]-
Note: Standard polysiloxane columns (DB-1, DB-5) will not separate the enantiomers.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (Ratio 50:1).
-
Why: E3HB is polar; split injection prevents column overload and peak fronting, ensuring sharp Gaussian peaks for integration.
-
Method Parameters
| Parameter | Set Point | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Oven Program | 50°C (Hold 2 min) | Slow ramp (2°C/min) is critical for chiral recognition thermodynamics. |
| Detector (FID) | 250°C | Prevents condensation of high-boiling impurities.[1] |
| Injection Vol | 1.0 µL | Standard volume for split injection.[1] |
System Suitability Criteria
-
Resolution (
): > 1.5 between (R) and (S) enantiomers. -
Tailing Factor: < 1.3 (Severe tailing indicates active sites in the liner; replace with deactivated wool).
Protocol B: Chiral Normal-Phase HPLC
Scope: Analysis of E3HB in reaction mixtures containing non-volatiles or when GC is unavailable.[1]
Mechanistic Insight
Chiral HPLC utilizes polysaccharide-based stationary phases (Amylose or Cellulose tris-carbamates).[1] The separation relies on a "three-point interaction" mechanism involving H-bonding,
Instrument Configuration
-
System: HPLC with UV/Vis or PDA Detector (Waters Alliance/Arc or Agilent 1260).
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 mm
4.6 mm, 5 µm).[1]-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].[1]
-
Critical: Do not use water or acetonitrile; these are Normal Phase columns. Moisture will deactivate the stationary phase.
-
Method Parameters[1][5][6][7][8]
| Parameter | Set Point | Rationale |
| Flow Rate | 0.8 - 1.0 mL/min | Balances backpressure (< 50 bar) with resolution.[1] |
| Column Temp | 25°C | Lower temperature generally favors chiral resolution ( |
| Detection | UV @ 215 nm | E3HB has weak absorbance; 254 nm is insufficient.[1] |
| Diluent | Mobile Phase (Hexane:IPA) | Prevents solvent shock and peak distortion.[1] |
Impurity Profiling & Validation Strategy
Common Impurities
When analyzing E3HB, you must quantify these specific degradation products:
-
Ethanol: Hydrolysis byproduct (GC-FID detects this early, < 3 min).
-
3-Hydroxybutyric Acid: Hydrolysis product (Non-volatile in GC; requires derivatization or HPLC).
-
Ethyl Crotonate: Dehydration product (Result of excessive heat).
Method Validation (ICH Q2)
To ensure trustworthiness, validate the selected method using these parameters:
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be . -
LOD/LOQ: Determine via Signal-to-Noise (S/N).
-
LOD: S/N
3 -
LOQ: S/N
10[1]
-
-
Robustness: Verify resolution (
) remains > 1.5 even if column temperature varies by C.
Troubleshooting Workflow
References
-
Lytra, G., et al. (2015).[3] "Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine." Journal of Agricultural and Food Chemistry. Link
-
Phenomenex. (2023).[5] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate." PubChem. Link
-
Sigma-Aldrich. (2024). "Ethyl 3-hydroxybutyrate Product Specification and Applications." Merck/Sigma-Aldrich.[1] Link
-
Google Patents. (2019). "CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate."[1][4] (Contains specific GC-FID parameters for hydroxybutyrates). Link
Sources
- 1. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 5. 3-羟基丁酸乙酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Asymmetric Synthesis of Ethyl (R)-3-hydroxybutyrate
[1][2]
Executive Summary
Ethyl (R)-3-hydroxybutyrate (CAS: 24915-95-5) is a critical chiral synthon in the pharmaceutical industry. It serves as the chiral scaffold for the synthesis of carbapenem antibiotics (e.g., Imipenem), pheromones, and statin side-chains (e.g., Atorvastatin). While the (S)-enantiomer is readily accessible via standard Baker’s Yeast reduction (Prelog rule), the (R)-enantiomer (anti-Prelog) is often the requisite isomer for drug development and requires specific asymmetric methodologies.
This Application Note details two validated protocols for synthesizing Ethyl (R)-3-hydroxybutyrate with >98% enantiomeric excess (ee):
-
Chemo-Catalytic Route: Noyori Asymmetric Hydrogenation (Scalable, Industrial Standard).
-
Bio-Catalytic Route: Engineered Ketoreductase (KRED) Reduction (Green Chemistry, Mild Conditions).
Chemical Strategy & Stereochemical Control
The core challenge is the enantioselective reduction of the prochiral ketone, Ethyl Acetoacetate.
-
The "Standard" Trap: Wild-type Saccharomyces cerevisiae (Baker's Yeast) typically yields the (S)-enantiomer (Prelog preference).
-
The (R)-Solution: To access the (R)-enantiomer, we must employ either a metal-ligand complex that directs hydride attack from the re-face or an enzyme engineered for anti-Prelog selectivity.
Comparative Overview
| Feature | Method A: Noyori Hydrogenation | Method B: Biocatalytic KRED |
| Catalyst | RuCl₂[(R)-BINAP] | Engineered KRED (e.g., L. brevis origin) |
| Conditions | High Pressure H₂ (10-100 atm), >60°C | Ambient Temp (30°C), Aqueous Buffer |
| Stereocontrol | Ligand-driven ((R)-BINAP yields (R)-product) | Enzyme-pocket driven |
| Scalability | Excellent (Multi-ton) | High (Batch/Fed-batch) |
| Green Metric | Moderate (Solvent/Metal waste) | Excellent (Water-based, Biodegradable) |
Method A: Noyori Asymmetric Hydrogenation[3]
Principle: This method utilizes Ruthenium(II) complexed with the atropisomeric chiral diphosphine ligand, BINAP.[1] The Ru-BINAP complex facilitates dynamic kinetic resolution (DKR) or direct asymmetric hydrogenation. Crucially, for
Materials
-
Substrate: Ethyl acetoacetate (distilled).
-
Catalyst: RuCl₂[(R)-BINAP] (CAS: 134524-84-8). Note: Handle in glovebox or under Argon.
-
Solvent: Anhydrous Ethanol (degassed).
-
Gas: Hydrogen (H₂) – Ultra High Purity.
Protocol
-
Catalyst Preparation:
-
In a glovebox, weigh RuCl₂[(R)-BINAP] (substrate/catalyst ratio S/C = 1000:1 to 2000:1).
-
Dissolve in degassed anhydrous ethanol.
-
-
Reaction Setup:
-
Load the stainless steel autoclave (Parr reactor) with Ethyl acetoacetate.
-
Add the catalyst solution via cannula transfer to prevent oxygen exposure.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor 3 times with H₂ (pressurize to 10 atm, then vent).
-
Pressurize to 50–100 atm (700–1450 psi) .
-
Heat to 80°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
Reaction Time: 4–12 hours (monitor H₂ uptake).
-
-
Work-up:
-
Cool reactor to room temperature and vent H₂ carefully.
-
Concentrate the ethanolic solution under reduced pressure.
-
Purification: Vacuum distillation (bp ~70–72°C at 12 mmHg).
-
Mechanism Visualization (Noyori Cycle)
Figure 1: Simplified catalytic cycle for Ru-BINAP hydrogenation. The chiral ligand environment dictates the facial selectivity of hydride transfer.
Method B: Biocatalytic Reduction (Engineered KRED)
Principle: Biocatalysis offers mild conditions. Since wild-type yeast yields the (S)-isomer, we use a recombinant Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) specifically screened for (R)-selectivity (e.g., from Lactobacillus brevis or Candida parapsilosis). We couple this with a Glucose Dehydrogenase (GDH) system to recycle the expensive NADPH cofactor.
Materials
-
Enzyme: (R)-selective KRED (lyophilized powder).
-
Cofactor Recycling Enzyme: Glucose Dehydrogenase (GDH).
-
Cofactor: NADP+ (catalytic amount).
-
Sacrificial Substrate: D-Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Protocol
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add MgCl₂ (1 mM) as a cofactor stabilizer.
-
-
Reaction Assembly (100 mL scale):
-
Dissolve D-Glucose (1.2 equivalents relative to substrate) in buffer.
-
Add NADP+ (1.0 mM final concentration).
-
Add Ethyl acetoacetate (500 mM final concentration). Note: Add slowly or use a co-solvent (e.g., 10% IPA) if solubility is an issue, though ethyl acetoacetate is moderately soluble.
-
Initiate reaction by adding KRED (10-50 mg) and GDH (10-20 mg).
-
-
Incubation:
-
Work-up:
-
Saturate the aqueous phase with NaCl (salting out).
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over MgSO₄ and concentrate.[2]
-
Cofactor Recycling Pathway
Figure 2: Coupled enzymatic system.[3] KRED performs the chiral reduction while GDH regenerates the hydride donor (NADPH) using Glucose.
Quality Control & Analysis
Verification of the enantiomeric excess (ee) is mandatory.
-
Method: Chiral Gas Chromatography (GC).
-
Column: CP-Chirasil-Dex CB (25m x 0.25mm) or equivalent
-cyclodextrin phase. -
Conditions:
-
Injector: 250°C, Split ratio 50:1.
-
Oven: 80°C (isothermal) or ramp 2°C/min.
-
Detector: FID at 275°C.
-
-
Retention Times (Approximate):
-
(S)-Ethyl 3-hydroxybutyrate: ~8.5 min
-
(R)-Ethyl 3-hydroxybutyrate: ~9.2 min
-
-
Calculation:
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Noyori) | Catalyst poisoning (O₂) | Ensure strict anaerobic conditions; degas solvents thoroughly. |
| Low Conversion (Bio) | pH drop (Gluconic acid) | Monitor pH closely; increase buffer strength or use pH-stat. |
| Wrong Enantiomer | Incorrect Ligand/Enzyme | Verify Ligand is (R)-BINAP. Verify Enzyme is Anti-Prelog (R)-selective.[4] |
| Low ee% | Temperature too high | Lower reaction temperature (decreases rate but often improves selectivity). |
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society. [Link]
-
Kataoka, M., et al. (2001). "Bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells." Bioscience, Biotechnology, and Biochemistry. [Link][5]
-
Kaluzna, I. A., et al. (2004). "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols." Tetrahedron: Asymmetry. [Link]
-
Phenomenex. "Chiral HPLC & GC Application Guide." (For analytical method validation). [Link]
High-Resolution Chiral HPLC Separation of Ethyl 3-Hydroxybutyrate Enantiomers
Application Note & Technical Guide
Executive Summary & Scientific Context
Ethyl 3-hydroxybutyrate (E3HB) is a pivotal chiral building block in the pharmaceutical industry, serving as a precursor for carbapenem antibiotics, pheromones, and statins (e.g., Atorvastatin). The biological activity of these drugs often depends strictly on the enantiomeric purity of the (R)- or (S)- isomer.
The Analytical Challenge:
-
Weak Chromophore: E3HB lacks a conjugated
-system, resulting in negligible UV absorption above 210 nm. This makes direct UV detection prone to baseline noise and solvent interference. -
Structural Simplicity: The molecule is small and flexible, offering fewer steric "handles" for chiral stationary phases (CSPs) to grasp compared to bulky aromatic drugs.
The Solution: This guide presents two distinct validated workflows:
-
Protocol A (Direct Analysis): Utilizes Refractive Index (RI) or low-wavelength UV detection on polysaccharide-based columns. Best for raw material assay and process monitoring.
-
Protocol B (Derivatization): Utilizes 3,5-dinitrobenzoyl chloride (DNB-Cl) to introduce a strong chromophore and additional
- interaction sites. Best for trace impurity analysis (ee% determination >99.9%).
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
The Stationary Phase: The industry standards for this separation are Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
Chiral Recognition Mechanism:
-
Hydrogen Bonding: The carbamate N-H and C=O groups on the CSP polymer backbone form hydrogen bonds with the hydroxyl and ester groups of E3HB.
-
Inclusion Complexation: The helical structure of the amylose/cellulose polymer creates chiral cavities that preferentially fit one enantiomer over the other.
-
Dipole-Dipole Interactions: Occur between the polar ester functionality of E3HB and the polar carbamate residues of the CSP.
Visualization: Chiral Interaction & Method Selection
The following diagram illustrates the decision matrix for selecting the appropriate protocol and the mechanistic interactions involved.
Figure 1: Decision matrix for selecting between Direct Analysis and Derivatization workflows based on sensitivity requirements.
Protocol A: Direct Chiral Separation
Application: Routine purity checks, raw material release testing. Advantage: No sample preparation required. Limitation: Lower sensitivity; requires stable baseline.
Instrument Configuration
-
HPLC System: Isocratic pump, Column Oven.
-
Detector: Refractive Index (RI) Detector (Preferred) or UV/Vis at 210 nm (Requires high-purity solvents).
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Experimental Conditions
| Parameter | Setting | Notes |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Premix and degas. Adjust IPA ±5% to optimize retention. |
| Flow Rate | 0.8 - 1.0 mL/min | Lower flow improves resolution (Rs). |
| Temperature | 25°C | Lowering to 15°C can enhance selectivity ( |
| Injection Volume | 5 - 10 µL | Sample conc: 1-5 mg/mL in Mobile Phase. |
| Run Time | ~15 - 20 minutes | Enantiomers typically elute between 6-12 mins. |
Step-by-Step Workflow
-
Equilibration: Flush column with Mobile Phase for 30 mins until the baseline (RI or UV) is perfectly flat.
-
Blank Injection: Inject mobile phase to identify system peaks (solvent front).
-
System Suitability: Inject a racemic standard (50:50 mix).
-
Requirement: Resolution (
) > 2.0.
-
-
Sample Analysis: Inject the test sample.
-
Shutdown: Flush with 90:10 Hexane:IPA before storage. Do not leave pure IPA in the column for extended periods if using coated phases (AD/OD).
Protocol B: High-Sensitivity Derivatization
Application: Determination of enantiomeric excess (ee) > 99.5%, trace impurity analysis.
Advantage: Shifts detection to 254 nm (strong signal), improves chiral selectivity via
Chemistry of Derivatization
The reaction uses 3,5-dinitrobenzoyl chloride (DNB-Cl) .[1] The DNB group acts as a "handle," introducing a
Reagents
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)[1]
-
Pyridine (Base/Catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl and NaHCO3 (for workup)
Derivatization Procedure
-
Reaction: In a 2 mL vial, dissolve 10 mg of E3HB in 0.5 mL DCM .
-
Addition: Add 20 mg DNB-Cl and 50 µL Pyridine .
-
Incubation: Cap and shake/vortex at room temperature for 15 minutes. (Solution will turn yellow/orange).
-
Quench: Add 0.5 mL water to hydrolyze excess DNB-Cl.
-
Extraction (Optional but recommended):
-
Wash the organic layer with 1M HCl (removes pyridine).
-
Wash with sat. NaHCO3 (removes free DNB acid).
-
Dry organic layer over
.
-
-
Dilution: Evaporate DCM and reconstitute in Mobile Phase (Hexane/IPA) to approx 0.5 mg/mL.
HPLC Conditions (Derivatized)
| Parameter | Setting | Notes |
| Column | Chiralpak AD-H or Chiralcel OD-H | The derivatized analyte is larger; AD-H often provides superior separation. |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) | Higher IPA content allowed due to increased polarity of the derivative. |
| Detection | UV 254 nm | High sensitivity region for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | |
| Selectivity ( | Typically > 1.5 | The DNB group significantly enhances separation factors. |
Visualization: Derivatization Pathway
Figure 2: Chemical derivatization workflow enhancing UV detectability and chiral recognition.
Data Analysis & Calculations
To validate the method, calculate the following parameters for every system suitability injection.
1. Resolution (
2. Enantiomeric Excess (%ee):
3. Elution Order:
-
On Chiralpak AD , the (S)-(+) enantiomer typically elutes first, followed by the (R)-(-) enantiomer.
-
Note: Elution order can reverse depending on the mobile phase alcohol (Ethanol vs. Isopropanol). Always verify with a pure standard of the (R)-isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active silanol sites on silica support. | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase (only if necessary; usually not needed for simple esters). |
| Low Resolution | Mobile phase too strong. | Decrease IPA concentration (e.g., from 10% to 5%). Lower column temperature to 15-20°C. |
| Baseline Drift (Direct Method) | Temperature fluctuation or solvent impurity. | Insulate RI detector; use HPLC-grade solvents; ensure column oven is stable. |
| Ghost Peaks | Contaminated derivatization reagents. | Analyze a "Reagent Blank" (DNB-Cl + Pyridine + Solvent) to identify reagent peaks. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
-
ResearchGate. Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). Liquid chromatographic determination of biogenic amines after derivatization with 3,5-dinitrobenzoyl chloride. (Methodology reference for DNB derivatization). Retrieved from [Link]
Sources
Application Note: Determination of Ethyl 3-hydroxybutyrate in Wine by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction: The Subtle Influence of Ethyl 3-hydroxybutyrate on Wine Aroma
Ethyl 3-hydroxybutyrate is a volatile ethyl ester that plays a significant, albeit complex, role in the aromatic profile of wine.[1] Primarily produced by yeast during alcoholic fermentation, its concentration can also evolve during the aging process, stemming from the chemical esterification of its corresponding acid precursor, 3-hydroxybutanoic acid, with ethanol.[1][2][3] This compound is often associated with subtle, pleasant aromatic notes described as "marshmallow-like".[1]
While its direct contribution to the overall bouquet may be nuanced, research has revealed that ethyl 3-hydroxybutyrate can act as an aroma enhancer.[4] Specifically, it has been shown to amplify the perception of fruity notes in red wines, even when present at concentrations below its individual olfactory threshold.[4] This synergistic effect underscores the importance of quantifying such minor components to fully understand the intricate chemistry that defines a wine's sensory character.
Concentrations of ethyl 3-hydroxybutyrate are typically higher in red wines compared to white wines of the same age, with average levels in red varieties reported to be approximately 450 ± 150 µg/L.[4] Given its contribution to the final aromatic profile, a robust and reliable analytical method for its determination is essential for researchers in oenology, quality control laboratories, and professionals in the development of wine and spirits. This application note provides a detailed protocol for the quantification of ethyl 3-hydroxybutyrate in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Principle: Isolating a Key Volatile from a Complex Matrix
The accurate quantification of a specific volatile compound like ethyl 3-hydroxybutyrate within the chemically complex matrix of wine presents a significant analytical challenge. The chosen methodology must be both selective and sensitive. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose, offering high-resolution separation and unambiguous compound identification.[5][6]
The critical step preceding GC-MS analysis is the efficient and clean extraction of the analyte from the wine. While traditional liquid-liquid extraction (LLE) with solvents such as dichloromethane is effective, it can be labor-intensive and requires the use of chlorinated solvents.[7][8]
A superior alternative for this application is Headspace Solid-Phase Microextraction (HS-SPME) . This solvent-free technique has become a preferred method for the analysis of volatile and semi-volatile compounds in beverages.[9][10][11] The principle of HS-SPME is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[10]
In this protocol, a wine sample is placed in a sealed vial and gently heated to promote the volatilization of target compounds into the headspace. An SPME fiber is then exposed to this headspace. Analytes, including ethyl 3-hydroxybutyrate, adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and immediately transferred to the hot inlet of the gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis by the MS. The addition of salt (e.g., NaCl) to the sample is a common practice to increase the ionic strength of the aqueous matrix, thereby decreasing the solubility of organic volatiles and promoting their transfer into the headspace, a phenomenon known as the "salting-out" effect.[12][13]
For precise quantification, an internal standard (IS) is added to all samples, calibrators, and quality controls. The IS corrects for variations in extraction efficiency and injection volume, ensuring the trustworthiness and self-validating nature of the protocol.
Experimental Protocol: HS-SPME-GC-MS
This section provides a detailed, step-by-step methodology for the quantitative analysis of ethyl 3-hydroxybutyrate in wine.
Materials and Instrumentation
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS) equipped with an SPME-compatible autosampler.
-
SPME Fibers: Carbowax/Divinylbenzene (CW/DVB) is a suitable fiber for this application.[12]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents:
-
Ethyl 3-hydroxybutyrate (≥98% purity)
-
Internal Standard (IS), e.g., Ethyl 3-hydroxybutyrate-d5 or 2-Butanol
-
Sodium Chloride (NaCl), analytical grade
-
Ethanol (200 proof, for synthetic wine)
-
L-(+)-Tartaric acid
-
Deionized water
-
Preparation of Standards and Calibration Solutions
Causality: Preparing calibration standards in a matrix that mimics the actual sample is crucial for accurate quantification. A "synthetic wine" matrix compensates for the effects of ethanol and pH on the extraction process, ensuring that the calibration curve accurately reflects the analyte's behavior in real wine samples.[7][12]
-
Synthetic Wine Matrix Preparation: In a 1 L volumetric flask, dissolve 5 g of L-(+)-tartaric acid in approximately 800 mL of deionized water. Add 120 mL of pure ethanol. Adjust the pH to 3.5 with a suitable acid or base if necessary. Bring to final volume with deionized water.
-
Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of ethyl 3-hydroxybutyrate standard and dissolve it in the synthetic wine matrix in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the chosen internal standard (e.g., 2-Butanol) at a concentration of 100 mg/L in the synthetic wine matrix.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the synthetic wine matrix. A suggested concentration range is 10, 50, 100, 250, 500, and 1000 µg/L.
Sample Preparation Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data acquisition.
Caption: Workflow for Ethyl 3-hydroxybutyrate Analysis.
Step-by-Step Protocol
-
Aliquoting: Using a calibrated pipette, transfer 5.0 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[7]
-
Internal Standard Addition: Spike each vial with 50 µL of the 100 mg/L internal standard stock solution.
-
Sealing: Immediately cap the vial with a magnetic screw cap and PTFE/silicone septum. Vortex briefly to mix.
-
Incubation & Extraction: Place the vial in the autosampler tray. The system will perform the following pre-programmed steps:
-
Desorption and GC-MS Analysis: The autosampler will automatically transfer the fiber to the GC inlet for thermal desorption.
Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS system. These should be optimized for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| HS-SPME | ||
| Fiber Type | CW/DVB | Effective for polar volatile compounds.[12] |
| Incubation Temp. | 40 °C | Balances volatilization with potential analyte degradation. |
| Incubation Time | 15 min | Allows for sample thermal equilibrium. |
| Extraction Time | 30 min | Provides sufficient time for analyte adsorption onto the fiber. |
| GC Inlet | ||
| Desorption Temp. | 250 °C | Ensures complete and rapid transfer of analytes from the fiber.[12] |
| Mode | Splitless (1 min) | Maximizes the transfer of analytes to the column for sensitivity. |
| GC Column | ||
| Type | e.g., DB-WAX or HP-INNOWax (30 m x 0.25 mm, 0.25 µm) | A polar column is necessary for retaining and separating this hydroxy ester. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert carrier gas standard for GC-MS. |
| Oven Program | 40°C (hold 3 min), ramp 5°C/min to 180°C, ramp 20°C/min to 240°C (hold 5 min) | A temperature gradient to separate analytes based on boiling points.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragment patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions.[5] |
| Monitored Ions | Ethyl 3-hydroxybutyrate: m/z 87, 101, 117 IS (e.g., 2-Butanol): m/z 45, 59 | Select characteristic, abundant ions for quantification and qualification. |
| Transfer Line Temp. | 250 °C | Prevents condensation of analytes before reaching the detector. |
Data Analysis and Quality Control
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ion of ethyl 3-hydroxybutyrate and the internal standard in all samples and calibrators.
-
Calibration Curve: For the calibration standards, calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area). Plot this ratio against the known concentration of each standard. Perform a linear regression to generate a calibration curve. The coefficient of determination (r²) should be ≥ 0.995 for a valid calibration.
-
Quantification: Using the response ratio calculated for each wine sample, determine the concentration of ethyl 3-hydroxybutyrate by applying the linear regression equation (y = mx + c) from the calibration curve.[7]
-
Trustworthiness and Validation:
-
Method Blank: Analyze a vial containing only the synthetic wine matrix, internal standard, and salt to ensure no contamination is present.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these with each batch of samples to verify the accuracy and precision of the analysis. The calculated concentrations should be within ±15% of the nominal value.
-
Ion Ratios: For positive identification, the ratio of qualifier ions to the quantifier ion in the sample should match those from an authentic standard within a predefined tolerance (e.g., ±20%).
-
Conclusion
This application note details a robust and reliable HS-SPME-GC-MS method for the determination of ethyl 3-hydroxybutyrate in wine. The protocol leverages a solventless extraction technique, providing high sensitivity and selectivity while minimizing sample preparation time and potential sources of error. By explaining the causality behind key steps, such as matrix-matched calibration and the salting-out effect, this guide provides researchers and quality control professionals with a self-validating system to accurately measure a compound that, while minor in concentration, has a discernible impact on the final sensory profile of wine.
References
-
Whiton, R. S., & Zoecklein, B. W. (2002). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. American Journal of Enology and Viticulture, 53(1), 60-63. [Link]
-
MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). The Microbial Metabolite Database. Retrieved February 7, 2026, from [Link]
-
Shimadzu Europa GmbH. (2018). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. Shimadzu Application Note SCA_180_025. [Link]
-
Lau, B. P., Weber, D., & Page, B. D. (1987). Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages. Journal of Chromatography A, 402, 233-241. [Link]
-
Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(49), 10636-10643. [Link]
-
Gammacurta, M., Lytra, G., Tempere, S., Waffo-Teguo, P., Marchal, A., de Revel, G., & Barbe, J. C. (2017). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. OENO One, 51(2), 149-157. [Link]
-
Mendes, A. P. N., de Lima, M. S., de Andrade, J. B., & Rocha, G. O. (2014). Improved sample preparation for GC–MS–SIM analysis of ethyl carbamate in wine. Food Chemistry, 165, 304-310. [Link]
-
Gammacurta, M., Lytra, G., Waffo-Teguo, P., & Barbe, J. C. (2017). Red wine substituted esters involved in fruity aromatic expression: an enantiomeric approach to understand their sensory impact and their pathway formation. IVES Conference Series, Enoforum, 1. [Link]
-
Trinh, T. T., Briandet, R., Lytra, G., & Alexandre, H. (2021). Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters. Journal of Fungi, 7(4), 305. [Link]
-
Welke, J. E., Manfroi, V., Zanus, M., Lazzarotto, M., & Alcaraz Zini, C. (2012). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]
-
Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent Application Note 5991-6380EN. [Link]
-
Carlin, S., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(3), 1435. [Link]
-
Perestrelo, R., et al. (2019). Headspace solid-phase microextraction for wine volatile analysis. TrAC Trends in Analytical Chemistry, 118, 522-533. [Link]
Sources
- 1. mimedb.org [mimedb.org]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. agilent.com [agilent.com]
Application Note: Enantioselective Reduction of Ethyl Acetoacetate
[1][2][3]
Abstract & Introduction
Ethyl 3-hydroxybutyrate (E3HB) is a cornerstone chiral building block in the pharmaceutical industry. It serves as a critical synthon for the synthesis of carbapenem antibiotics, pheromones, and, most notably, the side chains of HMG-CoA reductase inhibitors (statins).
The reduction of ethyl acetoacetate (EAA) to E3HB presents a classic challenge in asymmetric synthesis: converting a prochiral
This Application Note details three distinct protocols ranging from accessible "kitchen chemistry" to industrial-grade catalysis:
-
Whole-Cell Biocatalysis (Baker's Yeast): A cost-effective, accessible route to the (S)-enantiomer.
-
Asymmetric Hydrogenation (Noyori): A scalable, chemocatalytic route allowing access to either (R) or (S) enantiomers via ligand tuning.
-
Engineered Ketoreductase (KRED): The modern industrial standard utilizing purified enzymes with cofactor recycling.
Reaction Overview & Mechanism
The core transformation involves the delivery of a hydride equivalent to the re- or si-face of the ketone carbonyl.
Figure 1: Divergent synthesis pathways to (R) and (S) enantiomers.
Method A: Whole-Cell Biocatalysis (Baker's Yeast)
Target: (S)-(+)-Ethyl 3-hydroxybutyrate Scale: Laboratory (Gram scale) Mechanism: Endogenous yeast reductases (L-enzyme) follow Prelog's rule.
Scientific Rationale
Baker's Yeast (Saccharomyces cerevisiae) contains multiple oxidoreductases. While inexpensive, this method is complicated by the requirement for an energy source (sucrose) to regenerate intracellular NADPH. The primary challenge is downstream processing due to biomass and emulsion formation.
Protocol
Reagents:
-
Dry Baker's Yeast (Fleischmann’s or Red Star): 20 g
-
Sucrose (Table sugar): 30 g
-
Ethyl Acetoacetate (EAA): 2.0 g (15.4 mmol)
-
Tap water: 160 mL
-
Celite (Filter aid)[1]
Step-by-Step:
-
Activation: In a 500 mL Erlenmeyer flask, dissolve 30 g sucrose in 160 mL warm tap water (30–35°C). Add 20 g dry yeast. Stir gently (100 rpm) for 30 minutes to initiate fermentation (observe
bubbling). -
Addition: Add 2.0 g EAA dropwise over 10 minutes. Critical: Rapid addition can result in substrate toxicity.
-
Incubation: Stir at room temperature (25–30°C) for 24–48 hours.
-
Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane) or GC.
-
-
Quench & Filtration: Add 10 g Celite to the suspension. Filter through a sintered glass funnel packed with a Celite pad.
-
Why: Yeast cells lyse and form stable emulsions with organic solvents. Celite traps the biomass.
-
-
Extraction: Saturate the filtrate with NaCl (salting out). Extract with Ethyl Acetate (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via bulb-to-bulb distillation (bp 71–73°C @ 12 mmHg).
Expected Yield: 60–75% Expected ee: 85–95% (S)
Method B: Asymmetric Hydrogenation (Noyori Protocol)
Target: Tunable ((R) or (S)) Scale: Scalable to Kilogram/Ton Mechanism: Ru-BINAP catalyzed hydrogenation.
Scientific Rationale
Unlike yeast, this method does not suffer from biological concentration limits. The Ruthenium-BINAP complex facilitates enantioselective hydrogenation via metal-ligand coordination, where the chiral phosphine ligand dictates the facial selectivity of hydride insertion.
Protocol
Reagents:
- catalyst: 0.1 mol%[2]
-
Ethyl Acetoacetate: 10 g[3]
-
Solvent: Anhydrous Ethanol (degassed)
-
Hydrogen Gas (
)
Step-by-Step:
-
Safety Prep: Inspect the stainless steel autoclave/Parr reactor for integrity.
-
Catalyst Loading (Glovebox/Schlenk Line): In a Schlenk flask under Argon, dissolve EAA (10 g) in degassed EtOH (30 mL). Add
(approx. 60 mg for 10g substrate).-
Critical: Oxygen poisons the Ru-catalyst. Degas solvents thoroughly via freeze-pump-thaw or sparging with
for 1 hour.
-
-
Hydrogenation: Transfer solution to the autoclave. Purge 3 times with
(pressurize to 5 atm, vent). -
Reaction: Pressurize to 50–100 atm (high pressure favored) or 4 atm (if using modern evolved catalysts). Heat to 30°C. Stir vigorously for 24 hours.
-
Workup: Vent
carefully. Concentrate solvent in vacuo. -
Purification: Vacuum distillation.
Expected Yield: >95% Expected ee: 98–99% (R) [using (R)-BINAP]
Method C: Engineered Biocatalysis (KREDs)
Target: High purity (R) or (S) Scale: Industrial Mechanism: NADPH-dependent Ketoreductase (KRED) with Glucose Dehydrogenase (GDH) recycling.
Scientific Rationale (The "Coupled Loop")
Purified enzymes require expensive cofactors (NADPH). To make this economically viable, a second enzyme (GDH) oxidizes glucose to gluconolactone, reducing
Figure 2: The cofactor recycling system essential for KRED methodology.
Protocol
Reagents:
-
KRED Screening Kit (e.g., Codexis or similar)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Cofactor: NADP+ (catalytic amount, 1.0 mM)
-
Recycling Mix: Glucose (1.5 eq) + GDH (Glucose Dehydrogenase)
-
Substrate: EAA[3]
Step-by-Step:
-
Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM
(stabilizer). -
Reaction Mix: Dissolve Glucose (1.5 equivalents relative to EAA) and NADP+ (10 mg) in the buffer. Add GDH (50 units).
-
Enzyme Addition: Add the specific KRED enzyme (e.g., 50 mg powder).
-
Substrate Addition: Add EAA (500 mg).
-
Note: If substrate concentration is high (>100 g/L), add in fed-batch mode to prevent enzyme inhibition.
-
-
Titration: The GDH reaction produces gluconic acid, which lowers pH. Use a pH-stat to maintain pH 7.0 by automatic addition of 1M NaOH.
-
Workup: Extract with Ethyl Acetate. No filtration of heavy biomass is usually required compared to yeast.
Analytical Quality Control
To validate the ee, Chiral Gas Chromatography is the standard method.
-
Instrument: GC-FID[4]
-
Column: CP-Chirasil-DexCB (25 m
0.25 mm 0.25 m) or equivalent Cyclodextrin-based phase. -
Conditions:
-
Carrier: Helium
-
Injector: 250°C[4]
-
Oven: 110°C (isothermal) or ramp 2°C/min.
-
-
Elution Order: typically (S)-isomer elutes before (R)-isomer on Chirasil-Dex columns (verify with standards).
Comparative Summary
| Feature | Method A: Baker's Yeast | Method B: Noyori Hydrogenation | Method C: KREDs |
| Selectivity | High (S) only | Tunable (R) or (S) | Tunable (R) or (S) |
| Enantiomeric Excess | 85–95% | 98–99% | >99.9% |
| Substrate Conc. | Low (<20 g/L) | High (Bulk) | High (>100 g/L) |
| Equipment | Standard Glassware | High Pressure Autoclave | pH Stat / Bioreactor |
| Cost Driver | Downstream Processing | Catalyst (Ru-BINAP) | Enzyme Development |
References
-
Seebach, D.; Sutter, M. A.; Weber, R. H.; Züger, M. F. (1985).[5] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate". Organic Syntheses, 63, 1.
-
Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)". NobelPrize.org.
-
Noyori, R.; Ohkuma, T.; Kitamura, M. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters". Journal of the American Chemical Society, 109(19), 5856–5858.
-
Codexis. (n.d.). "Ketoreductase (KRED) Screening Kits". Codexis Product Literature.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
Enzymatic resolution of racemic Ethyl 3-hydroxybutyrate
Application Notes and Protocols
Topic: High-Efficiency Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate for Chiral Intermediate Synthesis
Abstract
This comprehensive guide details the principles and practices for the enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate (EHB), a critical process for obtaining enantiomerically pure (R)- and (S)-EHB. These enantiomers are invaluable chiral building blocks in the pharmaceutical and fine chemical industries. This document provides an in-depth exploration of the underlying enzymatic mechanisms, detailed, field-tested protocols for lipase-catalyzed acylation, methods for reaction monitoring and product analysis, and guidance on process optimization and scale-up. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Imperative for Chiral Purity
Optically active ethyl 3-hydroxybutyrate is a cornerstone chiral synthon used in the synthesis of a wide array of high-value molecules, including antibiotics, vitamins, pheromones, and biodegradable polymers.[1][2] The biological activity of these complex target molecules is often dictated by the stereochemistry of a single chiral center, making access to enantiomerically pure starting materials non-negotiable. While several methods exist for producing single-enantiomer EHB, enzymatic kinetic resolution (EKR) of the inexpensive racemic mixture stands out for its exceptional selectivity, mild reaction conditions, and alignment with green chemistry principles.
Lipases (EC 3.1.1.3), a class of serine hydrolases, are particularly effective biocatalysts for this transformation. They can selectively acylate or hydrolyze one enantiomer from the racemic pair, allowing for the separation of both enantiomers in high optical purity. This application note provides the foundational knowledge and actionable protocols to successfully implement the lipase-catalyzed resolution of (±)-ethyl 3-hydroxybutyrate.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In an ideal enzymatic resolution of racemic EHB, the lipase will rapidly convert one enantiomer (e.g., the R-enantiomer) into a new product while leaving the other enantiomer (S-enantiomer) largely unreacted.
Two primary strategies are employed:
-
Enantioselective Acylation (Transesterification): The racemic alcohol ((±)-EHB) is reacted with an acyl donor. The enzyme selectively transfers the acyl group to one enantiomer, yielding an esterified product and the unreacted alcohol enantiomer. This is the most common and often most efficient method.[3][4]
-
Enantioselective Hydrolysis: A racemic ester (e.g., (±)-ethyl 3-acetoxybutyrate) is subjected to hydrolysis. The enzyme selectively cleaves the ester bond of one enantiomer, yielding an alcohol and the unreacted ester enantiomer.
The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%. By stopping the reaction at or near 50% conversion, it is possible to recover both the unreacted substrate and the newly formed product with high enantiomeric excess (ee).
The Engine of Selectivity: Mechanism of Lipase Catalysis
Lipases belong to the α/β hydrolase-fold family and exert their catalytic function through a conserved catalytic triad of amino acids, typically Serine (Ser), Histidine (His), and Aspartic or Glutamic acid (Asp/Glu), located in the enzyme's active site.[5][6] The catalytic mechanism for transesterification follows a "ping-pong bi-bi" model.[7]
The Catalytic Cycle (Acylation):
-
Acyl-Enzyme Formation: The nucleophilic serine of the catalytic triad attacks the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds in a region called the "oxyanion hole."[8] This intermediate then collapses, releasing the alcohol portion of the acyl donor (vinyl alcohol, which tautomerizes to stable acetaldehyde) and forming a covalent acyl-enzyme intermediate.
-
Enantioselective Binding: The racemic EHB enters the active site. The enzyme's chiral environment creates a three-dimensional pocket that preferentially accommodates one enantiomer over the other. For many lipases, such as Candida antarctica Lipase B (CALB), the active site geometry favors binding of the (R)-enantiomer of secondary alcohols in a position conducive to catalysis.[3]
-
Nucleophilic Attack & Product Release: The hydroxyl group of the preferentially bound EHB enantiomer attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.[8] This intermediate collapses, releasing the acylated EHB product and regenerating the free enzyme, ready for another catalytic cycle.
The high degree of enantioselectivity (E-value) is a direct result of the difference in the activation energies for the reaction of the (R)- and (S)-enantiomers.
Experimental Design and Optimization
A successful resolution protocol hinges on the careful selection of several key parameters.
-
Enzyme Selection: The choice of lipase is paramount. Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym® 435), is highly effective and robust, showing excellent enantioselectivity towards a wide range of alcohols, including EHB.[5][9][10] It typically acylates the (R)-enantiomer preferentially.[3] Lipase from Pseudomonas cepacia (PCL, also known as Burkholderia cepacia lipase) is another excellent candidate, known for high activity and selectivity in organic media.[11][12]
-
Acyl Donor: The ideal acyl donor should be highly reactive and, preferably, lead to byproducts that do not interfere with the reaction or are easily removed. Vinyl acetate is an outstanding choice because it is an activated ester that undergoes irreversible transesterification.[13] The vinyl alcohol byproduct tautomerizes to acetaldehyde, which effectively shifts the reaction equilibrium towards the products.
-
Reaction Medium: While organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) can be used, solvent-free systems offer significant advantages.[3][14] They maximize the concentration of reactants, leading to higher reaction rates and volumetric productivity, simplify downstream processing, and reduce environmental impact.[4]
-
Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs. A common range for EHB resolution is 30-50°C. Higher temperatures can accelerate the reaction but may slightly decrease enantioselectivity or enzyme stability over prolonged use.
-
Water Activity: For reactions in organic media or solvent-free systems, a minuscule amount of water is essential for the enzyme to maintain its catalytically active conformation. Immobilized enzymes typically contain an optimal amount of water, but it is a critical parameter to consider for enzyme stability and activity.
Detailed Application Protocols
Protocol 1: CALB-Catalyzed Kinetic Resolution of (±)-EHB via Acylation
This protocol describes a standard lab-scale, solvent-free kinetic resolution using immobilized Candida antarctica Lipase B.
Materials:
-
Racemic ethyl 3-hydroxybutyrate ((±)-EHB)
-
Vinyl acetate (acyl donor)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Reaction vessel (e.g., screw-cap flask or small jacketed reactor)
-
Magnetic stirrer and stir bar, or overhead stirrer
-
Temperature control system (e.g., water bath or heating mantle)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass filter)
-
Analytical equipment: Chiral Gas Chromatograph (GC) with FID detector.
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 3-hydroxybutyrate (13.2 g, 100 mmol).
-
Acyl Donor Addition: Add vinyl acetate (9.5 g, 110 mmol, 1.1 equivalents). Using a slight excess of the acyl donor can help drive the reaction.
-
Temperature Equilibration: Place the flask in a water bath set to 40°C and allow the mixture to equilibrate for 15 minutes with gentle stirring.
-
Enzyme Addition & Reaction Start: Add the immobilized CALB (e.g., 0.7-1.0 g, approximately 5-7% w/w of the substrate). Start a timer immediately. Ensure the stirring speed is sufficient to keep the enzyme particles suspended but not so vigorous as to cause mechanical attrition.
-
Reaction Monitoring: At timed intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), pause stirring briefly, allow the enzyme to settle, and carefully withdraw a small aliquot (~10-20 µL) of the supernatant for analysis.
-
Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate or hexane), and filter through a syringe filter (0.22 µm) to remove any fine enzyme particles before injecting into the GC.
-
Reaction Termination: When the reaction reaches approximately 50% conversion (as determined by GC analysis), stop the reaction by removing the enzyme via filtration.
-
Enzyme Recovery: Wash the filtered enzyme with a small amount of fresh solvent (e.g., hexane or t-butyl methyl ether) and dry it under vacuum. The recovered enzyme can often be reused for multiple cycles.[4]
-
Product Isolation: The filtrate contains unreacted (S)-EHB, the product (R)-ethyl 3-acetoxybutyrate, and excess vinyl acetate. These components can be separated by fractional distillation under reduced pressure.
Protocol 2: Chiral GC Analysis for Enantiomeric Excess
Accurate determination of both conversion and enantiomeric excess is crucial for process control.[15]
GC Conditions (Example):
-
Instrument: Gas Chromatograph with FID.
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 150°C at 5°C/min, hold for 5 min. (Note: This program must be optimized for your specific column and instrument).
-
Expected Elution Order: Typically, the four relevant peaks will be (S)-EHB, (R)-EHB, (S)-ethyl 3-acetoxybutyrate, and (R)-ethyl 3-acetoxybutyrate. The exact order depends on the chiral stationary phase.
Calculations: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Conversion (c) is calculated based on the disappearance of the starting material:
-
c (%) = [ee_s / (ee_s + ee_p)] * 100 (where ee_s and ee_p are the ee of the substrate and product, respectively).
The enantioselectivity factor (E-value) is a measure of the enzyme's efficiency and is calculated using the following formula:
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
A high E-value (>100) is indicative of an excellent resolution process.
Data Presentation and Expected Results
The following table summarizes typical results for the CALB-catalyzed acylation of racemic EHB.[4]
| Parameter | Target Value | Typical Outcome | Rationale |
| Conversion | ~50% | 48-52% | Maximizes the yield and ee of both enantiomers. |
| ee of (S)-EHB | >95% | >96% | The (S)-enantiomer is the less reactive substrate. |
| ee of (R)-Product | >95% | >96% | The (R)-enantiomer is preferentially acylated. |
| E-Value | >100 | >150 | Indicates high enantioselectivity of the biocatalyst. |
| Reaction Time | As short as possible | 4-8 hours | Dependent on enzyme loading, temperature, and mixing. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Inactive enzyme; Insufficient temperature; Poor mixing. | Verify enzyme activity with a standard substrate; Increase temperature within the optimal range (e.g., 40-50°C); Ensure enzyme particles are well-suspended. |
| Low Enantioselectivity (Low ee) | Reaction carried too far past 50% conversion; Suboptimal enzyme or conditions; Presence of inhibitors. | Stop the reaction closer to 50% conversion; Screen different lipases or lower the reaction temperature; Ensure high purity of substrates. |
| Reaction Stalls Before 50% Conversion | Enzyme deactivation; Product inhibition. | Increase enzyme loading; Consider a fed-batch or continuous flow setup to remove product as it is formed. |
| Poor Peak Resolution in GC | Suboptimal GC column or oven program. | Optimize the temperature ramp and final hold time; Ensure you are using an appropriate chiral column for the analytes. |
Conclusion and Future Outlook
The enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate using lipases like CALB is a robust, highly selective, and scalable method for producing enantiopure chiral intermediates. The solvent-free approach, coupled with the high reusability of immobilized enzymes, makes it an economically and environmentally attractive process.[4] By carefully controlling key parameters such as enzyme choice, temperature, and reaction conversion, researchers can reliably obtain both (R)- and (S)-enantiomers in high yield and with excellent optical purity, paving the way for the efficient synthesis of complex, high-value chiral molecules.
References
-
Chalupka, J., Duleba, J., Sikora, A., Siodmiak, T., & Marszall, M. P. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 13(2), 292. [Link]
-
Romano, D., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 24(23), 4344. [Link]
-
Chen, Y., et al. (2008). Enzymatic Resolution of Chiral Phosphinate Esters. Organic Letters, 10(22), 5239–5242. [Link]
-
Seebach, D., & Züger, M. (1985). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Forgách, P., et al. (2018). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Tetrahedron, 74(38), 5369-5374. [Link]
-
Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. [Link]
-
Li, Z., et al. (2019). Generation of optically pure ethyl (S)-3-hydroxybutyrate through kinetic resolution catalyzed by protease sin3406-1. ResearchGate. [Link]
-
Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 131–138. [Link]
-
Schmid, U., et al. (2001). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Current Organic Chemistry, 5(8), 779-800. [Link]
-
Huerta, F. F., Laxmi, Y. R. S., & Bäckvall, J. E. (2000). Dynamic Kinetic Resolution of γ-Hydroxy Acid Esters. Organic Letters, 2(8), 1037–1039. [Link]
-
Hirama, M., et al. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. [Link]
-
Weiss, D., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]
-
Svendsen, A., et al. (1995). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1259(1), 9-17. [Link]
-
Le, A. N., & Anslyn, E. V. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(45), 15873–15880. [Link]
-
Kim, K. K., et al. (1997). The 2.0 Å crystal structure of an extracellular lipase from Pseudomonas cepacia. Journal of Molecular Biology, 269(5), 827-844. [Link]
-
van der Meer, J. Y., et al. (2020). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. Catalysts, 10(11), 1279. [Link]
-
Kometani, T., et al. (1993). Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction. Journal of Fermentation and Bioengineering, 76(1), 33-37. [Link]
-
Faber, K. (2018). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Biotransformations in Organic Chemistry (pp. 129-196). Springer. [Link]
-
Liu, Y., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 10(16), 5514-5523. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Le, A. N., et al. (2015). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 2(7), 818-823. [Link]
-
Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 481-487. [Link]
-
Gotor-Fernández, V., et al. (2006). Fungal Lipases: Versatile Tools for White Biotechnology. ResearchGate. [Link]
-
Chen, C. S., et al. (2013). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Journal of the Taiwan Institute of Chemical Engineers, 44(6), 960-966. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-hydroxybutyrate as a carbon source for fermentation
Application Note: Ethyl 3-Hydroxybutyrate (E3HB) as a Specialized Carbon Substrate in Fermentation
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is an esterified derivative of the ketone body 3-hydroxybutyrate. While glucose and glycerol dominate industrial fermentation as bulk carbon sources, E3HB occupies a high-value niche in chiral resolution and specialized biopolymer synthesis .
This guide details the application of E3HB as a carbon substrate for two distinct objectives:
-
Kinetic Resolution: Utilizing microbial stereoselectivity to consume one enantiomer of racemic E3HB, yielding high-purity chiral intermediates for drug development (e.g., carbapenem antibiotics, statins).
-
Polyhydroxyalkanoate (PHA) Modulation: Using E3HB as a co-substrate to regulate monomer composition and molecular weight in bioplastic production, bypassing the transport limitations of free organic acids.
Metabolic Logic & Causality
To effectively use E3HB, one must understand its catabolic fate. Unlike glucose, E3HB is not transported via phosphotransferase systems (PTS). It enters the cell via passive diffusion (due to its ester lipophilicity) or specific ester permeases.
The Catabolic Cascade:
-
Hydrolysis: Intracellular or periplasmic carboxylesterases cleave E3HB into Ethanol and 3-Hydroxybutyrate (3HB) .
-
Bifurcation:
-
Ethanol Branch: Oxidized to Acetyl-CoA via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), generating NADH.
-
3HB Branch: Oxidized to Acetoacetate by 3-hydroxybutyrate dehydrogenase (BdhA), then activated to Acetoacetyl-CoA.
-
-
Assimilation: Both branches converge at Acetyl-CoA, fueling the TCA cycle (energy) or PHA synthase (polymerization).
Visualization: The E3HB Catabolic Pathway
Figure 1: Catabolic pathway of Ethyl 3-hydroxybutyrate in microbial systems. Note the bifurcation into ethanol and 3HB, both contributing to the Acetyl-CoA pool.
Application I: Kinetic Resolution for Chiral Intermediates
Objective: Isolate enantiopure (R)-E3HB from a racemic mixture (rac-E3HB) by selectively metabolizing the (S)-isomer (or vice versa).
Mechanism: Many wild-type yeasts (Saccharomyces cerevisiae, Candida parapsilosis) and bacteria possess stereoselective esterases. By feeding rac-E3HB as the sole carbon source (or with a limiting co-substrate), the microbe hydrolyzes and consumes the "edible" enantiomer, leaving the "recalcitrant" enantiomer in the supernatant.
Protocol A: Kinetic Resolution of rac-E3HB
Materials:
-
Strain: Candida parapsilosis ATCC 7330 (or screened isolate with stereoselective esterase).
-
Medium: Mineral Salts Medium (MSM) supplemented with 0.1% Yeast Extract.
-
Substrate: Racemic Ethyl 3-hydroxybutyrate (98% purity).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow cells in YPD medium until mid-log phase (OD600 ~ 2.0).
-
Wash cells twice with sterile saline (0.9% NaCl) to remove residual glucose. This prevents catabolite repression of esterases.
-
-
Bioreactor Setup (Batch Mode):
-
Vessel: 2L Stirred Tank Reactor.
-
Working Volume: 1L MSM.
-
Substrate Addition: Add rac-E3HB to a final concentration of 10 g/L (75 mM) .
-
Note: Do not exceed 15 g/L initially; esters can cause membrane swelling and toxicity.
-
-
Fermentation Conditions:
-
Monitoring & Harvest:
-
Sample every 2 hours.
-
Analyze supernatant via Chiral GC (Cyclodex-B column).
-
Endpoint: Terminate when the unwanted enantiomer (e.g., S-E3HB) falls below detection limits (typically 12-24 hours).
-
-
Downstream Processing:
-
Centrifuge broth (6000 x g, 10 min) to remove biomass.
-
Extract supernatant with Ethyl Acetate (1:1 v/v).
-
Evaporate solvent to recover enantiopure (R)-E3HB.
-
Self-Validation Check:
-
If OD600 does not increase: The strain cannot hydrolyze the ester. Add 0.5 g/L glucose to "jumpstart" biomass, but monitor for repression.
-
If pH drops rapidly: Hydrolysis is active (release of 3HB).
Application II: PHA Copolymer Modulation
Objective: Use E3HB as a co-substrate to incorporate 3-hydroxybutyrate units into Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or to control molecular weight.
Why E3HB? Direct feeding of 3-hydroxybutyric acid (free acid) significantly drops pH and requires massive base addition, increasing osmotic pressure. E3HB is neutral, allowing higher carbon loading without osmotic shock.
Protocol B: Fed-Batch Co-Feeding for PHA
Materials:
-
Strain: Cupriavidus necator (formerly Ralstonia eutropha) or recombinant E. coli (pBHR68).
-
Base Medium: Minimal medium (low nitrogen to induce PHA storage).
Step-by-Step Methodology:
-
Growth Phase (0-12 hours):
-
Substrate: Glucose (20 g/L) + Ammonium Sulfate (limiting N-source).
-
Goal: Generate high cell density (CDW > 10 g/L).
-
-
Polymerization Phase (Nitrogen Limitation):
-
Trigger: When ammonium is depleted (verify via Nessler’s reagent).
-
Feed Strategy: Initiate E3HB feed.
-
Rate: Exponential feed to maintain residual E3HB at 1-2 g/L .
-
Caution: Excess E3HB leads to accumulation of ethanol (byproduct), which inhibits cell growth.
-
-
Ethanol Management:
-
Monitor ethanol levels via HPLC.
-
If Ethanol > 5 g/L, pause E3HB feed and allow cells to oxidize the ethanol. C. necator will consume the ethanol moiety as an energy source.
-
-
Harvest:
-
Harvest when PHA content reaches >60% of Dry Cell Weight (DCW).
-
Data & Specifications
Table 1: Physicochemical Properties Relevant to Fermentation
| Parameter | Value | Implication for Protocol |
| Solubility (Water) | ~100 g/L (20°C) | Highly soluble; easy to feed as liquid concentrate. |
| Log P (Octanol/Water) | 0.26 | Low hydrophobicity; passes membranes but less toxic than longer esters. |
| Boiling Point | 180°C | Non-volatile under standard aeration (unlike Ethanol). |
| Chirality | (R) or (S) | Verify substrate purity if using for non-resolution applications. |
| Toxicity Threshold | > 15-20 g/L | Inhibitory to E. coli at >2% v/v due to membrane disruption. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Biomass Yield | Ethanol toxicity from hydrolysis. | Reduce E3HB feed rate; increase aeration to strip/oxidize ethanol. |
| No Enantiomeric Excess | Non-specific hydrolysis. | The strain's esterase is not stereoselective. Screen different isolates (Candida vs. Pseudomonas). |
| pH Drift | Accumulation of 3HB free acid. | Increase buffer capacity or link pH controller to NaOH pump. |
References
-
Seebach, D., & Züger, M. (1982). Über die Depolymerisierung von Poly-(R)-3-hydroxybuttersäureester (PHB).[3] Helvetica Chimica Acta. Link (Foundational chemistry of 3HB esters).
-
Chen, G. Q., & Wu, Q. (2005).[4] The application of polyhydroxyalkanoates as tissue engineering materials.[4] Biomaterials. Link (Context for high-purity 3HB precursors).
-
Org. Synth. (1993). (S)-(+)-Ethyl 3-Hydroxybutanoate.[2][5][6] Organic Syntheses, Coll.[2] Vol. 8, p.332.[2] Link (Detailed chemical/enzymatic resolution protocols).
-
Jarmander, J., et al. (2015).[4] A two-step metabolic route for 3HB production.[7][8][5][9][10] Frontiers in Bioengineering and Biotechnology. Link (Metabolic flux analysis of 3HB pathways).
-
PubChem. (n.d.). Ethyl 3-hydroxybutyrate Compound Summary. National Library of Medicine. Link (Toxicity and physical data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-羟基丁酸乙酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-hydroxybutyrate quantification in blood samples
Application Note: High-Sensitivity Quantification of Ethyl 3-Hydroxybutyrate in Blood Plasma by LC-MS/MS
Executive Summary & Scientific Rationale
Ethyl 3-hydroxybutyrate (E3HB) is a monoester precursor to the ketone body
Blood plasma contains high levels of carboxylesterases (CES), particularly in rodents, which rapidly hydrolyze E3HB into 3HB and ethanol immediately upon sample collection. Standard serum separation allows enough time for significant degradation, leading to false negatives for the ester and false positives for the free ketone.
Core Directive: This protocol establishes a "Freeze-and-Stabilize" workflow. It prioritizes the immediate inhibition of esterase activity at the point of collection, ensuring that the measured concentration reflects the in vivo circulating levels, not an artifact of bench-top degradation.
Pre-Analytical Variables: The "Trustworthiness" Pillar
The integrity of this assay relies entirely on the first 5 minutes of sample handling.
Mechanism of Instability
E3HB is a substrate for Carboxylesterase 1 (CES1) in humans and plasma esterases in rodents.
Stabilization Strategy
-
Temperature Control: Esterase activity is temperature-dependent. All samples must be handled on wet ice (
). -
Chemical Inhibition:
-
Humans:[1][2][3][4][5][6][7] Sodium Fluoride/Potassium Oxalate (Gray top tubes) is often sufficient if processed immediately, as fluoride inhibits general enzymatic activity.
-
Rodents: Rodent plasma has significantly higher esterase activity.[8] Specific inhibitors like Dichlorvos (DDVP) or Paraoxon (organophosphates) are required to completely halt hydrolysis. Alternatively, immediate protein precipitation of whole blood is recommended.
-
Experimental Workflow Diagram
The following workflow illustrates the critical path from collection to analysis, highlighting the "Stop-Points" where degradation is arrested.
Caption: Figure 1. Critical workflow for E3HB quantification. The red node indicates the highest risk of analyte loss.
Detailed Protocols
Protocol A: Sample Collection & Stabilization
Materials:
-
Vacutainer tubes: NaF/Oxalate (Gray top) or Lithium Heparin (Green top).
-
Ice bath.
-
Optional (Rodent): 10% Dichlorvos solution (Handle with extreme care; neurotoxin).
Steps:
-
Preparation: Pre-chill collection tubes on wet ice for at least 10 minutes.
-
Draw: Collect blood directly into the chilled tube.
-
Inhibition (Critical):
-
Standard: Invert tube gently 5 times to mix anticoagulant. Keep on ice.
-
High-Esterase Matrix: Add Dichlorvos to a final concentration of 20
g/mL immediately upon collection.
-
-
Separation: Centrifuge at
for 10 minutes at . -
Harvest: Transfer plasma immediately to cryovials. Snap freeze in liquid nitrogen or store at
. Do not store at as esterases may retain residual activity.
Protocol B: Sample Extraction (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is avoided due to the volatility of ethyl esters and potential hydrolysis during drying steps. Protein Precipitation (PPT) is faster and retains the ester.
Reagents:
-
Extraction Solvent: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid (to stabilize the ester).
-
Internal Standard (IS): Ethyl 3-hydroxybutyrate-d4 (preferred) or Ethyl Acetoacetate.
Steps:
-
Thaw plasma samples on wet ice.
-
Aliquot 50
L of plasma into a 1.5 mL Eppendorf tube. -
Add 200
L of ice-cold Extraction Solvent (containing IS @ 100 ng/mL). -
Vortex vigorously for 30 seconds.
-
Centrifuge at
for 10 minutes at . -
Transfer 100
L of the supernatant to an autosampler vial containing 100 L of 0.1% Formic Acid in water (Dilution prevents peak distortion from strong solvent).
LC-MS/MS Methodology
Instrumentation: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (
mm, 1.8 m).-
Why: The HSS T3 chemistry is designed to retain polar organic molecules like small esters better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp:
.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Load |
| 3.0 | 95 | Elution |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) - Positive Mode .
-
Note: Unlike free 3HB (Negative mode), the ethyl ester ionizes best in positive mode as
.
-
-
Source Temp:
.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Ethyl 3-HB | 133.1 | 87.1 | 15 | 50 |
| Ethyl 3-HB | 133.1 | 69.1 | 25 | 50 |
| IS (d4) | 137.1 | 91.1 | 15 | 50 |
Validation & Quality Control
To ensure self-validating results, include the following controls in every batch:
-
Bench-Top Stability QC: Prepare a Low QC sample and leave it at room temperature for 30, 60, and 120 minutes before extraction.
-
Acceptance: If degradation >15% is observed, the method confirms that strict temperature control is mandatory.
-
-
Hydrolysis Monitor: Monitor the transition for free 3-Hydroxybutyrate (Negative mode: 103 -> 59) in the same run.
-
Logic: If E3HB signal is low but 3HB is abnormally high in the same sample compared to T=0, hydrolysis occurred post-collection.
-
Performance Metrics:
-
Linearity: 10 ng/mL to 10,000 ng/mL (
). -
Precision (CV): < 15% (Inter-day and Intra-day).[2][4][7][9]
-
Accuracy: 85-115% of nominal value.
References
-
Stubbs, B. J., et al. (2017). "A Ketone Ester Drink Increases Postexercise Muscle Glycogen Synthesis in Humans." Medicine & Science in Sports & Exercise. (Demonstrates the use of ketone esters and the need for PK analysis).
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Provides the regulatory framework for stability testing of unstable analytes).[5]
-
Clarke, K., et al. (2012). "Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects." Regulatory Toxicology and Pharmacology. (Foundational paper on ketone ester pharmacokinetics and hydrolysis rates).
-
Litpur, K., et al. (2013). "Matrix effect and stability evaluation in LC-MS/MS bioanalysis of unstable esters." Journal of Pharmaceutical and Biomedical Analysis. (General reference for esterase inhibition strategies in bioanalysis).
Sources
- 1. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully automated assay of blood D-3-hydroxybutyrate for ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Gas Chromatography Analysis of Ethyl 3-Hydroxybutyrate
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral intermediate in the synthesis of beta-lactam antibiotics, statins, and pheromones. Its pharmacological efficacy and safety profile are strictly dependent on its enantiomeric purity, as the (R)- and (S)- enantiomers often exhibit distinct biological activities.
This Application Note provides a comprehensive guide for the gas chromatographic (GC) analysis of E3HB. Unlike standard protocols, this guide addresses the dual challenge of chemical purity (separation from precursors like ethyl acetoacetate) and enantiomeric excess (ee%) (resolution of R/S isomers). We utilize a cyclodextrin-based stationary phase for chiral resolution and a polar-deactivated phase for impurity profiling.[1]
Chemical Context & Analytical Challenges
The Chiral Challenge
E3HB possesses a stereogenic center at the C3 position. Standard achiral stationary phases (e.g., 5% Phenyl-methylpolysiloxane) separate compounds based on volatility and polarity. Since enantiomers share identical boiling points and dipole moments, they co-elute on these columns.
Solution: We employ a
The Polarity Challenge
The free hydroxyl group (-OH) at C3 is prone to hydrogen bonding with active silanol sites in the injection liner and column, leading to peak tailing.
Solution:
-
Direct Injection: Use of ultra-inert liners and high split ratios.
-
Derivatization (Optional): Silylation to cap the polar -OH group (detailed in Protocol C).
Analytical Workflow Visualization
The following diagram outlines the decision matrix for analyzing E3HB, ensuring both chemical and stereochemical integrity.
Figure 1: Analytical workflow for E3HB characterization. Note the checkpoint for peak tailing which triggers the derivatization sub-routine.
Instrumentation & Materials
| Component | Specification | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | Must support split/splitless injection and precise oven ramping. |
| Detector | FID (250°C) | Universal response for carbon-containing esters; high linearity.[1] |
| Inlet Liner | Ultra Inert, Split, with Wool | Deactivated wool promotes vaporization and traps non-volatiles; prevents -OH adsorption.[1] |
| Carrier Gas | Helium (Constant Flow: 1.2 mL/min) | Optimal Van Deemter efficiency for capillary columns.[1] |
| Solvents | Ethyl Acetate or DCM (HPLC Grade) | Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts.[1] |
Experimental Protocols
Protocol A: Chemical Purity (Achiral Profiling)
Objective: Quantify E3HB against synthesis precursors (Ethyl Acetoacetate) and byproducts (Crotonic acid esters).
-
Column: DB-WAX UI or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]
-
Inlet: 250°C, Split Ratio 50:1.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
System Suitability: Resolution (
) between E3HB and Ethyl Acetoacetate must be > 2.0.
Protocol B: Chiral Resolution (The Core Method)
Objective: Determine Enantiomeric Excess (ee%).
Mechanism: Separation on a permethylated
-
Column: Rt-bDEXse (Restek) or CP-Chirasil-Dex CB (Agilent).[1]
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.[2]
-
-
Inlet: 220°C, Split Ratio 100:1 (High split sharpens peaks).
-
Oven Program (Isothermal/Shallow Ramp):
-
Why? Chiral recognition is thermodynamically controlled. Lower temperatures favor the formation of the inclusion complex.
-
Step 1: 90°C (Hold 1 min).
-
Step 2: Ramp 2°C/min to 130°C.
-
Step 3: Ramp 20°C/min to 200°C (Bake out).
-
-
Elution Order: Typically (S)-Ethyl 3-hydroxybutyrate elutes before (R)-Ethyl 3-hydroxybutyrate on
-DEX columns, but this must be confirmed with a racemic standard and a pure single-enantiomer reference standard.
Data Analysis (ee% Calculation):
Protocol C: Derivatization (Troubleshooting Tailing)
If direct injection yields tailing factors > 1.5 due to active sites, convert the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Aliquot: Transfer 10 µL of sample into a GC vial.
-
Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate: Cap and heat at 60°C for 30 minutes.
-
Dilute: Add 900 µL anhydrous Dichloromethane (DCM).
-
Inject: Use Protocol B (Chiral) but ensure the inlet is clean to prevent silyl hydrolysis.
Chiral Recognition Mechanism[1]
To understand why Protocol B works, we visualize the interaction between the analyte and the stationary phase.
Figure 2: Mechanistic view of chiral separation. The (R)-enantiomer typically forms a more stable inclusion complex, retarding its passage through the column compared to the (S)-enantiomer.
Method Validation Parameters
For drug development applications, this method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interference at retention time of E3HB enantiomers.[1] | Verify with blank solvent and precursor (Ethyl Acetoacetate) injections.[1] |
| Resolution ( | Critical for accurate integration of the minor enantiomer. | |
| Linearity | Range: 0.1 mg/mL to 10 mg/mL.[1] | |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Crucial for detecting trace enantiomeric impurities (< 0.1%).[1] |
| Robustness | Ensure separation is maintained despite minor parameter fluctuations. |
References
-
Restek Corporation. (2023). Chiral Column Selection Guide: Rt-bDEXse Applications. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Chiral Compounds using CP-Chirasil-Dex CB. Retrieved from [Link]
-
Perestelo, N. R., et al. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine.[3] Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
Application Note: Protocol for Ethyl 3-hydroxybutyrate (E3HB) in Cell Culture
[1]
Introduction & Mechanistic Rationale
Ethyl 3-hydroxybutyrate (E3HB) represents a sophisticated "Trojan Horse" strategy for delivering
This protocol is designed for researchers investigating:
-
Epigenetic Regulation: 3HB is an endogenous inhibitor of Class I Histone Deacetylases (HDACs), specifically HDAC1 and HDAC2 (Shimazu et al., 2013).[2]
-
Metabolic Switching: Inducing a "fasting-mimetic" or ketosis state in vitro without glucose deprivation.[2]
-
Cytoprotection: mitigating oxidative stress via FOXO3A upregulation.[2]
Critical Consideration: The "Bystander" Effect
The hydrolysis of E3HB yields Ethanol in a 1:1 molar ratio with 3HB.[2]
Pathway Visualization
The following diagram illustrates the intracellular fate of E3HB compared to traditional salts.
Caption: Mechanism of Action.[1] E3HB bypasses rate-limiting MCT transporters via passive diffusion, releasing bioactive 3HB and ethanol upon intracellular esterase cleavage.[1]
Pre-Experimental Preparation
Material Specifications
-
Physical State: Colorless liquid.[2]
-
Purity:
(GC grade recommended). -
Storage: Room temperature (desiccated). Stable for >2 years if sealed.[2]
Solvent Choice & Stock Preparation
While E3HB is a liquid, direct addition to media is discouraged due to viscosity and dispersion issues.[2]
-
Recommended Solvent: Ethanol (Absolute).[2]
-
Reasoning: Since the hydrolysis product is ethanol, using ethanol as the solvent simplifies the control arm (you are just adding more of the byproduct).
-
-
Alternative Solvent: DMSO.[2][4]
-
Use case: If your cells are hypersensitive to ethanol, use DMSO to minimize total alcohol load, though the hydrolysis byproduct remains.[2]
-
Protocol: 1.0 M Stock Solution
-
Calculate density-adjusted volume.[2] Density of E3HB
. MWngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[4] -
To prepare 10 mL of 1.0 M Stock:
-
Weigh 1.32 g (or pipette
) of Ethyl 3-hydroxybutyrate. -
Dissolve in 8.7 mL of sterile 100% Ethanol (or DMSO).
-
Vortex for 30 seconds.
-
Filter sterilize (0.22
m PTFE membrane) if using in antibiotic-free culture.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Core Protocol: Cell Treatment
Concentration Ranges
-
Pharmacological/HDAC Inhibition: 5 mM – 10 mM[1]
-
Toxicity Threshold: > 20 mM (Due to ethanol generation)
Experimental Design Table
Set up the following treatment groups in your culture plate (e.g., 6-well format).
| Group | Treatment | Volume (per 2 mL Media) | Final Conc. | Purpose |
| 1 | Untreated | - | - | Baseline Growth |
| 2 | Vehicle Control | 20 | 1% v/v* | Controls for solvent + hydrolysis byproduct |
| 3 | Low Dose E3HB | 10 | 5 mM | Metabolic shift / Mild signaling |
| 4 | High Dose E3HB | 20 | 10 mM | HDAC Inhibition (Target) |
*Note: If using 10 mM E3HB, you are introducing 10 mM of ester.[2] Upon full hydrolysis, this releases 10 mM Ethanol.[2] Ensure Group 2 contains the equivalent molarity of ethanol plus the carrier solvent volume.
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., HEK293, C2C12, HepG2) at
cells/mL. Allow 24 hours for attachment.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Media Refresh: Replace media with fresh complete media 4 hours prior to treatment to synchronize metabolic state.[2]
-
Treatment:
-
Incubation:
-
Harvest:
Validation Methods (Self-Validating the Protocol)
To ensure the protocol worked, you must verify that E3HB entered the cell and was converted to 3HB.[2]
Primary Validation: Western Blot for Histone Acetylation
Since 3HB inhibits HDACs, successful delivery should increase histone acetylation.[2]
-
Expected Result: Dose-dependent increase in H3ac signal in Group 3/4 vs Group 2.
-
Antibody: Anti-H3K9ac (e.g., Cell Signaling #9649).[2]
Secondary Validation: Enzymatic Assay
Measure intracellular 3HB.[2]
-
Lyse cells in Perchloric Acid (deproteinize).[2]
-
Neutralize with KOH.[2]
-
Use a colorimetric
-Hydroxybutyrate Assay Kit (enzymatic oxidation to acetoacetate coupled to NADH production).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: This confirms the esterase cleavage occurred.[2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Cell Death in Treated & Vehicle | Ethanol toxicity.[1][2] | Reduce concentration to <5 mM. Switch to Sodium 3HB salt if cells are ethanol-intolerant.[1][2] |
| No increase in H3 Acetylation | Low esterase activity.[1][2] | Some cell lines (e.g., certain suspension leukemic lines) have low esterase activity.[2] Verify with enzymatic assay. |
| Precipitation in Media | Poor dispersion.[1][2] | E3HB is lipophilic.[1][2] Vortex stock immediately before adding. Pre-dilute 1:10 in warm media before adding to the well. |
| Inconsistent Results | Volatility.[1][2] | The ester can evaporate.[1][2] Use plate sealers.[2] Do not use "edge wells" in 96-well plates. |
References
-
Shimazu, T., et al. (2013).[2][6][7][8] Suppression of oxidative stress by
-hydroxybutyrate, an endogenous histone deacetylase inhibitor.[5][6][7][9] Science, 339(6116), 211-214.[2][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Newman, J. C., & Verdin, E. (2014).[2] Ketone bodies as signaling metabolites.[2] Trends in Endocrinology & Metabolism, 25(1), 42-52.[2]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate.[2]
-
Han, Y. M., et al. (2020).[2] Anti-inflammatory effects of ethyl-3-hydroxybutyrate in sepsis. Int Immunopharmacol. (Contextual reference for in vivo ester usage).
Sources
- 1. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ヒドロキシ酪酸エチル ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ihmc.us [ihmc.us]
- 6. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Precision Synthesis of (R)-Ethyl 3-Hydroxybutyrate
Executive Summary
(R)-Ethyl 3-hydroxybutyrate [(R)-E3HB] is a critical chiral synthon in the pharmaceutical industry, serving as the fundamental building block for carbapenem antibiotics (e.g., thienamycin) and the side chains of HMG-CoA reductase inhibitors (statins).
While biological reduction using wild-type Saccharomyces cerevisiae (Baker’s Yeast) is a classic pedagogical approach, it predominantly yields the (S)-enantiomer (Prelog rule compliance). Consequently, the synthesis of the (R)-enantiomer requires high-precision chemo-catalysis.
This Application Note details the industry-standard protocol for synthesizing (R)-E3HB via Noyori Asymmetric Hydrogenation using a Ru(II)-BINAP complex. We provide a comparative analysis with biocatalytic routes to demonstrate why chemical catalysis is preferred for the (R)-configuration.
Strategic Analysis: Route Selection
The Stereochemical Divergence
The choice of method dictates the stereochemical outcome. It is critical to select the protocol based on the required enantiomer.
| Feature | Method A: Noyori Hydrogenation | Method B: Wild-Type Biocatalysis |
| Catalyst | RuCl₂[(R)-BINAP] | Saccharomyces cerevisiae (Baker's Yeast) |
| Major Product | (R)-Ethyl 3-hydroxybutyrate | (S)-Ethyl 3-hydroxybutyrate |
| Enantiomeric Excess (ee) | > 98% (Tunable) | 85–95% (Variable) |
| Scalability | High (Industrial Standard) | Low (Volumetric constraints) |
| Atom Economy | High (H₂ is the reductant) | Low (Requires stoichiometric sucrose) |
Recommendation: For (R)-E3HB synthesis, Method A is the mandatory protocol. Method B is described only for analytical comparison and baseline establishment.
Core Protocol: Noyori Asymmetric Hydrogenation
Objective: Synthesis of (R)-ethyl 3-hydroxybutyrate (>98% ee).
Mechanism: Dynamic kinetic resolution is not required here as the substrate is a simple prochiral
Materials & Reagents
-
Substrate: Ethyl acetoacetate (EAA), >99% purity, freshly distilled.
-
Catalyst: RuCl₂[(R)-BINAP] (Dichloro[(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)).
-
Note: Use (R)-BINAP to obtain the (R)-alcohol . Using (S)-BINAP will yield the (S)-alcohol.
-
-
Solvent: Anhydrous Ethanol (EtOH), degassed.
-
Reductant: Hydrogen gas (H₂), UHP grade (99.999%).
Experimental Procedure (Lab Scale: 100 mmol)
-
Catalyst Preparation (Inert Atmosphere):
-
In a glovebox or under strict Argon Schlenk line, weigh RuCl₂[(R)-BINAP] (0.1 mol% relative to substrate; approx. 80 mg).
-
Dissolve in degassed anhydrous Ethanol (30 mL).
-
-
Reactor Charging:
-
Load Ethyl Acetoacetate (13.0 g, 100 mmol) into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stirring.
-
Cannulate the catalyst solution into the autoclave under Argon flow.
-
Critical: Oxygen poisons the Ru-catalyst. Ensure strict anaerobic conditions during transfer.
-
-
Hydrogenation:
-
Seal the reactor.[1]
-
Purge sequence: Pressurize to 10 bar (145 psi) with H₂, then vent to 1 bar. Repeat 3 times to remove all N₂/Ar.
-
Final Pressurization: Charge H₂ to 40–100 bar (approx. 600–1450 psi).
-
Note: Higher pressure increases rate but does not significantly alter ee%.
-
Temperature: Heat to 30°C . Higher temperatures (>60°C) may slightly erode ee%.
-
Agitation: Stir vigorously (1000 rpm) to eliminate mass-transfer limitations of H₂ into the liquid phase.
-
Reaction Time: 12–24 hours. Monitor H₂ uptake curve if equipped with a mass flow controller.
-
-
Workup:
Mechanistic Visualization
The following diagram illustrates the stereochemical control exerted by the (R)-BINAP ligand.
Figure 1: Simplified catalytic cycle for the Ru-(R)-BINAP mediated hydrogenation. The chiral ligand environment enforces hydride attack on the Re-face of the carbonyl.
Analytical Validation (Self-Validating System)
To confirm the success of the synthesis, one must prove not just chemical purity, but enantiomeric purity .
Chiral Gas Chromatography (GC) Protocol
-
Column: CP-Chirasil-Dex CB or Rt-βDEXse (25 m x 0.25 mm). Cyclodextrin-based stationary phases are essential.
-
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Oven Program:
-
Start: 80°C (hold 2 min).
-
Ramp: 2°C/min to 130°C.
-
Hold: 5 min.
-
-
Detection: FID at 250°C.
-
Retention Times (Approximate):
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~13.2 min
-
Note: Elution order depends on the specific column brand. Always run a racemic standard (mix of Method A and Method B products) to verify separation.
-
Optical Rotation[3]
-
Standard:
(c=1, CHCl₃) for pure (R) -ethyl 3-hydroxybutyrate. -
Alert: The (S)-enantiomer (from Yeast) gives a positive (+) rotation. If your product is (+), you used the wrong BINAP enantiomer or contaminated the setup.
Comparative Reference: The Biocatalytic Route
Context: Provided solely for researchers needing the (S)-enantiomer or a racemic standard.
Protocol Summary
-
Medium: Suspend 200 g Sucrose and 100 g Dry Baker's Yeast in 1 L Tap Water.
-
Activation: Stir at 30°C for 1 hour to initiate fermentation (CO₂ evolution).
-
Addition: Add Ethyl Acetoacetate (10 g) slowly.
-
Incubation: Stir aerobically for 48–72 hours.
-
Workup: Filter through Celite (remove biomass), saturate filtrate with NaCl, extract with Ethyl Acetate.
-
Outcome: (S)-(+)-Ethyl 3-hydroxybutyrate (approx 85% ee).[3][5][6]
Process Workflow Diagram
Figure 2: End-to-end workflow for the chemical synthesis of the (R)-isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing of EtOH; use glovebox for catalyst handling. |
| Low Conversion | Low H₂ mass transfer | Increase stirring speed (>1000 rpm); check reactor seals. |
| Low ee% | High Temperature | Maintain reaction temperature strictly at 30°C; do not overheat. |
| Wrong Enantiomer | Wrong Ligand | Verify bottle label. (R)-BINAP yields (R)-ester .[7] (S)-BINAP yields (S)-ester. |
| Cloudy Product | Residual Catalyst | Perform a short silica plug filtration before distillation. |
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society. 109(19), 5856–5858.
-
Seebach, D., et al. (1985).[6] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate." Organic Syntheses. 63, 1.
-
Kitamura, M., et al. (1988). "Practical asymmetric hydrogenation of beta-keto esters with BINAP-ruthenium(II) catalysts." Tetrahedron Letters. 29(13), 1555-1556.
-
Nobel Prize Committee. (2001). "The Nobel Prize in Chemistry 2001 - Information for the Public (Noyori)."
-
TCI Chemicals. "Product Specification: Ethyl (R)-(-)-3-Hydroxybutyrate."
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]
- 3. orgsyn.org [orgsyn.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
Application Note: Chiral Building Block Series – Ethyl 3-Hydroxybutyrate
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) represents a cornerstone in asymmetric synthesis, serving as a versatile chiral platform for the pharmaceutical and agrochemical industries.[1] Its value lies in the pre-installed
This guide provides validated protocols for the production of both (R) and (S) enantiomers via chemocatalytic (Noyori) and biocatalytic (Baker's Yeast) routes, alongside downstream application workflows for drug development.
Production Architectures: The "Make" Phase
The synthesis of enantiopure E3HB is a decision point between scalability (Chemocatalysis) and accessibility (Biocatalysis).
Comparative Analysis of Production Routes
| Feature | Method A: Biocatalysis (Baker's Yeast) | Method B: Asymmetric Hydrogenation (Noyori) |
| Primary Enantiomer | (S)-(+) (Standard wild-type) | (R) or (S) (Ligand dependent) |
| Catalyst Cost | Low (Commodity yeast) | High (Ru-BINAP complexes) |
| Scalability | Low-Medium (Emulsion/Volume limits) | High (Industrial standard) |
| Conditions | Ambient, Aqueous, Aerobic | High Pressure |
| Typical ee% | 85-95% (Requires optimization) | >98% |
| Green Metric | High (Renewable, water solvent) | Medium (Atom economy high, but metal waste) |
Protocol A: Biocatalytic Reduction (Baker's Yeast)
Target: Ethyl (S)-(+)-3-hydroxybutyrate Mechanism: Stereoselective reduction of the ketone via yeast oxidoreductases, using sucrose for NADPH regeneration.
Materials
-
Dry Baker’s Yeast (Saccharomyces cerevisiae)
-
Sucrose (Common table sugar)
-
Celite (Filter aid)
Step-by-Step Workflow
-
Inoculum Preparation: In a 4L flask, suspend 100g sucrose and 100g dry yeast in 1L warm water (30-35°C) . Stir gently for 1 hour to activate enzymes. Crucial: Aeration is vital; do not seal tightly.
-
Substrate Addition: Add 10g Ethyl acetoacetate dropwise over 30 minutes.
-
Expert Insight: Rapid addition causes substrate toxicity and lowers enantioselectivity.
-
-
Fermentation: Stir at room temperature (25-30°C) for 24-48 hours.
-
Feed Step: Add an additional 50g sucrose after 12 hours to maintain NADPH levels.
-
-
Reaction Monitoring: Monitor consumption of EAA via TLC (Hexane:EtOAc 3:1) or GC.[5][6]
-
Workup (The Bottleneck):
-
Purification: Distillation (bp 71-73°C at 12 mmHg) yields the (S)-enantiomer.[5]
Protocol B: Noyori Asymmetric Hydrogenation
Target: Ethyl (R)-(-)-3-hydroxybutyrate (or (S) with opposite ligand) Mechanism: Ru-BINAP catalyzed hydrogenation.[7] The chiral ligand creates a steric environment that dictates the hydride attack face.
Materials
-
Precursor: Ethyl acetoacetate[5]
-
Catalyst:
(for (R)-product) -
Solvent: Degassed anhydrous Ethanol
-
Hydrogen source:
cylinder (High Pressure)
Step-by-Step Workflow
-
Safety Check: Inspect autoclave seals and burst disks.
at high pressure is explosive. -
Catalyst Loading: In a glovebox (or under Argon stream), dissolve substrate (100 mmol) and catalyst (0.1 mmol, S/C = 1000) in 30 mL Ethanol .
-
Expert Insight: Halide impurities in the substrate can poison the Ruthenium catalyst. Distill EAA before use.[5]
-
-
Pressurization: Transfer to the autoclave. Purge 3 times with
(10 atm) to remove oxygen. -
Reaction: Pressurize to 40-100 atm
. Heat to 60°C . Stir vigorously.-
Note: Reaction is usually complete within 2-6 hours.
-
-
Workup: Vent
carefully. Concentrate solvent.[5] The residue is often pure enough for downstream use (>98% ee).
Downstream Applications: The "Use" Phase
Once synthesized, E3HB serves as a divergence point. The following diagram illustrates the transformation pathways.
Figure 1: Divergent synthesis pathways starting from Ethyl 3-Hydroxybutyrate.
Case Study 1: Statin Side-Chain Synthesis
Drug Class: HMG-CoA Reductase Inhibitors (e.g., Atorvastatin).[8][9] The Challenge: Statins require a specific chiral 1,3-diol side chain (3R, 5R stereochemistry) to bind the enzyme pocket.
Application Protocol:
-
Starting Material: Ethyl (S)-3-hydroxybutyrate (Note: The C3 stereocenter in the final statin often correlates to the (R) configuration; inversion or retention strategies must be selected accordingly. Commonly, (S)-epichlorohydrin or (S)-3-hydroxybutyrate are used as precursors).
-
Chain Extension: E3HB undergoes a Claisen condensation with tert-butyl acetate using Lithium Diisopropylamide (LDA) at -78°C.
-
Stereoselective Reduction: The newly formed ketone is reduced (often using stereoselective borohydride conditions or a second enzymatic step) to generate the syn-1,3-diol motif.
-
Protection: The diol is protected as an acetonide to survive the coupling to the statin core (e.g., the fluorophenyl ring system of Atorvastatin).
Case Study 2: Carbapenem Antibiotics
Drug Class:
Application Protocol:
-
Displacement: The hydroxyl group of E3HB is often converted to a leaving group (Tosylate/Mesylate).
-
Azetidinone Formation: Through a series of displacements and condensations (often involving Schiff bases), the chiral center of E3HB directs the formation of the
-lactam ring (Azetidinone), ensuring the correct configuration at the bridgehead carbons. -
Validation: The (R)-configuration at the hydroxyethyl side chain is strictly required for bioactivity.
Quality Control & Troubleshooting
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation, as it is concentration/temperature dependent and insensitive to minor impurities.
Method: Chiral GC Analysis
-
Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).
-
Conditions: Isothermal 110°C, Helium carrier.
-
Derivatization: Treat E3HB with Trifluoroacetic Anhydride (TFAA) to improve volatility and peak shape.
-
Self-Check: Racemic E3HB standard must be run first to establish peak separation.
-
Common Failure Modes
| Problem | Probable Cause | Corrective Action |
| Low Yield (Yeast) | Emulsion formation during extraction. | Use Celite filtration; saturate aqueous phase with NaCl; Centrifuge if available. |
| Low ee (Yeast) | Substrate toxicity or anaerobic conditions. | Add EAA slower; ensure flask is shaken vigorously for aeration. |
| No Reaction (Noyori) | Catalyst poisoning. | Distill EAA; Degas solvents thoroughly; Ensure |
| Low ee (Noyori) | High temperature or low | Reduce Temp to 40°C; Increase Pressure to >50 atm. |
References
-
Seebach, D., et al. (1985).[11] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate." Organic Syntheses, 63, 1.
-
Noyori, R., et al. (1987).[7] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
-
Kitamura, M., et al. (1988). "Practical asymmetric hydrogenation of aromatic ketones." Journal of the American Chemical Society, 110(2), 629–631.
- Patel, R. N. (2003). "Microbial/enzymatic synthesis of chiral intermediates for pharmaceuticals." Enzyme and Microbial Technology, 31(6), 804-826.
-
You, Z. Y., et al. (2014). "Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate." Applied Microbiology and Biotechnology, 98(1), 11-21.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemconnections.org [chemconnections.org]
- 5. ethz.ch [ethz.ch]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: High-Purity Synthesis of Ethyl 3-Hydroxybutyrate (E3HB)
Introduction: The Purity Challenge
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral building block in the synthesis of carbapenem antibiotics, pheromones, and statin precursors. While the synthesis—typically via the asymmetric reduction of ethyl acetoacetate (EAA)—appears straightforward, it is plagued by thermodynamic traps.
The presence of a
-
Dehydration products (Ethyl crotonate).
-
Oligomers (Linear polyesters via intermolecular transesterification).
-
Hydrolysis products (3-hydroxybutyric acid).
This guide provides self-validating protocols to suppress these pathways during both Chemical (Noyori Hydrogenation) and Biocatalytic synthesis routes.
Reaction Pathway & Impurity Map
The following diagram maps the kinetic vs. thermodynamic pathways. Understanding this flow is critical for troubleshooting.
Caption: Reaction landscape of E3HB synthesis. Green indicates the target; red/yellow indicate thermodynamic sinks triggered by improper workup or storage.
Module A: Asymmetric Hydrogenation (Noyori Route)
Method: Ruthenium-BINAP catalyzed hydrogenation.[1][2] Primary Risk: Incomplete conversion and catalyst-induced dehydration during workup.
Critical Protocol: Catalyst Removal & Workup
The Ru-BINAP catalyst is robust but can promote side reactions if left in the mixture during distillation.
Step-by-Step Workflow:
-
Hydrogenation: React EAA with
(4–10 atm) and Ru-BINAP catalyst in EtOH at 60°C. -
Solvent Swap (Crucial): Do not distill the product directly from the reaction mixture. The heat required to remove high-boiling solvents in the presence of metal residues promotes oligomerization.
-
Action: Evaporate EtOH at reduced pressure (<40°C).
-
-
Catalyst Precipitation: Redissolve residue in a non-polar solvent (e.g., Toluene or Ether) to precipitate the polar catalyst salts. Filter through a Celite pad.
-
Distillation: Perform bulb-to-bulb distillation under high vacuum (<2 mmHg).
Troubleshooting Table: Chemical Route
| Problem | Diagnostic Signal (NMR/GC) | Root Cause | Corrective Action |
| Ethyl Crotonate Formation | Olefinic protons at 5.8 & 6.9 ppm; GC peak shifts. | Neutralize: Ensure pH is strictly 7.0 before distillation. Lower T: Use higher vacuum to keep pot temp <80°C. | |
| Low ee% (Enantiomeric Excess) | Chiral GC shows "wrong" isomer peak. | Hydrogen pressure too low; Catalyst poisoning. | Increase |
| Incomplete Conversion | Residual ketone signal in IR ( | Substrate/Catalyst (S/C) ratio too high. | Add Additive: Add 1% HCl or HBr (in solvent) to reactivate the Ru-hydride species (use caution regarding crotonate risk). |
Module B: Biocatalytic Reduction (Baker's Yeast/KREDs)
Method: Whole-cell reduction using Saccharomyces cerevisiae or isolated Ketoreductases. Primary Risk: Emulsion formation and hydrolysis of the ester bond.
Critical Protocol: Emulsion Breaking & pH Control
Biological systems require water, but water hydrolyzes E3HB to its acid form (3-hydroxybutyric acid), which is water-soluble and difficult to extract.
Step-by-Step Workflow:
-
Reaction: Suspend yeast/enzyme in buffer (pH 7.0). Add EAA slowly (fed-batch) to prevent substrate inhibition.
-
Termination: Saturate the aqueous phase with NaCl (Salting out). This forces the organic product out of the water phase.
-
Emulsion Breaking:
-
Do not shake vigorously during extraction.
-
Filtration: Pass the biphasic mixture through a Celite 545 pad before separation. This traps cell debris that stabilizes emulsions.
-
-
Extraction: Use Ethyl Acetate or MTBE. Avoid chlorinated solvents if possible to prevent downstream environmental issues.
Troubleshooting Table: Biocatalytic Route
| Problem | Diagnostic Signal | Root Cause | Corrective Action |
| Hydrolysis (Acid Formation) | Broad OH peak in NMR; pH of aqueous layer drops. | Lipase activity in whole cells; pH drift. | pH Stat: Maintain pH 6.5–7.0 automatically. Add Inhibitor: If using whole cells, add mild lipase inhibitors (e.g., PMSF) if compatible with the KRED. |
| Stable Emulsion | No phase separation after 30 mins. | Cell lysis releases proteins/lipids. | Celite Filtration: Filter through Celite.[3][4] Centrifugation: Spin at 4000 rpm for 10 mins. |
| Low Yield | High conversion but low isolated mass. | Product is water-soluble. | Salting Out: Saturate aqueous layer with NaCl.[3][4] Continuous Extraction: Use a liquid-liquid extractor for 24h. |
Module C: Storage & Stability (Preventing Oligomerization)
E3HB is a "living" molecule in storage.[4] It will slowly polymerize to form Poly-3-hydroxybutyrate (PHB) oligomers, releasing ethanol.
Mechanism: Intermolecular Transesterification.
Stability Protocol
-
Purity Check: Ensure the product is free of acids or bases (Lewis acids like
or are potent catalysts for this polymerization). -
Temperature: Store at 4°C or -20°C . Room temperature storage guarantees oligomerization over months.
-
Container: Store in silanized glass or high-density polyethylene (HDPE) to prevent surface-catalyzed reactions.
FAQ: Rapid Resolution
Q: I see a new peak appearing in my GC after distilling my product. What is it? A: It is likely Ethyl Crotonate . If your distillation pot temperature exceeded 90-100°C, or if the crude mixture was slightly acidic/basic, you triggered thermal dehydration. Solution: Redistill at a lower pressure (higher vacuum) to lower the boiling point.
Q: Can I use the "Depolymerization of PHB" method to get E3HB? A: Yes, but this typically yields the (R)-enantiomer specifically. If you need the (S)-enantiomer, you must use Baker's Yeast or specific (S)-selective chemical catalysts. Note that depolymerization often requires acidic conditions, which brings the risk of dehydration impurities.
Q: Why does my optical rotation [
-
Racemization: Occurs via enolization if base is present.
-
Oligomerization:[5] Changes the specific rotation as the molecular weight distribution changes. Check the NMR for broad signals at the baseline (oligomers).
References
-
Noyori, R., et al. (1987).[6] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
-
Seebach, D., et al. (2004).[3] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate." Organic Syntheses, Coll.[4][6] Vol. 9, p. 483.[4]
-
Kitamura, M., et al. (1993).[6] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses, 71, 1.
-
Fishman, A., et al. (2001). "Enzymatic resolution of ethyl-3-hydroxybutyrate." Biotechnology and Bioengineering, 74(3), 256-262.
-
BenchChem Technical Support. (2025). "Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis."
Sources
Technical Support Center: Enantioselective Synthesis of Ethyl 3-Hydroxybutyrate
Welcome to the ChiralTech Application Support Center. Ticket ID: #E3HB-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Enantiomeric Excess (ee) in Ethyl 3-Hydroxybutyrate Synthesis
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral synthon. Achieving high enantioselectivity (>99% ee) is non-trivial and depends heavily on the chosen modality: Biocatalysis (Enzymatic Reduction) or Chemocatalysis (Asymmetric Hydrogenation).
This guide is structured as a tiered troubleshooting system. Please identify your method below and proceed to the relevant section.
Tier 1: Rapid Diagnostics (Universal)
Status: Start here if you are experiencing sudden drops in ee% regardless of method.
| Symptom | Probable Cause | Immediate Action |
| Fluctuating ee | Temperature Hysteresis | Calibrate reactor jacket. A |
| Low Conversion | Substrate Impurity | Check Ethyl Acetoacetate (EAA) for residual acids or halides from synthesis. Distill EAA prior to use. |
| Racemization | pH Drift | E3HB is sensitive to base-catalyzed racemization. Ensure quench/workup is neutral or slightly acidic (pH 5-6). |
Tier 2: Biocatalytic Optimization (Enzymatic Reduction)
Context: You are using Ketoreductases (KREDs), Baker's Yeast (Saccharomyces cerevisiae), or engineered strains (e.g., Paracoccus denitrificans) [1].
The Core Mechanism: Cofactor Recycling
High enantioselectivity requires a constant stream of hydride equivalents (NAD(P)H). If the cofactor pool is depleted, the enzyme may stall or reversible oxidation may occur, eroding ee.
Figure 1: The coupled enzymatic cycle. KRED reduces the substrate while Glucose Dehydrogenase (GDH) recycles the cofactor.
Troubleshooting Biocatalysis
Q: My ee is stuck at ~75-80% using Baker's Yeast. How do I reach >95%? A: This is a classic sign of Substrate Inhibition or competing enzyme activity.
-
The Science: Wild-type yeast contains multiple dehydrogenases. Some are (S)-selective, some (R)-selective.[1] The (S)-enzymes typically have higher affinity but are inhibited by high concentrations of EAA [2].
-
The Protocol Fix (Fed-Batch Mode):
-
Do not add all EAA at
. -
Establish a "starved" yeast suspension (aerated, 5% EtOH) for 4 hours to induce specific reductases.
-
Feed EAA continuously at a rate of 0.2 mmol/L/min .
-
Maintain EAA concentration in the reactor below 0.1% (w/v) . Result: This favors the high-affinity (S)-enzymes, boosting ee to >96% [2].
-
Q: I am using a purified KRED but conversion stalls at 50%. A: Check your Gluconolactone buildup.
-
The Science: If using Glucose/GDH for recycling (see Fig 1), the byproduct is gluconic acid. This drops the pH, denaturing the KRED.
-
The Fix: Implement a pH-stat titrator adding 1M NaOH to maintain pH 7.0 exactly. Alternatively, use Isopropanol (IPA) as a co-substrate if your KRED accepts it (producing acetone as byproduct), though this is thermodynamically less favorable.
Tier 3: Chemo-Catalytic Optimization (Noyori Hydrogenation)
Context: You are using Ruthenium-BINAP complexes for Asymmetric Hydrogenation [3].
The Workflow: Ligand Control
The geometry of the BINAP ligand dictates the product chirality.
-
(R)-BINAP-Ru
yields (R)-E3HB -
(S)-BINAP-Ru
yields (S)-E3HB
Figure 2: Logical fault tree for diagnosing low enantioselectivity in metal-catalyzed hydrogenation.
Troubleshooting Chemo-catalysis
Q: The reaction is fast, but ee is low (<50%). A: You are likely seeing background non-asymmetric reduction .
-
The Science: At low H2 pressures or high temperatures, the uncatalyzed or non-selective reduction pathways (or trace metal impurities) become competitive.
-
The Fix:
-
Ensure H2 pressure is >50 atm (approx 735 psi) [3]. High pressure accelerates the selective catalytic cycle over background noise.
-
Lower temperature to 25-30°C . While slower, the
(difference in transition state energy) favors the chiral pathway at lower T.
-
Q: The catalyst turns black and precipitates. A: Oxygen poisoning or Halide contamination.
-
The Protocol:
-
Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for methanol/ethanol solvents.
-
Substrate Prep: Wash EAA with saturated NaHCO3, dry over MgSO4, and distill. Trace HCl from EAA synthesis kills the Ru-BINAP complex immediately [4].
-
Tier 4: Analytical Validation
Do not rely on optical rotation (
Recommended HPLC Method [5]:
-
Column: Chiralpak AD-RH (Reverse Phase) or Chiralcel OD-H.
-
Mobile Phase: Water/Acetonitrile (no TFA for AD-RH).[2]
-
Flow: 0.8 mL/min.[2]
-
Detection: UV @ 210 nm.
-
Separation: The (R) and (S) enantiomers should resolve with
.
References
-
Biocatalytic Reduction Mechanisms: Paracoccus denitrificans and nitrate reduction coupling. Source:
-
Yeast Optimization (Fed-Batch): Substrate inhibition mechanics and feeding protocols. Source:
-
Noyori Hydrogenation Standards: Pressure and ligand dependencies. Source:
-
Catalyst Poisoning & Protocols: Handling Ru-BINAP complexes. Source:
-
Analytical Methods: Chiral HPLC parameters. Source:
Sources
Technical Support Center: Optimizing Ethyl (S)-3-hydroxybutyrate Synthesis
Welcome to the Reaction Optimization Support Hub. Ticket ID: EHB-S-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Ethyl (S)-3-hydroxybutyrate (EHB) is a critical chiral building block for carbapenem antibiotics, statins, and pheromones. Users frequently report yield losses due to substrate inhibition , pH drift , or poor enantioselectivity (ee) .
This guide prioritizes the Biocatalytic Reduction (KRED/ADH) route as the industry "Gold Standard" for optical purity (>99% ee), while providing the Noyori Asymmetric Hydrogenation as a robust chemical alternative.
Primary Workflow: Biocatalytic Reduction (Recommended)
Methodology: Ketoreductase (KRED) mediated reduction of Ethyl Acetoacetate (EAA) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
The Mechanism (Cofactor Regeneration)
The reaction relies on the continuous regeneration of NADPH. Without a recycling system, stoichiometric quantities of expensive cofactors would be required, making the process economically unviable.
Figure 1: The coupled enzymatic cycle. Note the production of Gluconic Acid, which is the primary cause of pH-induced catalyst deactivation.
Optimized Protocol (Fed-Batch)
Avoid batch mode (dumping all substrate at once) to prevent substrate inhibition.
-
Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Chloride (1mM) as a cofactor stabilizer.
-
Enzyme Loading: Add KRED (e.g., from Saccharomyces cerevisiae or engineered variant) and GDH.
-
Cofactor Start: Add catalytic NADP+ (0.1 mol%) and Glucose (1.5 eq).
-
Substrate Feeding (Critical):
-
Start stirring at 30°C.
-
Add Ethyl Acetoacetate (EAA) via syringe pump at a rate of 5-10 mM/hour .
-
Simultaneous Base Feed: Use a pH-stat to automatically titrate 1M NaOH to maintain pH 7.0. Gluconic acid production will otherwise crash the pH to <4.0 within minutes, killing the enzyme.
-
-
Workup: Saturate with NaCl (salting out) and extract with Ethyl Acetate. Use Celite filtration if emulsion occurs.
Secondary Workflow: Asymmetric Hydrogenation
Methodology: Noyori Hydrogenation using Ruthenium-BINAP catalysts.[1] Target: High throughput, solvent-based synthesis.
Protocol Parameters
-
Catalyst: RuCl₂[(S)-BINAP] (Note: (S)-BINAP typically yields the (S)-alcohol for
-keto esters). -
Conditions: 60-100 bar
, 60-100°C, Ethanol solvent. -
Key Advantage: No water handling, easier solvent evaporation.
-
Key Disadvantage: Lower ee (94-97%) compared to enzymes (>99%), requires high-pressure reactors.
Troubleshooting & FAQs
Interactive Troubleshooting Logic
Figure 2: Decision tree for diagnosing yield failures in biocatalytic synthesis.
Frequently Asked Questions (Technical)
Q: My reaction starts fast but stops at 50% conversion. Why? A: This is the classic signature of pH-induced inactivation . The Glucose Dehydrogenase (GDH) system produces gluconic acid as a byproduct [1].[2] In a standard buffer, the buffering capacity is exhausted quickly.
-
Fix: You must use a pH-stat or add solid calcium carbonate (
) to neutralize the acid in situ.
Q: I am getting the (R)-enantiomer instead of (S). A: You are likely using the wrong strain or catalyst.
-
Biocatalysis:[2][3][4][5] Baker's Yeast (S. cerevisiae) generally yields (S) -(+)-ethyl 3-hydroxybutyrate [2]. However, Paracoccus denitrificans yields the (R) -enantiomer [3].[6] Verify your strain.
-
Chemical:[2][4][7][8][9] Ensure you are using (S)-BINAP . While ligand rules can be complex, for ethyl acetoacetate, the (S)-ligand complex is required for the (S)-product [4].
Q: The yield is good by HPLC, but I lose everything during extraction. A: Ethyl (S)-3-hydroxybutyrate is highly water-soluble.
-
Fix: You must saturate the aqueous phase with NaCl ("salting out") before extraction. Use Ethyl Acetate or MTBE (5x volume). If an emulsion forms (common with cell debris), filter through a pad of Celite before separation [2].
Q: Can I run this at high concentration (>1M)? A: Not in batch mode. Ethyl acetoacetate is toxic to enzymes at high concentrations (Substrate Inhibition) [5].
-
Fix: Use a fed-batch approach where the steady-state concentration of EAA never exceeds 50-100mM.
Data Summary: Method Comparison
| Feature | Biocatalysis (KRED) | Asymmetric Hydrogenation (Ru-BINAP) |
| Enantiomeric Excess (ee) | >99% (Excellent) | 94-97% (Good) |
| Yield (Isolated) | 60-80% (Extraction limited) | 85-95% (Easier workup) |
| Substrate Tolerance | Low (<100mM Batch) | High (>2M) |
| Pressure Requirement | Ambient | High (60-100 bar) |
| Primary Failure Mode | pH drift / Inhibition | Catalyst Poisoning / Cost |
References
-
Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans Fermentation. Source: NCBI/PubMed Link:[Link]
-
Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Source: Organic Syntheses / ETH Zürich Link:[Link][10]
-
Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans. Source: PubMed Link:[Link]
-
Noyori Asymmetric Hydrogenation. Source: Wikipedia / General Chemistry Reference Link:[Link][7]
-
Investigating Substrate Inhibition and the Effects of pH in an Aldo-keto Reductase. Source: Drew University Link:[3][Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Electron withdrawing group-dependent substrate inhibition of an α-ketoamide reductase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2,5-diketo-d-gluconic acid reductase A complexed with NADPH at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. ethz.ch [ethz.ch]
Technical Support Center: Baker's Yeast Reduction of Ethyl Acetoacetate
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2024-05-20
Introduction & Scope
Welcome to the Biocatalysis Optimization Support Center. This guide addresses the stereoselective reduction of Ethyl Acetoacetate (EAA) to (S)-(+)-Ethyl 3-hydroxybutyrate using Saccharomyces cerevisiae (Baker's Yeast).[1][2]
While this reaction is a classic "entry-level" biocatalysis experiment, achieving high enantiomeric excess (ee >95%) and commercially viable yields requires strict control over metabolic flux and enzyme kinetics. This guide moves beyond the textbook "dump-and-stir" approach to an optimized Aerobic Fed-Batch Protocol .
The Core Challenge
Baker's yeast contains multiple dehydrogenase enzymes:
-
D-Enzymes (FAS complex): Produce the (R)-enantiomer.
-
L-Enzymes: Produce the desired (S)-enantiomer.
Optimization Goal: Suppress D-enzyme activity while maximizing L-enzyme turnover and cofactor (NADH) regeneration.
Mechanistic Insight & Visualization
To troubleshoot effectively, you must understand the metabolic coupling. The reduction of EAA is not a standalone event; it is parasitic to the yeast's glycolytic pathway.
Pathway Diagram: Cofactor Regeneration
The following diagram illustrates how glucose catabolism drives the reduction of EAA. Note that Oxygen is critical; anaerobic conditions promote ethanol fermentation, which competes for NADH.
Figure 1: Metabolic coupling of glucose oxidation to EAA reduction. Continuous glucose feed is required to maintain the NADH pool.
The "Golden Standard" Protocol (Aerobic Fed-Batch)
Do not use the standard batch method (all reagents at once) if you require high optical purity. High concentrations of EAA are toxic to yeast and inhibit the delicate L-enzymes.
Optimized Workflow
Pre-treatment (The "Starvation" Step):
-
Why: Starving yeast in an aerobic, ethanol-rich environment induces the specific oxidoreductases responsible for (S)-selectivity while degrading the competing enzymes.
-
Protocol: Suspend Baker's yeast (100 g) in 5% aqueous ethanol (1 L). Stir aerobically at 30°C for 24–48 hours before adding substrate.
Reaction Setup:
-
Base: To the pre-treated yeast suspension, add Sucrose (150 g).
-
Aeration: Ensure vigorous stirring or air bubbling. Oxygen limitation is the #1 cause of failure.
-
Substrate Addition: Add Ethyl Acetoacetate (10 g) dropwise over 6–10 hours.
-
Tip: Use a syringe pump. Keeping EAA concentration low (<0.1%) favors the high-affinity L-enzymes.
-
-
Maintenance: Add additional Sucrose (50 g) every 12 hours to fuel NADH regeneration.
Troubleshooting Guide
Issue A: Low Enantiomeric Excess (ee < 80%)
Symptom: Product contains significant amounts of the (R)-isomer.[3]
| Potential Cause | Mechanism | Corrective Action |
| Anaerobic Conditions | Lack of oxygen shifts metabolism to fermentation; "fermentative" enzymes often have poor stereoselectivity. | Increase agitation speed. Use baffled flasks. Ensure cotton plugs allow air exchange (do not seal tightly). |
| Substrate Overload | High EAA concentration saturates the selective L-enzymes, allowing non-selective D-enzymes to take over. | Switch to Fed-Batch . Add EAA at a rate of 1 g/hour/L . |
| Temperature too High | Higher temps (>35°C) often favor the faster, non-selective enzymes. | Lower reaction temperature to 25°C or 20°C . Reaction will be slower but stereoselectivity often improves. |
| Wrong Strain | Generic supermarket yeast varies by batch. | Pre-treatment: Use the "Ethanol Starvation" method described above to induce the correct isozymes. |
Issue B: Low Chemical Yield / Stalled Reaction
Symptom: EAA remains unconsumed after 48 hours, or yeast smells "dead" (putrid vs. bready).
| Potential Cause | Mechanism | Corrective Action |
| EAA Toxicity | Dilute: Ensure EAA concentration never exceeds 15 g/L. Immobilize: Use alginate beads to protect cells. | |
| Cofactor Depletion | Yeast ran out of "fuel" (Glucose/Sucrose) to regenerate NADH. | Feed Sugar: Add 50g sucrose. If gas evolution (CO2) resumes, the reaction is back on track. |
| pH Drift | CO2 production acidifies the medium; EAA hydrolysis produces acetoacetic acid. | Monitor pH. Maintain pH 6.0–7.0 using dilute NaOH or a phosphate buffer. |
Issue C: Emulsions during Workup
Symptom: Impossible to separate organic layer from aqueous yeast soup.
-
Solution: Do not extract the yeast suspension directly.
-
Add Celite (diatomaceous earth) (approx 50% w/w of yeast mass).
-
Filter through a sintered glass funnel.
-
Wash the filter cake with water.[1]
-
Saturate the filtrate with NaCl (Salting out).
-
Extract the filtrate with ethyl acetate or ether.
-
Advanced Optimization: Additives & Immobilization
Effect of Additives
Certain compounds can selectively inhibit the competing D-enzymes.
-
Allyl Alcohol: Adding 0.1% allyl alcohol can inhibit Alcohol Dehydrogenase (ADH) activity that consumes NADH for ethanol production, sparing it for EAA reduction.
-
Ethyl Chloroacetate: Acts as a suicide inhibitor for some competing reductases.
Immobilization Workflow (Alginate Beads)
For scale-up or repeated use, entrapment is recommended.
Figure 2: Calcium Alginate Immobilization Protocol. Note: Immobilized cells have slower kinetics due to diffusion limits but are reusable.
References
-
Seebach, D., et al. (1985).[3] Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. Organic Syntheses, 63, 1.
- The seminal paper establishing the baseline protocol and stereochemistry.
-
Krotzky, A., & Syldatk, C. (2013). Biocatalytic Reduction of β-Keto Esters.
-
Source for aerobic starvation and enzyme induction techniques.[1]
-
-
Servi, S. (1990). Baker's yeast as a reagent in organic synthesis. Synthesis, 1990(01), 1-25.
- Comprehensive review on mechanism and competing enzymes.
-
Csuk, R., & Glänzer, B. I. (1991). Baker's yeast mediated transformations in organic chemistry. Chemical Reviews, 91(1), 49-97.
- Detailed analysis of additive effects and temper
Sources
Overcoming product inhibition in Ethyl 3-hydroxybutyrate synthesis
Topic: Overcoming Product Inhibition in Ethyl 3-Hydroxybutyrate Synthesis Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Bioengineers[1]
Introduction: The "Silent Killer" of Yield
Welcome to the Advanced Troubleshooting Hub. If you are synthesizing Ethyl 3-hydroxybutyrate (E3HB) via biocatalytic reduction (e.g., using Candida parapsilosis carbonyl reductase or Saccharomyces cerevisiae), you have likely encountered a common plateau: the reaction starts aggressively but stalls at ~50-60% conversion, regardless of extended time or added enzyme.[1]
This is rarely enzyme death; it is product inhibition .[1] E3HB acts as a competitive or non-competitive inhibitor, binding to the enzyme's active site or allosteric pocket, effectively locking the catalyst as product concentration rises.[1]
This guide provides field-proven protocols to diagnose, engineer, and resolve this inhibition.
Module 1: Diagnostic Forensics
Is it Product Inhibition or Enzyme Deactivation?
Q: My reaction stalls after 6 hours. How do I prove it’s product inhibition and not just enzyme instability?
A: You must perform a "Spiking Challenge" experiment. Enzyme deactivation and product inhibition look identical on a kinetic plot (a plateauing curve).[1] To distinguish them, you must decouple time from concentration.
Protocol: The Spiking Challenge
-
Control Reaction: Run your standard reaction (e.g., 100 mM Ethyl Acetoacetate). Monitor initial rate (
).[1] -
Product-Spiked Reaction: Set up a fresh reaction with 100 mM substrate + 50 mM E3HB (Product) added at
. -
Compare Rates: Measure the initial rate (
) over the first 15 minutes.
| Observation | Diagnosis | Action Plan |
| Enzyme Instability | The product is innocent. Focus on pH stability, temperature, or oxidative damage.[1] | |
| Product Inhibition | The product is toxic to the catalyst.[2] Proceed to Module 2 & 3 . |
Visualization: Diagnostic Logic Flow
Figure 1: Decision tree for diagnosing reaction stalling. Use this logic before investing in complex extraction systems.
Module 2: The Biphasic Breakthrough
Solvent Engineering for In-Situ Extraction
Q: I tried adding hexane to create a biphasic system, but the yield didn't improve. Why?
A: E3HB is too hydrophilic (LogP ~0.12–0.[1]39) for non-polar solvents like hexane. Unlike lipophilic esters, E3HB partitions poorly into alkanes.[1] It prefers the aqueous phase, meaning hexane cannot pull the product away from the enzyme effectively. You need a solvent with a "Goldilocks" polarity: polar enough to extract E3HB, but hydrophobic enough to remain immiscible with water.[1]
Recommended Solvents: Based on partition coefficients and biocompatibility:
| Solvent | LogP (Solvent) | Suitability | Notes |
| 1-Octanol | 2.9 | High | Excellent extraction of E3HB; generally biocompatible.[1][2] |
| Ethyl Acetate | 0.73 | Medium | Good extraction, but may hydrolyze or strip essential water from enzymes.[1][2] |
| [BMIM][PF6] | (Ionic Liquid) | High | High-tech solution.[1][2] Excellent partition coefficient but expensive.[1] |
| Hexane | 3.9 | Low | Too non-polar.[1][2] E3HB stays in the water. |
Protocol: Biphasic Reaction Setup
-
Ratio: Use a 1:1 ratio of Buffer:Octanol.
-
Agitation: High agitation (600+ RPM) is critical to maximize the interfacial area for mass transfer.[1]
-
Emulsion Control: If stable emulsions form (making separation difficult), add 1-2% demulsifier or centrifuge between batches.
Module 3: Solid-Phase Extraction (ISPR)
Using Resins for Continuous Removal
Q: Organic solvents are deactivating my enzyme. Can I use solid resins instead?
A: Yes, In-Situ Product Removal (ISPR) using hydrophobic resins is highly effective. Since E3HB is an organic ester, it will adsorb onto non-polar polystyrene-divinylbenzene resins.[1][2] This physically removes the product from the liquid phase, shifting the equilibrium forward and protecting the enzyme.
Resin Selection Guide:
| Resin Trade Name | Matrix Type | Pore Size | Target Molecule Affinity |
| Amberlite™ XAD-4 | Polystyrene-DVB | ~100 Å | Excellent for small organics; high surface area (725 m²/g).[1][2] |
| Diaion® HP-20 | Styrene-DVB | ~260 Å | Larger pore size; good for fermentation broths and larger esters.[1][2] |
| Sepabeads® SP-850 | Styrene-DVB | ~38 Å | High surface area; very strong adsorption for small molecules.[1][2] |
Experimental Workflow: The External Loop Do not add beads directly to the reactor if you can avoid it (attrition grinds beads into dust). Use an external loop.
Protocol: External Loop Setup
-
Column Packing: Pack a glass column with Amberlite XAD-4 (pre-washed with methanol, then water).[1]
-
Filtration: Place a mesh filter (0.2 µm) at the bioreactor outlet to retain cells/enzymes.[1]
-
Circulation: Pump the reaction supernatant through the resin column and return the flow to the reactor.
-
Elution: Once the reaction is complete, wash the column with ethanol or acetone to recover pure E3HB.
Visualization: ISPR Loop Design
Figure 2: External loop configuration for In-Situ Product Removal (ISPR). This setup protects the resin from cell fouling and the enzyme from physical attrition.
Module 4: Genetic & Kinetic Workarounds
When Engineering Isn't Enough
Q: I cannot use solvents or resins. What are my biological options?
A: You must manage the "Concentration Floor" or switch the catalyst.
-
Fed-Batch Feeding (The "Trickle" Method): Instead of adding 500 mM substrate at once (which might cause substrate inhibition), feed the substrate at a rate equal to the reaction rate (
).[1] This keeps the substrate low, but it does not solve product inhibition accumulation.[1] It only helps if substrate inhibition is also present.[1] -
Robust Mutants (The "Hardware" Upgrade): Switch to enzymes engineered for solvent/product tolerance.[1]
-
BgADH3 (from Burkholderia gladioli): Highly robust carbonyl reductase.[1]
-
Mutant M3: A specific variant (W151F/S167A/F215Y) of alcohol dehydrogenase reported to have 4-fold higher catalytic efficiency and higher tolerance to chlorinated analogs of E3HB.
-
-
Cofactor Balance: Ensure your cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose) is not the bottleneck.[1] Product inhibition often masks itself as cofactor depletion.[1] Verify NADH/NADPH availability by measuring absorbance at 340 nm.[1]
References
-
Paracoccus denitrificans Bioreduction: Title: Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans.[1][2] Source: PubMed / NIH.[1] URL:[Link]
-
Product Inhibition in E. coli CgCR: Title: Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate... by Recombinant Escherichia coli CgCR. Source: MDPI (Processes).[1] URL:[Link]
-
Biphasic Systems & Ionic Liquids: Title: Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate... by Microbial Reduction.[1] Source: ResearchGate.[1] URL:[Link]
-
Robust Enzyme Mutants (BgADH3): Title: Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.[1][2] Source: BMC Biotechnology (NIH).[1] URL:[Link]
Sources
Technical Support Center: Ethyl 3-Hydroxybutyrate Stability & Storage
Introduction: The Stability Paradox
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral building block in pharmaceutical synthesis and a metabolic probe in biological assays. While chemically robust compared to aldehydes or thiols, it suffers from a specific vulnerability: autocatalytic hydrolysis .
Because E3HB contains both a hydroxyl group and an ester linkage, it sits on a thermodynamic knife-edge. Under improper storage, trace moisture initiates hydrolysis, releasing 3-hydroxybutyric acid. This acid lowers the pH of the matrix, exponentially accelerating further hydrolysis. Furthermore, in concentrated neat forms, the secondary alcohol can attack the ester of a neighboring molecule, leading to slow oligomerization (formation of poly-3-hydroxybutyrate precursors).
This guide provides the protocols necessary to arrest these pathways and maintain >99% purity.
Module 1: The Hydrolysis Threat & Moisture Management
Question: Why is my E3HB purity dropping even in a sealed bottle?
Answer: You are likely experiencing moisture-induced autocatalysis . Standard "air-tight" caps are often insufficient against atmospheric humidity over long durations, especially if the bottle is frequently opened.
The Mechanism
Water attacks the carbonyl carbon of the ester. This reaction is reversible but driven forward by the high concentration of water (if atmospheric moisture enters) or the removal of ethanol (if open). Crucially, the product is an acid (
Protocol: The "Dry-Blanket" Storage System
To be performed after every use.
-
Wipe the Neck: Use a lint-free wipe dampened with anhydrous ethanol to remove any residue on the bottle threads. Residue here attracts moisture and creates a "bridge" for ingress.
-
Inert Gas Overlay (Argon vs. Nitrogen):
-
Recommendation: Use Argon .
-
Scientific Logic:[1][2][3] Argon is denser than air and settles effectively over the liquid surface, creating a physical barrier. Nitrogen is lighter and mixes more easily with air, offering less protection for liquid surfaces in opened containers.
-
Step: Flow dry Argon into the headspace for 10–15 seconds at a low flow rate (avoid splashing) immediately before capping.
-
-
Secondary Containment:
-
Place the primary vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).
-
Note: Do not put sieves directly into the liquid E3HB unless you have validated that the sieves are neutral. Basic sieves can catalyze transesterification.
-
Module 2: Temperature & Physical State
Question: Should I store E3HB in the refrigerator (+4°C) or freezer (-20°C)?
Answer: Refrigerator (+4°C) is generally optimal for neat liquid.
-
The Risk of Freezing (-20°C): E3HB is a liquid at room temperature (Melting point is low). However, if you store it in a freezer and it undergoes freeze-thaw cycles, you risk condensing moisture inside the container every time it is opened while cold.
-
The Viscosity Warning: If you observe the liquid becoming viscous or "syrupy" at 4°C, this is a red flag for oligomerization (intermolecular esterification).
Protocol: Handling Cold Aliquots
-
Equilibration: Never open a cold bottle of E3HB immediately upon removal from the fridge.
-
The 30-Minute Rule: Allow the sealed container to sit at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold liquid surface, which is the primary cause of hydrolysis initiation.
Module 3: Chemical Compatibility & Container Selection
Question: Can I store E3HB in plastic tubes (Falcon/Eppendorf)?
Answer: No. For long-term storage (>1 week), use Amber Borosilicate Glass .
-
Leaching: E3HB is an organic ester and can extract plasticizers from low-density polyethylene (LDPE) or polystyrene.
-
Permeation: Plastics are permeable to water vapor. Glass provides a hermetic seal.
-
Amber Glass: While photo-oxidation is a secondary risk compared to hydrolysis, amber glass protects against UV-induced radical formation at the
-carbon position.
Module 4: Quality Control & Troubleshooting
Visualizing the Degradation Pathways
The following diagram illustrates the two primary enemies of E3HB stability: Hydrolysis (driven by water) and Oligomerization (driven by heat/concentration).
Caption: Figure 1. Degradation pathways of Ethyl 3-Hydroxybutyrate. Red arrows indicate the moisture-driven hydrolytic loop. Yellow arrows indicate the oligomerization pathway.
Troubleshooting Table: Diagnosing Purity Issues
| Symptom | Probable Cause | Verification Test | Corrective Action |
| Acrid/Vinegar Smell | Hydrolysis has occurred; Free acid (Butyric derivative) released. | pH Paper: Dip a strip; pH < 5 indicates degradation. | Irreversible. Redistill if volume permits (>50mL), otherwise discard. |
| Increased Viscosity | Oligomerization (Poly-3-hydroxybutyrate formation). | GPC (Gel Permeation Chromatography) or NMR (Broadening of signals). | Discard. Oligomers interfere with precise molarity calculations. |
| Cloudiness | Moisture contamination (emulsion) or microbial growth (rare in neat ester). | Karl Fischer Titration (for water content). | Dry over activated 3Å Molecular Sieves for 24h, then filter. |
| NMR: Loss of Triplet | Loss of Ethyl group (Hydrolysis). | 1H NMR: Check triplet at ~1.2 ppm and quartet at ~4.1 ppm. | Compare integration of ethyl signals vs. the methine proton (-CH-OH). |
Experimental Protocol: Purity Check via 1H NMR
Use this protocol to validate stock solutions before critical experiments.
Objective: Quantify the degree of hydrolysis (Ethyl ester vs. Free acid).
-
Sample Prep: Dissolve 10 µL of E3HB in 600 µL of
(Chloroform-d). -
Acquisition: Run a standard proton scan (16 scans is usually sufficient).
-
Analysis (Key Signals):
-
Intact Ester: Look for the quartet at 4.15–4.20 ppm (
) and the triplet at 1.25–1.30 ppm ( ). -
Degradation Product (Ethanol): If hydrolysis occurred, you may see sharp ethanol signals (quartet ~3.7 ppm) if it hasn't evaporated.
-
Degradation Product (Free Acid): Look for a shift in the methine proton (
) and the disappearance of the ethyl quartet.
-
-
Calculation:
(Note: If signals overlap, use the methyl triplet at 1.2 ppm normalized to the terminal methyl doublet at 1.2 ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate. Retrieved from [Link]
-
Bevital (1983). The Storage Stability of 3-Hydroxybutyrate in Serum, Plasma, and Whole Blood. American Journal of Clinical Pathology. Retrieved from [Link]
-
ResearchGate (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[3][4][5] Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 3-Hydroxybutyrate
Topic: Vacuum Distillation & Purification of Ethyl 3-Hydroxybutyrate (E3HB)
Document ID: TS-E3HB-DIST-001 Status: Active Audience: Synthetic Chemists, Process Engineers, Drug Development Leads
Introduction: The "Beta-Hydroxy" Challenge
You are likely here because your distillation of Ethyl 3-hydroxybutyrate (E3HB) is yielding a yellowed product, fluctuating boiling points, or lower-than-expected enantiomeric excess.
The Core Problem: E3HB is a
This guide treats the purification of E3HB not as a simple separation, but as a thermal management workflow designed to suppress elimination and oligomerization.
Module 1: Pre-Distillation Assessment (The Setup)
CRITICAL WARNING: Do not attempt to distill crude E3HB at atmospheric pressure. The boiling point (~180°C) is above the decomposition threshold for rapid elimination.
Pre-Flight Checklist
Before heating, you must neutralize the crude reaction mixture. Traces of acid (from synthesis) or base (from hydrolysis) act as catalysts for the elimination reaction.
| Parameter | Specification | Why it matters |
| pH of Crude | 6.5 – 7.5 | Acid/Base catalyzes dehydration to Ethyl Crotonate. |
| Solvent Content | < 5% | Residual ethanol/water causes "bumping" and breaks vacuum stability. |
| Apparatus | Short-path or Vigreux | Minimize thermal residence time. |
| Vacuum Capability | < 15 mmHg | Required to keep bath temp below 100°C. |
Workflow Visualization
Fig 1.[1] The "Safe Path" workflow emphasizes neutralization prior to heating to prevent catalytic degradation.
Module 2: The Distillation Protocol
Standard Operating Procedure (SOP)
-
Vacuum Application: Apply full vacuum before heating the oil bath. This degasses the solvent and prevents sudden boiling (bumping).
-
Heating Ramp: Slowly ramp the oil bath. The bath temperature should generally be 20–30°C higher than the vapor temperature.
-
Fraction Collection:
-
Fraction A (Forerun): Low boiling solvents (Ethanol, Water) and Ethyl Crotonate (bp ~139°C atm, but lower under vac).
-
Fraction B (Main Cut): Pure E3HB.
-
Residue: Oligomers (polyesters) and salts.
-
Temperature/Pressure Nomograph Data
Use this table to target your cut points. Note: Values are approximate based on literature [1, 2].
| Pressure (mmHg) | Expected Vapor Temp (bp) | Max Safe Bath Temp |
| 760 (Atm) | ~180°C (DECOMPOSITION RISK) | DO NOT USE |
| 12–14 | 71 – 76°C | 100°C |
| 5 | 93 – 95°C (Note: Data varies, check sensor) | 115°C |
| 1–2 | 56 – 60°C | 85°C |
Module 3: Troubleshooting & FAQs
Issue 1: "My product is turning yellow during distillation."
Diagnosis: You are generating Ethyl Crotonate via elimination. Root Cause:
-
Bath temperature too high: You exceeded 120°C.
-
Acidic impurities: The crude was not neutralized. Corrective Action:
-
Stop the distillation.
-
Check the pH of the pot residue. If acidic, cool, dilute in ether, wash with bicarbonate, dry, and restart.
-
Improve vacuum to lower the boiling point.
Issue 2: "The boiling point is fluctuating wildly."
Diagnosis: "Bumping" or Azeotropic behavior. Root Cause:
-
Water/Ethanol: Residual solvents boil off violently under high vacuum.
-
Viscosity: Hydrogen bonding (OH group) causes local superheating. Corrective Action:
-
Stirring: Use a vigorous magnetic stir bar (not just boiling chips) to break surface tension.
-
Bleed: If using a capillary bleed, ensure it is fine enough not to degrade vacuum depth.
Issue 3: "My Enantiomeric Excess (ee) dropped after distillation."
Diagnosis: Racemization. Root Cause: While thermal racemization is slow, it accelerates in the presence of alkali (retro-aldol mechanism) or extreme heat. Corrective Action:
-
Ensure the crude is not basic (pH > 8).
-
Minimize "residence time" in the heated flask. Switch to a Wiped Film Evaporator (WFE) if scaling up >100g.
Troubleshooting Logic Tree
Fig 2. Decision tree for diagnosing common distillation failures.
Module 4: Quality Control (QC)
Do not rely solely on boiling point. Validate purity using these metrics.
| Test | Expected Value (Pure E3HB) | Indication of Failure |
| Refractive Index ( | 1.416 – 1.424 [1, 3] | > 1.43 (Indicates Ethyl Crotonate contamination) |
| Appearance | Clear, Colorless Liquid | Yellow tint (Conjugated impurities) |
| GC-MS | Single Peak | Peak at lower retention time (Ethanol/Crotonate) |
| Specific Rotation | Low rotation indicates racemization or dilution.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate. Retrieved from [Link]
-
Seebach, D., et al. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate.[1] Organic Syntheses, 63,[1] 1. Retrieved from [Link]
Sources
Technical Support: Water Management in Ethyl 3-Hydroxybutyrate Synthesis
Topic: Water Removal Protocols for Ethyl 3-Hydroxybutyrate (E3HB) Synthesis & Purification Version: 2.4 (Current as of 2026) Audience: Process Chemists, R&D Scientists, Chemical Engineers
Core Directive & Executive Summary
The Problem: In the synthesis of Ethyl 3-hydroxybutyrate (E3HB), water is a "double agent." In biocatalytic pathways, trace water is essential for enzyme conformational mobility; in chemical esterification, it is a poison that halts conversion via equilibrium limitations (Le Chatelier's principle). Furthermore, the presence of a free hydroxyl group on the beta-carbon makes E3HB susceptible to acid-catalyzed oligomerization (forming Polyhydroxybutyrate/PHB precursors) if water removal involves excessive thermal stress.
The Solution: This guide provides three validated protocols for water management, categorized by synthesis method:
-
Azeotropic Distillation (Dean-Stark) for robust chemical esterification.
-
Adsorptive Drying (Molecular Sieves) for sensitive biocatalytic resolutions.
-
Vacuum Fractionation for final purification.
Critical Safety & Chemistry Alerts (Tier 1)
| Alert Level | Issue | Mechanism & Consequence |
| CRITICAL | Oligomerization Risk | Prolonged heating of E3HB >120°C in acidic conditions (e.g., during aggressive Dean-Stark) can trigger self-esterification, forming PHB oligomers. Limit pot temperature to <110°C. |
| WARNING | Sieve Selection | Do NOT use 4A Molecular Sieves if Ethanol is your solvent/reagent. Ethanol (kinetic diameter ~4.5 Å) can compete for adsorption sites in 4A sieves. Use 3A Sieves exclusively. |
| CAUTION | Phase Separation | E3HB is an amphiphilic ester. It does not separate cleanly from water if ethanol is present (co-solvent effect). Brine washing is mandatory for extraction. |
Technical Workflows & Decision Logic
Visualization: Water Removal Decision Matrix
The following diagram illustrates the logical flow for selecting the correct water removal technique based on your synthesis pathway.
Caption: Decision logic for water removal strategies distinguishing between high-temperature chemical methods and low-temperature biocatalytic methods.
Troubleshooting Guides (Tier 2)
Protocol A: Azeotropic Distillation (The Dean-Stark Method)
Context: Used for Fischer Esterification (3-hydroxybutyric acid + Ethanol). The Challenge: Ethanol and Water form a positive azeotrope (95.6% EtOH, bp 78.2°C). Simple reflux won't remove water efficiently without losing massive amounts of reagent.
Step-by-Step Guide:
-
Entrainer Selection: Do not use Benzene (carcinogenic). Use Cyclohexane (bp 80.7°C, forms ternary azeotrope with EtOH/Water) or Toluene (bp 110.6°C).
-
Recommendation: Use Cyclohexane if you lack precise temperature control (reduces oligomerization risk). Use Toluene for faster kinetics but strictly monitor temperature.
-
-
Setup: Equip a Dean-Stark trap topped with a reflux condenser. Fill the trap with the entrainer before heating.
-
Reaction: Reflux the mixture. The ternary azeotrope carries water up; it condenses and separates in the trap.
-
Monitoring:
-
Visual: Water is denser than Toluene/Cyclohexane and will pool at the bottom of the trap.
-
Endpoint: When the water layer volume remains constant for 30 minutes.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| No water collecting | Trap arm not insulated | Wrap the side arm with glass wool or foil to prevent premature condensation. |
| Emulsion in trap | Ethanol concentration too high | Add a small amount of brine to the trap to force phase separation. |
| Product is viscous | Oligomerization (PHB formation) | Pot temperature exceeded 120°C. Switch to Cyclohexane or reduce oil bath temp. |
Protocol B: Molecular Sieves (Biocatalytic Route)
Context: Kinetic resolution using Lipases (e.g., Candida antarctica Lipase B).[1] The Challenge: Enzymes require a "monolayer" of water to function. Total dehydration kills the enzyme; excess water causes hydrolysis.
Step-by-Step Guide:
-
Sieve Activation: Activate 3A Molecular Sieves at 250°C for 4 hours. Cool in a desiccator.
-
Implementation:
-
Batch Mode: Add 50-100 mg activated sieves per mL of solvent directly to the flask.
-
Recycle Loop (Preferred): Circulate the reaction media through a column packed with sieves to prevent mechanical attrition of the enzyme beads.
-
-
Water Activity (
) Control: Use a salt hydrate pair (e.g., Na2HPO4/NaH2PO4) alongside sieves if precise buffering (e.g., ) is required.
Frequently Asked Questions (FAQs)
Q1: Can I use Magnesium Sulfate (MgSO4) to dry the final product? A: Yes, but Sodium Sulfate (Na2SO4) is preferred. E3HB is slightly acid-sensitive. MgSO4 is slightly acidic (Lewis acid character) and can promote trace degradation or oligomerization upon standing. Na2SO4 is neutral and safer for long-term exposure during workup.
Q2: Why is my yield low even after removing water? A: Check your workup. E3HB is relatively polar.[4] If you wash the organic layer with water, you will lose product to the aqueous phase.
-
Fix: Always use saturated brine for washes. Perform "back-extraction" (extract the aqueous waste once with fresh ethyl acetate) to recover lost product.
Q3: What are the vacuum distillation parameters for E3HB? A: E3HB has a high atmospheric boiling point (~170-180°C) [3]. Distilling at atmospheric pressure degrades the molecule.
-
Target: 75-76°C at 12 mmHg [4].
-
Note: Ensure the Ethanol/Water fraction is completely removed (cold trap) before attempting to collect the main fraction to protect your vacuum pump oil.
References
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Alcohols. Journal of Organic Chemistry.[5] Link (Establishes 3A vs 4A selectivity for alcohols).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[5] Link
-
PubChem. (n.d.). Ethyl 3-hydroxybutyrate - Compound Summary.[6] National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.).[7] Ethyl 3-hydroxybutyrate Product Specification.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]
Resolving peaks of Ethyl 3-hydroxybutyrate enantiomers in HPLC
Technical Support Center: Chiral HPLC Analysis of Ethyl 3-Hydroxybutyrate
Ticket ID: #E3HB-CHIRAL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Method Development & Troubleshooting for Ethyl 3-Hydroxybutyrate Enantiomers
Triage & Diagnostic: The "Golden" Standard
Before troubleshooting, we must establish a baseline. For Ethyl 3-hydroxybutyrate (E3HB) , the industry-standard separation utilizes Normal Phase Chromatography on a polysaccharide-based column. This molecule is a simple aliphatic ester with a weak chromophore; therefore, method selection is less about "trying everything" and more about precision in detection and phase selection.
Standard Operating Procedure (SOP) Parameters
If your current method deviates significantly from this, align with these parameters first.
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) | The 3-hydroxy group forms hydrogen bonds with the carbamate linkage of the cellulose selector. OD-H is historically the most effective phase for this specific beta-hydroxy ester [1]. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 to 95:5) | Normal phase is required to maintain the hydrogen bonding network essential for chiral recognition. |
| Flow Rate | 0.5 – 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 25°C - 30°C | Lower temperatures often improve resolution (Rs) by reducing molecular motion, enhancing the "lock-and-key" fit. |
| Detection | UV @ 210 nm - 215 nm | CRITICAL: E3HB lacks an aromatic ring. You are detecting the weak n→π* transition of the ester carbonyl. 254 nm will show nothing. |
Troubleshooting Center (FAQs)
Select the issue that best matches your current observation.
Issue A: "I am injecting the sample, but I see no peaks or just baseline noise."
Diagnosis: This is almost certainly a Detection Limit issue. Root Cause: Ethyl 3-hydroxybutyrate is "UV transparent" at standard wavelengths (254 nm). Even at 210 nm, the extinction coefficient is low.
Troubleshooting Steps:
-
Wavelength Check: Ensure your VWD/DAD is set to 210 nm .
-
Reference Wavelength: If using a DAD, turn off the reference wavelength. If your reference is set to 360 nm (default), it might subtract valuable signal drift.
-
Concentration: You likely need a high concentration. Inject 1–5 mg/mL .
-
Solvent Cutoff: Ensure you are using HPLC-grade Isopropanol . Lower grades absorb UV below 220 nm, causing a high background that masks your analyte.
Pro-Tip: If UV continues to fail, use a Refractive Index (RI) detector. RI is universal and works excellently for this molecule in isocratic normal phase conditions.
Issue B: "I see one broad peak, or a 'shoulder' instead of two distinct peaks."
Diagnosis: Poor Enantioselectivity (
Troubleshooting Steps:
-
Reduce Polarity: Shift the mobile phase from 90:10 (Hex/IPA) to 98:2 . Less alcohol means less competition for the hydrogen bonding sites on the column, increasing retention and separation.
-
Lower Temperature: Drop the column oven to 15°C or 20°C . Enantioseparation is enthalpy-driven; lower temperatures favor the formation of the diastereomeric complex.
-
Column Switch: If Chiralcel OD-H fails, switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of amylose offers a different inclusion cavity size that may fit the ethyl tail better [2].
Issue C: "My retention times are drifting run-to-run."
Diagnosis: System equilibration or thermal instability. Root Cause: Normal phase solvents (Hexane) are volatile and sensitive to temperature fluctuations.
Troubleshooting Steps:
-
Thermal Equilibrium: Ensure the column is thermostatted. Do not rely on ambient room temperature.
-
Mobile Phase Evaporation: Hexane evaporates selectively from the reservoir, slowly changing the ratio (making the mix more polar over time). Cap bottles tightly or use a seal.
Advanced Workflow: Derivatization Strategy
If direct analysis (Method A) yields insufficient sensitivity (e.g., for trace impurity analysis <0.1%), you must derivatize the hydroxyl group to add a chromophore.
Protocol: 3,5-Dinitrobenzoyl Derivatization This reaction attaches a strong UV-absorbing group to the 3-OH position.
-
Reagents: Mix E3HB with 3,5-dinitrobenzoyl chloride in pyridine.
-
Reaction: Heat at 60°C for 30 minutes.
-
Workup: Quench with water, extract into hexane/ethyl acetate.
-
Analysis: The resulting derivative has a strong UV absorbance at 254 nm .
-
Note: The bulky dinitrobenzoyl group will significantly change retention. You may need to increase solvent polarity (e.g., Hexane:IPA 80:20).
-
Visual Logic & Workflows
Figure 1: Method Development Decision Tree
Caption: Logic flow for selecting the optimal separation strategy based on detector availability and sensitivity requirements.
Figure 2: Resolution Troubleshooting Loop
Caption: Step-by-step adjustment cycle for resolving overlapping enantiomer peaks.
References
-
Phenomenex. (2025).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Sielc Technologies. (2018). Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column. Retrieved from
-
Padhi, S. K., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak AD-3 Column. Oxford Academic. Retrieved from
-
Tang, Z., et al. (2019). Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21.[3] ResearchGate. Retrieved from
Sources
Technical Support Center: Scaling Microbial Synthesis of Ethyl 3-Hydroxybutyrate
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of scaling up the asymmetric reduction of Ethyl Acetoacetate (EAA) to Ethyl 3-hydroxybutyrate (E3HB) .
While Baker's Yeast was historically used, modern industrial scale-up relies on Recombinant E. coli whole-cell biocatalysts co-expressing a Ketoreductase (KRED) and a Glucose Dehydrogenase (GDH) for cofactor regeneration. This guide focuses on this self-sufficient system, addressing the three primary failure points in scale-up: Cofactor Imbalance , Substrate/Product Toxicity , and Phase Separation Issues .
Part 1: The Biocatalyst System (Upstream Optimization)
Core Concept: The NADPH Regeneration Loop
The reduction of EAA requires stoichiometric amounts of NADPH. Adding exogenous NADPH is economically unviable at scale. You must rely on an intracellular regeneration loop using Glucose and GDH.
Visualizing the Pathway
The following diagram illustrates the coupling required for a self-sustaining reaction. If this cycle breaks, conversion stops immediately.
Figure 1: Coupled enzymatic system. Glucose oxidation drives the regeneration of NADPH, which powers the stereoselective reduction of EAA.
Troubleshooting: Low Conversion Rates
Q: My reaction stalls at 40-50% conversion despite having active cells. Why?
A: This is likely a "Cofactor Sink" or pH crash.
-
Gluconic Acid Acidification: The byproduct of GDH is gluconolactone, which hydrolyzes to gluconic acid. In unbuffered systems, this drops the pH < 5.0, inactivating the KRED.
-
Fix: Implement active pH control (maintaining pH 6.5–7.0) using 2M NaOH or ammonia.
-
-
Glucose Depletion: You may be feeding EAA based on stoichiometry, but the cell uses glucose for maintenance energy as well as cofactor recycling.
-
Protocol: Maintain a Glucose:EAA molar ratio of 1.5:1 to 2.0:1 .
-
Part 2: Reaction Engineering (The Toxicity Barrier)
Core Concept: Biphasic Reaction Systems
EAA is toxic to E. coli membranes at concentrations >150 mM (approx. 20 g/L). E3HB is also inhibitory. To scale to industrial titers (100+ g/L), you cannot add all substrate at once. You must use a Biphasic System (Organic/Aqueous) or a Fed-Batch strategy.
Solvent Selection Guide for Biphasic Systems
The organic phase acts as a reservoir, keeping the aqueous concentration of EAA below the toxicity threshold while pulling the product E3HB out.
| Solvent | LogP (Partition Coeff.) | Biocompatibility | Recommendation |
| Ethyl Acetate | 0.73 | Low | Avoid. Hydrolyzes; toxic to cells. |
| Butyl Acetate | 1.82 | Moderate | Good. Good partition, moderate toxicity. |
| Dibutyl Phthalate | 4.50 | High | Excellent for toxicity, but hard to remove downstream (high BP). |
| Ionic Liquids | Variable | High | High Performance , but expensive for scale-up. |
Protocol: Establishing a Scalable Biphasic Fed-Batch Run
Objective: Produce 100g E3HB in a 1L reactor.
-
Phase 1: Biomass Growth (0-12h)
-
Grow E. coli (KRED/GDH) in TB medium to OD600 > 30.
-
Induce protein expression (IPTG) at OD600 = 10.
-
-
Phase 2: The Biotransformation (12-36h)
-
Solvent Overlay: Add 300mL Butyl Acetate (Organic Phase).
-
Substrate Feeding: Do not dump EAA. Feed EAA continuously into the organic layer.
-
Co-substrate: Feed Glucose solution (50% w/v) into the aqueous layer.
-
Agitation: High agitation (600+ RPM) is critical to create an emulsion for mass transfer between phases.
-
Q: I see a massive drop in activity after adding the organic solvent. A: The solvent might be stripping water from the cells or damaging the membrane.
-
Fix: Pre-saturate the organic solvent with buffer before adding it to the reactor. This prevents it from pulling water out of the aqueous phase/cells.
Part 3: Downstream Processing
Core Concept: Emulsion Breaking
In biphasic biocatalysis, the high agitation required for mass transfer creates stable emulsions (rag layers) stabilized by cell debris and proteins.
Visualizing the Process Workflow
Figure 2: Downstream workflow emphasizing the critical demulsification step before phase separation.
Troubleshooting: Downstream Failures
Q: I cannot separate the phases; the entire reactor content is a "mayonnaise-like" emulsion. A: Cell lysis has released proteins that act as surfactants.
-
Thermal Treatment: Heat the harvest broth to 70°C for 30 minutes . This denatures the proteins stabilizing the emulsion and kills the bacteria (biosafety).
-
Salting Out: Add NaCl to saturation in the aqueous phase. This increases the density difference and ionic strength, forcing phase separation.
-
Filtration Aid: If centrifugation fails, use Diatomaceous Earth (Celite) filtration. The porous structure absorbs cell debris.
Q: My final product has low enantiomeric excess (ee%). A: This is usually due to background activity or thermal racemization.
-
Host Background: E. coli has native reductases. Ensure your recombinant KRED is highly overexpressed so the background reaction is negligible.
-
Distillation Heat: E3HB can racemize at high temperatures if acidic/basic impurities remain. Ensure the organic phase is washed to neutral pH before distillation.
Summary of Key Parameters
| Parameter | Target Range | Critical Control Point |
| pH | 6.5 – 7.0 | Drop < 6.0 stops reaction (Gluconic acid buildup). |
| Temperature | 25°C – 30°C | >35°C deactivates many KREDs; <20°C slows rate. |
| Glucose:EAA Ratio | 1.5 : 1 (Molar) | Glucose limitation stops cofactor recycling. |
| EAA Concentration | < 200 mM (Aqueous) | Toxicity threshold.[1] Use fed-batch or biphasic. |
| Agitation | High (kLa > 100 h⁻¹) | Essential for Oxygen (GDH) and Phase Transfer. |
References
-
Goldberg, K. et al. (2006). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology. Link
-
Nietzel, T. et al. (2014). "Simple and robust manufacturing process for the production of chiral 3-hydroxy esters." Organic Process Research & Development. Link
-
Ye, Q. et al. (2010). "Construction of a novel biphasic system for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate." Bioprocess and Biosystems Engineering. Link
-
Hollmann, F. et al. (2011). "Enzymatic reduction of ketones in 'non-conventional' media." Green Chemistry. Link
-
Org. Synth. 1993, Coll. Vol. 8, p. 332. "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate."[2] Organic Syntheses. Link
Sources
Technical Support Center: Synthesis of Ethyl 3-hydroxybutyrate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxybutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you might face during the synthesis of Ethyl 3-hydroxybutyrate, particularly focusing on the common route of reducing ethyl acetoacetate.
Issue 1: Low Yield of Ethyl 3-hydroxybutyrate
Question: We are experiencing a significantly lower yield of Ethyl 3-hydroxybutyrate than expected. What are the potential causes and how can we mitigate them?
Answer: A low yield in this synthesis can stem from several factors, primarily incomplete reaction, competing side reactions, or product loss during work-up. Let's break down the causality and solutions for each.
-
Incomplete Reaction: The reduction of the β-keto ester might not have gone to completion.
-
Causality: Insufficient reducing agent or inactive reagents are common culprits. For chemical reductions, sodium borohydride (NaBH₄) must be fresh and used in an appropriate molar excess to ensure the complete conversion of the ketone.[1][2] Inadequate mixing, especially in larger-scale reactions, can create localized areas of low reagent concentration, leading to an incomplete reaction.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored NaBH₄.
-
Optimize Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.
-
Improve Agitation: For larger batches, ensure efficient stirring to maintain a homogenous reaction mixture.
-
Reaction Monitoring: Track the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed before quenching the reaction.[3]
-
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product.
-
Causality: Aldol condensation of the starting ethyl acetoacetate or the product itself can occur, particularly under basic conditions.[1] This leads to the formation of higher molecular weight impurities.
-
Solution:
-
Temperature Control: Maintaining a low reaction temperature can minimize the rate of side reactions.[1]
-
pH Control: If the reaction conditions are basic, careful control of the pH is crucial to suppress aldol reactions.
-
-
-
Product Loss During Work-up: The desired product can be lost during the extraction and purification steps.
-
Causality: Ethyl 3-hydroxybutyrate has some solubility in water. During the aqueous work-up, especially if multiple washes are performed, a significant amount of the product can be lost in the aqueous phase. Additionally, hydrolysis of the ester back to 3-hydroxybutyric acid can occur if the pH is not carefully controlled.[1]
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product in the aqueous phase.[3]
-
Prompt and Efficient Extraction: Perform extractions promptly after quenching the reaction and use an adequate volume of an appropriate organic solvent.
-
pH Neutralization: Carefully neutralize the reaction mixture before extraction to prevent acid or base-catalyzed hydrolysis of the ester.
-
-
Below is a logical workflow to troubleshoot low reaction yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Enantioselectivity in Biocatalytic Reduction
Question: We are using baker's yeast for an asymmetric reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate, but the enantiomeric excess (e.e.) is low. Why is this happening and how can we improve it?
Answer: Low enantioselectivity in baker's yeast reductions is a common challenge and is typically due to the presence of multiple reductase enzymes with competing stereoselectivities.
-
Causality: Baker's yeast contains a variety of reductase enzymes. While some reductases produce the desired (S)-enantiomer, others produce the (R)-enantiomer. The final enantiomeric excess of the product is a result of the competition between these enzymes. The activity of these competing enzymes can be influenced by the substrate concentration.[4]
-
Solution:
-
Substrate Concentration Control: Maintaining a low concentration of ethyl acetoacetate in the reaction medium can significantly improve enantioselectivity. This can be achieved by the slow, continuous addition of the substrate over the course of the reaction.[4][5] This method favors the enzymes that produce the (S)-enantiomer.[4]
-
Selective Inhibition: It is possible to selectively inhibit the enzymes that produce the (R)-enantiomer. For instance, vinyl acetate has been reported to be a selective inhibitor for the (R)-specific enzymes in baker's yeast.[4]
-
Reaction Conditions Optimization: Factors such as temperature, pH, and the choice of co-solvent can influence enzyme activity and, consequently, enantioselectivity. A systematic optimization of these parameters may be necessary.[5]
-
The relationship between substrate concentration and enantioselectivity can be visualized as follows:
Caption: Control of enantioselectivity by substrate concentration.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the synthesis of Ethyl 3-hydroxybutyrate?
A1: The primary side reaction of concern is the aldol condensation of the starting material, ethyl acetoacetate, or the product, ethyl 3-hydroxybutyrate. This is more prevalent under basic conditions and at elevated temperatures. Another potential issue is the hydrolysis of the ester functionality back to the carboxylic acid, which can occur during aqueous work-up if the pH is not carefully controlled.[1]
The main reaction and a key side reaction are depicted below:
Caption: Main reduction reaction and aldol condensation side reaction.
Q2: How can I purify the final Ethyl 3-hydroxybutyrate product?
A2: The most common method for purifying Ethyl 3-hydroxybutyrate is fractional distillation under reduced pressure.[3] This is effective for removing lower-boiling solvents and higher-boiling byproducts. For highly pure, enantiomerically enriched samples, derivatization followed by crystallization and subsequent cleavage of the derivative can be employed.[3][6]
Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A3: While LiAlH₄ is a powerful reducing agent that can reduce the ketone in ethyl acetoacetate, it is generally not recommended for this specific transformation because it can also reduce the ester group to a primary alcohol.[7] Sodium borohydride (NaBH₄) is the preferred reagent as it selectively reduces the ketone in the presence of the ester.[7][8]
Experimental Protocol: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is a general guideline for the preparation of (S)-(+)-ethyl 3-hydroxybutyrate.
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Water
-
Celite
-
Sodium chloride
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Yeast Activation: In a suitably sized flask, dissolve sucrose in warm water (around 30-35°C). Add the baker's yeast and stir the mixture for about an hour to activate the yeast.[3]
-
Substrate Addition: Add ethyl acetoacetate to the fermenting yeast suspension. For improved enantioselectivity, it is recommended to add the substrate slowly over several hours.
-
Fermentation: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC or TLC.[3]
-
Work-up:
-
Add Celite to the reaction mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride.
-
Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.[3]
-
Data Summary Table:
| Parameter | Typical Value/Range | Reference |
| Yield | 59-76% | [3] |
| Enantiomeric Excess (e.e.) | 85% (can be improved with slow addition) | [3] |
| Boiling Point | 71-73°C at 12 mmHg | [3] |
References
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. doi:10.15227/orgsyn.063.0001. [Link]
-
Wipf, P., & Ribe, S. (2000). Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Brainly. (2023). Draw the product of ethyl acetoacetate reduction by 1 mole of sodium borohydride. [Link]
-
Quora. (2018). What is the product when ethyl acetoacetate reacts with NaBH4?[Link]
-
ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. [Link]
-
ResearchGate. (2016). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]
Sources
Stabilizing Ethyl 3-hydroxybutyrate in aqueous solutions
Technical Support Center: Stabilizing Ethyl 3-hydroxybutyrate
Subject: Troubleshooting Stability & Degradation in Aqueous Formulations Product Focus: Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) Audience: Formulation Scientists, Analytical Chemists, and metabolic researchers.[1]
Introduction: The Stability Paradox
Ethyl 3-hydroxybutyrate (E3HB) presents a unique stability challenge compared to simple aliphatic esters.[1] While it shares the common susceptibility to hydrolysis, the presence of the
Furthermore, under specific conditions (high pH or thermal stress), E3HB faces a secondary degradation pathway:
This guide provides a self-validating framework to stabilize E3HB, moving beyond generic advice to mechanistic control.
Module 1: The pH Conundrum (Hydrolysis Control)
The Issue: "My compound is disappearing, and the pH is drifting." Root Cause: Ester hydrolysis is both acid- and base-catalyzed.[1] The reaction produces 3-hydroxybutyric acid, which lowers the solution pH, creating an autocatalytic loop if not buffered.
Mechanism & Visualization
The degradation profile follows a "V-shaped" pH-rate profile.[1]
-
pH < 3.0: Specific acid catalysis (
protonates the carbonyl oxygen). -
pH > 6.0: Specific base catalysis (
attacks the carbonyl carbon). Note: Base hydrolysis is orders of magnitude faster than acid hydrolysis. -
pH 3.5 – 5.0: The "Stability Window" (Minimum
).
Figure 1: Degradation pathways of Ethyl 3-hydroxybutyrate. The primary risk is hydrolysis to acid; secondary risk is dehydration to crotonate.
Troubleshooting Protocol: pH Profiling
Do not guess the pH. Determine the
-
Prepare Buffers: 50 mM Citrate (pH 3.0, 4.0, 5.0) and Phosphate (pH 6.0, 7.0).
-
Spike: Add E3HB to a final concentration of 10 mM.
-
Incubate: Hold at 25°C or 37°C.
-
Sample: Aliquot at
hours. -
Analyze: Plot
vs. time. The slope is . -
Select: Choose the pH with the lowest slope (typically pH 4.0–4.5).
Module 2: Buffer Selection (The "Hidden" Catalyst)
The Issue: "I adjusted the pH to 4.0, but degradation is still faster than in pure water." Root Cause: General Base Catalysis. Buffer species (like acetate, phosphate, or imidazole) can act as nucleophiles, attacking the ester directly, independent of pH.
Recommendation: Use buffers with low nucleophilicity and high steric hindrance.
| Buffer Species | Risk Level | Mechanism | Recommendation |
| Phosphate | High | Nucleophilic attack by | Avoid if possible; use minimal conc. (<10 mM).[1] |
| Acetate | Moderate | General base catalysis | Acceptable at low concentrations.[1] |
| Citrate | Low | Steric hindrance / Chelation | Recommended (pH 3.0–5.0).[1] |
| MES/MOPS | Low | Zwitterionic, low nucleophilicity | Recommended for near-neutral work.[1] |
Module 3: Formulation & Storage
The Issue: "My stock solution is degrading in the fridge." Root Cause: Hydrolysis follows the Arrhenius equation. Even at 4°C, aqueous esters degrade over weeks.
Protocol: Solvent Engineering
Water is the reactant.[2][3] Reducing water activity (
-
Stock Solutions: Store E3HB as a concentrate in anhydrous Ethanol or DMSO at -20°C. Stability is >1 year.[1]
-
Aqueous Working Solutions: Prepare fresh daily.
-
Co-solvents: If aqueous storage is mandatory, replace 20-40% of water with PEG-400 or Propylene Glycol. This reduces the dielectric constant and water activity, slowing hydrolysis.
Module 4: Analytical Validation (HPLC)
The Issue: "I cannot detect the degradation products." Root Cause: E3HB has weak UV absorbance (only carbonyl at ~210 nm). 3-hydroxybutyric acid is also weak and elutes near the void volume in standard C18 methods.
Validated Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, retaining the hydrolysis product).
-
B: Acetonitrile.[4]
-
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV at 210 nm .
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Do not heat the column; it accelerates on-column hydrolysis).
Self-Check: If you see a new peak eluting earlier than E3HB, that is 3-hydroxybutyric acid.[1] If you see a peak eluting later (rare in reverse phase) or with a different UV spectrum (220-240 nm absorbance), check for Ethyl Crotonate (formed by dehydration).
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing instability. Priority is pH > Buffer Species > Solvent composition.
FAQ: Frequently Asked Questions
Q: Can I autoclave solutions of Ethyl 3-hydroxybutyrate? A: Absolutely not. Autoclaving (121°C, 15 min) will cause massive hydrolysis and potential decarboxylation/dehydration. Filter sterilize (0.22 µm PES membrane) only.
Q: Why is my solution turning yellow?
A: This suggests the formation of Ethyl Crotonate via
Q: Is E3HB stable in cell culture media (DMEM/RPMI)?
A: Moderately. DMEM contains bicarbonate and phosphate buffers (pH 7.4), which accelerates hydrolysis (
References
-
Larsson, K., et al. "Kinetic studies of the hydrolysis of simple esters." Acta Chemica Scandinavica, vol. 38, 1984. 2
-
Jencks, W. P., & Carriuolo, J. "General Base Catalysis of Ester Hydrolysis." Journal of the American Chemical Society, vol. 83, no.[5] 7, 1961.[5] 5
-
SIELC Technologies. "HPLC Method for Ethyl 3-hydroxybutyrate Detection." Application Notes. 4
- Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 1978. (Foundational text for ester hydrolysis kinetics).
Sources
Technical Support Center: Chiral Separation of Ethyl 3-Hydroxybutyrate
Status: Online Operator: Senior Application Scientist Ticket ID: CHIRAL-E3HB-001 Subject: Troubleshooting Chromatographic Resolution & Method Optimization
Introduction: The Challenge of the Hydroxyl Group
Welcome to the technical support center. You are likely here because Ethyl 3-hydroxybutyrate is a deceptive molecule. While small, the C3-hydroxyl group creates significant hydrogen bonding capability, leading to peak tailing, broadness, and poor enantiomeric resolution (
Whether you are monitoring an enzymatic kinetic resolution or validating a chemical synthesis, the separation of the (R)- and (S)- enantiomers requires strict control over thermodynamic interactions. Below are the specific troubleshooting protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Module 1: Gas Chromatography (GC) Troubleshooting
Primary Method: Cyclodextrin-based Capillary GC Common Issue: Peak Tailing & Resolution Loss
Q: My enantiomers are co-eluting or showing severe tailing. How do I fix this?
A: The hydroxyl group on Ethyl 3-hydroxybutyrate interacts strongly with the silanol groups of the capillary wall and the cyclodextrin rim. You have two pathways: Optimization or Derivatization .
Pathway A: Optimization (Direct Analysis)
If you must avoid derivatization, you need a column specifically designed for polar phases.
-
Column Recommendation:
-Cyclodextrin derivatives (e.g., CP-Chirasil-Dex CB or Rt-bDEXsm). -
Critical Parameter: The elution order is often temperature-dependent due to the "isoenantioselective temperature" (
). If peaks overlap, lower the oven temperature to increase the separation factor ( ), even if it extends run time.
Pathway B: Derivatization (Recommended for High Precision)
Transforming the hydroxyl group into a trifluoroacetate (TFA) ester eliminates hydrogen bonding, sharpens peaks, and often reverses elution order, improving resolution.
Protocol: TFA Derivatization
-
Take 10
L of sample. -
Add 50
L of Trifluoroacetic Anhydride (TFAA) . -
Incubate at Room Temp for 15 mins (Reaction is instantaneous for primary/secondary alcohols).
-
Blow down with
or inject directly if split ratio is high (>50:1) to protect the column.[1][2]
GC Method Parameters Comparison
| Parameter | Direct Analysis | Derivatized (TFA) Analysis |
| Column | CP-Chirasil-Dex CB (25m x 0.25mm) | CP-Chirasil-Dex CB (25m x 0.25mm) |
| Injector Temp | 250°C | 220°C |
| Oven Program | 80°C (hold 2 min) | 60°C (isothermal) or slow ramp |
| Split Ratio | 20:1 | 50:1 (to vent excess acid) |
| Resolution ( | Typically 1.2 - 1.8 | Typically > 3.0 |
| Risk | Peak tailing, column fouling | Corrosive reagents (requires liner maintenance) |
Visualizing the Decision Logic
Figure 1: Decision matrix for optimizing GC separation of chiral hydroxy esters.
Module 2: HPLC Troubleshooting
Primary Method: Normal Phase Chiral HPLC Common Issue: Solvent Incompatibility & Mobile Phase Selection
Q: I just installed a Chiralcel OD-H column and the pressure is spiking. What happened?
A: STOP IMMEDIATELY. The most common failure mode for polysaccharide-based chiral columns (OD-H, AD-H) is the use of "forbidden" solvents.
-
The Danger: Ethyl Acetate, Acetone, Dichloromethane, and THF will dissolve the chiral selector coated on the silica gel, permanently destroying the column.
-
The Fix: If you injected a sample dissolved in Ethyl Acetate, the column is likely damaged.[2] For future runs, dissolve samples in the mobile phase (Hexane/IPA).
Q: Which column and mobile phase should I screen first?
A: For Ethyl 3-hydroxybutyrate, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry workhorse.
Standard Screening Protocol:
-
Mobile Phase: n-Hexane : 2-Propanol (90:10 v/v).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 215 nm (The ester chromophore is weak; 254 nm will miss the peak).
-
Temperature: 25°C. Lowering to 10°C often improves resolution by reducing thermal motion of the analyte in the chiral groove.
Troubleshooting Table: HPLC Anomalies
| Symptom | Probable Cause | Corrective Action |
| No Peaks | Wrong Detection Wavelength | Change UV to 210-215 nm. Ethyl 3-hydroxybutyrate has low UV absorbance. |
| Broad Peaks | Sample Solvent Mismatch | Dissolve sample in Mobile Phase (Hexane/IPA), not pure IPA or Ethanol. |
| Split Peaks | Blocked Frit / Void | Reverse flush column (if permitted by manufacturer) or replace guard cartridge. |
| Retention Time Shift | Water in Mobile Phase | Hexane is hygroscopic. Ensure solvents are "HPLC Grade" and capped tightly. |
Visualizing the HPLC Workflow
Figure 2: HPLC Safety and Method Workflow. Note the critical solvent check step.[1]
Module 3: Enzymatic Resolution Context
Context: Many users generate Ethyl 3-hydroxybutyrate via biocatalysis (e.g., using Burkholderia gladioli reductases).[4][5]
Q: How do I calculate Enantiomeric Excess (ee%) accurately if I have unreacted substrate?
A: You must ensure your method separates the ketone (Ethyl acetoacetate) from the alcohol (Ethyl 3-hydroxybutyrate) AND separates the alcohol enantiomers.
-
GC Advantage: The ketone usually elutes significantly earlier than the alcohol enantiomers.
-
Calculation:
Note: Do not include the ketone peak in the denominator.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL OD-H Columns. (Standard operating procedures for polysaccharide columns and solvent compatibility).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General strategies for hydroxy-ester separation).
-
Nie, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase.[4][5] BMC Biotechnology. (Details GC method parameters using CP-Chirasil-Dex CB).
-
SIELC Technologies. Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column. (Alternative Reverse Phase Method).
For further assistance, please contact your local chromatography representative or reply to this thread with your specific chromatogram.
Sources
Troubleshooting low yield in Ethyl 3-hydroxybutyrate synthesis
Topic: Troubleshooting Low Yield & Enantioselectivity Ticket ID: E3HB-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral building block.[1] Low yields in its synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving substrate inhibition (biocatalysis), mass transfer limitations (hydrogenation), or partition coefficient errors (work-up).
This guide addresses the two primary asymmetric synthesis routes:
Module 1: Biocatalytic Reduction (Baker's Yeast)
Target Audience: Users employing Saccharomyces cerevisiae or recombinant Ketoreductases.
The Core Mechanism
The reduction of Ethyl Acetoacetate (EAA) relies on intracellular NADH. If the yeast runs out of energy (glucose/sucrose) or if the EAA concentration becomes toxic, the reaction stalls.
Figure 1: The cofactor regeneration cycle. Without continuous glucose feed, NADH is depleted, and conversion stops.
Troubleshooting Guide: Biocatalysis
| Symptom | Root Cause | Corrective Action |
| Yield < 40% | Substrate Toxicity: EAA concentrations >15 g/L can kill yeast cells or inhibit enzymes. | Protocol Switch: Use a Fed-Batch approach.[4][5] Add EAA dropwise over 24-48 hours rather than in one bolus. |
| Stalled Reaction | Cofactor Depletion: The yeast has consumed all sugar and cannot regenerate NADH. | Spike: Add sucrose (0.5 eq relative to yeast mass) every 12 hours. Ensure CO₂ evolution (bubbling) remains active. |
| Low ee (<85%) | Competing Enzymes: Wild-type yeast contains multiple reductases; some produce the (S)-enantiomer, others the (R). | Pre-treatment: "Starve" the yeast in 5% aqueous ethanol for 4 days prior to use. This induces specific enzymes with higher (S)-selectivity [1].[1] |
| Emulsion Hell | Cell Debris: Yeast lysis creates surfactants that prevent phase separation. | Filtration: Do not extract directly. Mix reaction mixture with Celite® (diatomaceous earth) and filter through a sintered glass funnel before extraction.[6] |
Module 2: Asymmetric Hydrogenation (Noyori Type)
Target Audience: Users employing Ru-BINAP or similar homogenous catalysts.[2]
Critical Parameters
Unlike yeast, this reaction is strictly chemical but highly sensitive to oxygen and pressure .
Troubleshooting Guide: Hydrogenation
Q: My conversion is stuck at 50%. I increased the temperature, but ee dropped. Why? A: You likely have Mass Transfer Limitations . Hydrogen gas must dissolve in the solvent (usually EtOH or MeOH) to reach the catalyst.
-
Fix: Increase stirring speed to >1000 RPM.
-
Fix: Check H₂ pressure. Standard Noyori conditions often require 10-100 atm . If you are using a balloon (1 atm), conversion will be negligible.
Q: The catalyst turned from brown/orange to green/black. A: Oxidation. The Ru-BINAP complex is air-sensitive.
-
Protocol: Degas all solvents (freeze-pump-thaw x3) before introducing the catalyst. Perform catalyst addition in a glovebox or under a strict Argon counter-flow.
Q: I see the "keto" form remaining in NMR, but no "enol". A: EAA exists in equilibrium. The reaction reduces the keto form.[7][8]
-
Insight: High acid content in the solvent can shift the equilibrium or poison the catalyst. Ensure the substrate is distilled and acid-free before use.
Module 3: Downstream Processing (The Hidden Failure)
CRITICAL: 90% of "low yield" reports are actually "low isolation efficiency."
Ethyl 3-hydroxybutyrate is highly water-soluble. A standard separatory funnel extraction (e.g., 3x EtOAc) will leave ~40% of your product in the water phase.
Isolation Decision Tree
Figure 2: Selection logic for isolation methods.
Protocol: Continuous Extraction (Recommended)
-
Filter: Remove biocatalyst (yeast) via Celite pad.
-
Saturate: Add NaCl to the aqueous filtrate until saturated (Salting Out).
-
Setup: Use a liquid-liquid continuous extractor (for solvents lighter than water, e.g., Diethyl Ether).
-
Duration: Run reflux for 24-48 hours .
-
Dry: Dry organic phase over MgSO₄.
-
Distill: Do not just rotovap. Perform bulb-to-bulb distillation (Kugelrohr) to separate product from high-boiling impurities.
Warning: Avoid strong bases during workup. Saponification of the ester to 3-hydroxybutyric acid (water-soluble) is irreversible and fatal to yield.
FAQ: Frequently Asked Questions
Q: Can I use NaBH4 for this synthesis? A: Yes, but you will get a racemic mixture (50:50 R/S). If you need a chiral product, you must use Yeast (gives S) or specific Chiral Catalysts (Ru-BINAP gives R or S depending on ligand).
Q: My product smells like vinegar. A: You have hydrolyzed the ester. This usually happens if the fermentation broth becomes too acidic or basic, or if you used a strong base during workup. Check the pH of your aqueous layer; it should be near neutral (pH 6-7).
Q: How do I store the purified product? A: Ethyl 3-hydroxybutyrate can undergo intermolecular transesterification (oligomerization) upon standing. Store in a refrigerator (4°C) and consider adding a trace of activated molecular sieves to keep it dry.
References
-
Seebach, D., et al. (2004).[6] Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, Coll. Vol. 7, p. 215. Link
-
Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link
-
Goldberg, K., et al. (2006). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. acgpubs.org [acgpubs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Yield Improvement in Enzymatic Synthesis of Ethyl 3-hydroxybutyrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic synthesis of Ethyl 3-hydroxybutyrate (E3HB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As a chiral building block, the efficient synthesis of enantiomerically pure E3HB is critical for various pharmaceutical applications.[1][2] This document provides in-depth, experience-driven solutions to challenges you may encounter during your experiments.
Section 1: Troubleshooting Low Conversion and Yield
Low product yield is one of the most frequent challenges in biocatalysis. The underlying causes can range from suboptimal reaction conditions to complex biochemical phenomena like enzyme inhibition. The following section addresses these issues in a structured, problem-solution format.
Q1: My reaction has stalled or is showing very low conversion. What are the primary causes and how do I systematically troubleshoot this?
A1: A stalled or low-yield reaction can be attributed to several factors. A systematic approach is crucial to identify the root cause efficiently. The primary culprits are typically: (1) Suboptimal Reaction Conditions, (2) Enzyme Inactivity or Instability, and (3) Substrate or Product Inhibition.
To diagnose the issue, begin by verifying the fundamental reaction parameters. Enzyme-catalyzed reactions are highly sensitive to their environment.[3][4] Even minor deviations from the optimal pH or temperature can drastically reduce enzyme activity. Concurrently, consider the possibility of inhibition, where the substrate or the newly formed product interferes with the enzyme's function.[1][5]
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low yield.
Q2: I suspect substrate or product inhibition is occurring. How do I confirm this and what are the mitigation strategies?
A2: Substrate and product inhibition are common in the enzymatic reduction of ethyl acetoacetate.[1] At high concentrations, the substrate (ethyl acetoacetate) can bind to the enzyme in a non-productive way, while high concentrations of the product (E3HB) can also bind to the active site, preventing further substrate binding.[1][5]
Diagnosis:
-
Substrate Inhibition: Run a series of reactions with varying initial concentrations of ethyl acetoacetate while keeping the enzyme concentration constant. If the initial reaction rate increases with substrate concentration up to a certain point and then decreases, substrate inhibition is likely occurring.[5]
-
Product Inhibition: Run a standard reaction and, in parallel, run a second reaction "spiked" with a known concentration of the final product, E3HB. If the initial rate of the spiked reaction is significantly lower, this confirms product inhibition. Some studies note that product inhibition for E3HB can occur at concentrations above 600 mM.[1]
Mitigation Strategies:
The most effective strategy to overcome both types of inhibition is to maintain a low but steady concentration of the substrate in the reactor. This is achieved through a fed-batch approach.
-
Fed-Batch Reaction: Instead of adding all the substrate at the beginning, it is fed continuously or intermittently into the reactor over the course of the reaction. This keeps the substrate concentration below the inhibitory threshold and prevents the product concentration from rising too rapidly.[6] This method has been shown to significantly improve final product titers.[1][6] A detailed protocol for implementing a fed-batch strategy is provided in Section 4.
| Strategy | Principle | Key Benefit |
| Fed-Batch Substrate Addition | Maintain low substrate concentration | Avoids substrate inhibition; reduces enzyme stress. |
| In-situ Product Removal | Continuously remove E3HB from the reaction | Prevents product inhibition; shifts reaction equilibrium. |
Q3: My enzyme (isolated or whole-cell) appears to be inactive or loses activity quickly. How can I improve its stability and performance?
A3: Enzyme stability is paramount for a successful biotransformation. Loss of activity can stem from improper handling, storage, or harsh reaction conditions.
For Isolated Enzymes (e.g., Lipases, Ketoreductases):
-
Immobilization: Immobilizing the enzyme on a solid support (e.g., calcium alginate, resin) can significantly enhance its thermal stability and reusability.[1] It also simplifies downstream processing by allowing easy separation of the biocatalyst from the reaction mixture.
-
pH and Temperature: Ensure the reaction pH and temperature are within the enzyme's optimal range. Deviations can lead to denaturation.[3] For example, a pH of 5.5 and a temperature of 35°C have been found to be optimal for some microbial reductions.[1]
-
Solvent Effects: If using an organic solvent, ensure it is compatible with the enzyme. Some organic solvents can strip essential water from the enzyme's surface, leading to inactivation.
For Whole-Cell Biocatalysts (e.g., Baker's Yeast, P. denitrificans):
-
Cell Viability and Pre-conditioning: The physiological state of the cells is critical. Some protocols recommend "starving" or "aging" the yeast in a minimal medium before introducing the substrate. This can activate the specific reductase enzymes responsible for the desired transformation.[2][7]
-
Cofactor Regeneration: Reductases require a cofactor (NADH or NADPH) to donate a hydride for the reduction of the ketone. Whole cells have an inherent advantage as they possess the metabolic machinery to regenerate these cofactors.[8] Ensure a co-substrate (e.g., glucose, sucrose, sorbitol) is available for this purpose.[1][8][9] The choice of co-substrate can be critical; for instance, glucose has been identified as an optimal co-substrate in some systems for producing (R)-E3HB.[1]
-
Aeration: For yeast-based reductions, aerobic conditions are often crucial for high enantioselectivity and yield.[2][7] Proper aeration ensures the metabolic pathways for cofactor regeneration are active.
Q4: I'm observing significant by-product formation, specifically the hydrolysis of the ester bond to form 3-hydroxybutyric acid. How can I prevent this?
A4: The hydrolysis of the ethyl ester in either the substrate or the product is a common side reaction, particularly in aqueous systems or when using whole-cell biocatalysts that contain native esterase activity.
Mitigation Strategies:
-
pH Control: Ester hydrolysis is often catalyzed by acidic or basic conditions. Maintaining a neutral or near-neutral pH (e.g., pH 7.0-7.5) can minimize this non-enzymatic side reaction.[10]
-
Minimize Water Activity: If the reaction can be performed in an organic solvent or a solvent-free system, the reduced water activity will suppress hydrolysis. This is a common strategy in lipase-catalyzed resolutions.[11][12]
-
Use of Engineered Strains/Enzymes: If using a whole-cell system, consider using a strain where non-specific esterase activity has been knocked out. Alternatively, using a purified reductase or lipase will eliminate competing reactions from other cellular enzymes.
Section 2: Troubleshooting Poor Enantioselectivity
Achieving high enantiomeric excess (e.e.) is often the primary goal of asymmetric synthesis. The stereochemical outcome is dictated by the inherent properties of the enzyme and the reaction conditions.
Q5: The enantiomeric excess (e.e.) of my product is lower than expected. What factors influence stereoselectivity?
A5: The enantioselectivity of an enzymatic reaction is a result of the precise three-dimensional fit between the substrate and the enzyme's active site. Several factors can compromise this selectivity:
-
Presence of Multiple Enzymes: Whole-cell catalysts like baker's yeast contain multiple reductase enzymes. Some may produce the (S)-enantiomer while others produce the (R)-enantiomer. The final e.e. depends on the relative activity of these competing enzymes.[1]
-
Substrate Concentration: At high concentrations of ethyl acetoacetate, lower-affinity enzymes that produce the undesired enantiomer may become more active, thus reducing the overall e.e. of the product.[1] This is another strong reason to employ a fed-batch strategy.
-
Reaction Conditions: Temperature and pH can influence the flexibility and conformation of the enzyme's active site, thereby affecting its selectivity.
-
Substrate Structure: The enzyme's enantioselectivity can be highly sensitive to the structure of the substrate. For example, with lipases, extending the alkyl chain of the ester from ethyl to octyl can decrease the e.e., while using bulkier groups can improve it.[11][12]
Caption: Competing enzymes in whole-cell catalysis.
Q6: How can I improve the enantioselectivity of my biocatalyst?
A6: Improving enantioselectivity involves fine-tuning the reaction to favor the desired enzymatic pathway.
-
Optimize Substrate Feed Rate: As mentioned, maintaining a low substrate concentration via a fed-batch approach is often the most effective method to ensure high e.e. by favoring the high-affinity, high-selectivity enzyme.[1]
-
Cell Pre-conditioning: Modifying the pre-growth or pre-reaction conditions of whole cells can alter their enzyme expression profile. "Aging" or "starving" yeast has been shown to activate enzymes that produce the (S)-enantiomer with higher selectivity.[2][7]
-
Enzyme Screening/Engineering: If feasible, screen different microorganisms or commercially available ketoreductases. There is a vast diversity of biocatalysts available, and one may offer superior selectivity for your specific application. Directed evolution can also be used to tailor an enzyme for enhanced activity and selectivity.[4]
-
Temperature Optimization: Perform the reaction at different temperatures. Lowering the reaction temperature can sometimes increase selectivity by reducing the flexibility of the enzyme, leading to a more defined substrate binding pocket.
Section 3: Frequently Asked Questions (FAQs)
Q7: Should I use a whole-cell biocatalyst or an isolated enzyme?
A7: The choice depends on your specific goals, resources, and the scale of the synthesis.
| Feature | Whole-Cell Biocatalyst | Isolated (Purified/Immobilized) Enzyme |
| Cost | Generally lower cost, especially for non-engineered strains like baker's yeast.[1] | Higher initial cost due to purification and/or immobilization. |
| Cofactor Regeneration | In-built metabolic pathways for cofactor regeneration.[8] | Requires an external cofactor regeneration system to be added. |
| Activity/Purity | Lower specific activity; potential for side reactions from other cellular enzymes.[8] | High specific activity; no competing side reactions. |
| Downstream Processing | More complex; requires separation of product from biomass and media components. | Simpler, especially with immobilized enzymes. |
| Ease of Use | Simple to set up; can be sensitive to contamination. | More robust and predictable performance. |
Recommendation: For initial screening and small-scale synthesis, whole cells are often a practical starting point. For large-scale, high-purity pharmaceutical production, an immobilized, purified enzyme offers better control and reproducibility.[11][12]
Q8: What are the best practices for cofactor regeneration in KRED-catalyzed reactions?
A8: For reactions using isolated ketoreductases (KREDs), the expensive NADPH/NADH cofactor must be regenerated to make the process economically viable. The most common method is an enzyme-coupled system. A popular choice is using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).
-
GDH System: Glucose is oxidized to gluconolactone, which regenerates NAD(P)H from NAD(P)+. This system is highly efficient.
-
FDH System: Formate is oxidized to CO₂, regenerating NADH. This is advantageous as the product is a gas that does not complicate downstream processing.
The key is to match the rate of cofactor regeneration with the rate of its consumption by the KRED to ensure the primary reaction is not limited.
Q9: How do I choose the right solvent for my reaction?
A9: The choice of solvent is critical, especially for lipase-catalyzed resolutions.
-
Aqueous Systems: Preferred for most whole-cell and many reductase-catalyzed reactions. Buffers are essential to maintain optimal pH.
-
Organic Solvents: Often used with lipases to minimize water activity and prevent ester hydrolysis. Solvents like hexane, diisopropyl ether, or t-butyl methyl ether are common choices.[11] The solvent must be chosen carefully to ensure it does not denature the enzyme.
-
Solvent-Free Systems: For some reactions, such as the transesterification of racemic E3HB using vinyl acetate, a solvent-free system can be highly effective.[11] This approach maximizes reactant concentration, leading to high process throughput and simplifying product recovery.[11][13]
Section 4: Experimental Protocols
Protocol 1: General Screening Protocol for Optimal pH and Temperature
This protocol is designed to quickly identify the optimal pH and temperature for your specific biocatalyst (whole-cell or isolated enzyme).
-
Setup: Prepare a series of small-scale reactions (e.g., in 2 mL vials) in a temperature-controlled shaker.
-
pH Screening:
-
Prepare a set of buffers covering a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Set up identical reactions in each buffer, keeping temperature, substrate concentration, and enzyme loading constant.
-
Run the reactions for a fixed time period (e.g., 4 hours).
-
-
Temperature Screening:
-
Using the optimal pH identified in the previous step, set up a new series of identical reactions.
-
Run these reactions at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
-
Analysis:
-
Quench the reactions and extract the product.
-
Analyze the yield and enantiomeric excess (e.e.) by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column.
-
Plot the yield and e.e. against pH and temperature to determine the optimal conditions.
-
Protocol 2: Fed-Batch Strategy to Mitigate Substrate Inhibition
This protocol describes a simple fed-batch process for a whole-cell reduction of ethyl acetoacetate.
-
Biocatalyst Preparation: Prepare your whole-cell catalyst according to your standard procedure (e.g., grow and harvest cells, or rehydrate baker's yeast). Resuspend the cells in the reaction buffer at the desired concentration (e.g., 10 g/L).[6]
-
Initial Reactor Setup: In the bioreactor, combine the cell suspension with the cofactor regeneration source (e.g., glucose or sucrose). Do not add the main substrate yet.
-
Substrate Feed Preparation: Prepare a concentrated stock solution of ethyl acetoacetate.
-
Reaction Initiation: Add a small initial charge of ethyl acetoacetate to the reactor to start the reaction (e.g., to a concentration of 10-20 mM).
-
Fed-Batch Addition:
-
Using a syringe pump, begin a slow, continuous feed of the ethyl acetoacetate stock solution into the reactor.
-
The feed rate should be determined empirically, with the goal of matching the rate of consumption by the biocatalyst. A good starting point is to aim for a total substrate addition over 24-48 hours.
-
-
Monitoring: Periodically take samples from the reactor to monitor the concentration of the substrate and product by GC or HPLC. If the substrate concentration begins to accumulate, slow down the feed rate. If it is completely depleted, you may be able to increase the feed rate.
-
Completion: Once the desired product concentration is reached or the reaction rate plateaus, stop the feed and proceed with product recovery. This method was used to achieve a final product concentration of 124 mM E3HB with high optical purity.[6]
Section 5: References
-
Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
-
Lee, I. Y., et al. (2000). Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans. Journal of Bioscience and Bioengineering. [Link]
-
ResearchGate. (n.d.). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]
-
Seebach, D., et al. (1985). Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. [Link]
-
Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
ResearchGate. (n.d.). Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. [Link]
-
Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]
-
Google Patents. (n.d.). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
-
Wiley Online Library. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
National Institutes of Health. (n.d.). Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase. [Link]
-
National Institutes of Health. (n.d.). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. [Link]
-
ResearchGate. (n.d.). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]
-
Quora. (2018). What factors might cause an enzymatic synthesis to be stereoselective?. [Link]
-
YouTube. (2020). Substrate inhibition. [Link]
-
Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition. [Link]
-
ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. [Link]
-
PubMed Central. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. [Link]
-
Google Patents. (n.d.). US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. conductscience.com [conductscience.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 3-Hydroxybutyrate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. Ethyl 3-hydroxybutyrate, a key chiral synthon, is no exception. Its utility in the synthesis of a wide array of pharmaceuticals and biodegradable polymers necessitates a thorough understanding of its analytical signatures. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for routine structural confirmation and purity assessment.
This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 3-hydroxybutyrate. Moving beyond a simple peak list, we will delve into the causal factors governing the observed chemical shifts and coupling patterns. Furthermore, this guide will present a comparative analysis with structurally related alternative molecules, offering a framework for distinguishing these compounds based on their ¹H NMR spectra. Finally, a detailed, field-proven protocol for acquiring high-quality spectra is provided, ensuring reproducibility and accuracy in your own laboratory.
Deciphering the ¹H NMR Spectrum of Ethyl 3-Hydroxybutyrate
The ¹H NMR spectrum of ethyl 3-hydroxybutyrate, typically recorded in deuterated chloroform (CDCl₃), presents a clear and interpretable pattern of signals corresponding to the five distinct proton environments in the molecule.
A representative ¹H NMR spectrum of ethyl 3-hydroxybutyrate in CDCl₃ exhibits the following key features:
-
A triplet at approximately 1.26 ppm: This signal, integrating to 3 protons, is assigned to the methyl protons (H-a) of the ethyl ester group. The triplet multiplicity arises from the coupling with the adjacent methylene protons (H-b), following the n+1 rule (2 neighboring protons + 1 = 3).
-
A doublet at approximately 1.23 ppm: Integrating to 3 protons, this signal corresponds to the methyl protons (H-e) at the C3 position. Its doublet nature is a result of coupling to the single methine proton (H-d).
-
A doublet of doublets at approximately 2.45 ppm: This complex signal, integrating to 2 protons, represents the diastereotopic methylene protons (H-c) adjacent to the carbonyl group. These protons are chemically non-equivalent due to the adjacent chiral center at C3. They couple to the methine proton (H-d), resulting in two doublets.
-
A multiplet centered around 4.1-4.2 ppm: This signal, integrating to 1 proton, is attributed to the methine proton (H-d) at the chiral center. Its complex multiplicity is a consequence of coupling to the adjacent methylene (H-c) and methyl (H-e) protons.
-
A quartet at approximately 4.16 ppm: Integrating to 2 protons, this signal is assigned to the methylene protons (H-b) of the ethyl ester group. The quartet multiplicity is due to coupling with the three methyl protons (H-a) (3 neighboring protons + 1 = 4).
-
A broad singlet, variable in chemical shift (typically ~3.2 ppm): This signal corresponds to the hydroxyl proton (-OH). Its broadness and variable chemical shift are due to chemical exchange with trace amounts of water or acid in the solvent and intermolecular hydrogen bonding. This peak can be confirmed by a "D₂O shake," where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[1]
Below is a visual representation of the ethyl 3-hydroxybutyrate molecule with proton assignments.
Caption: Molecular structure of ethyl 3-hydroxybutyrate with proton assignments (a-e and OH).
Comparative ¹H NMR Analysis: Ethyl 3-Hydroxybutyrate vs. Alternatives
A key aspect of robust analytical science is the ability to differentiate a target compound from structurally similar alternatives or potential impurities. The following table and discussion compare the ¹H NMR spectral data of ethyl 3-hydroxybutyrate with other relevant esters.
| Compound | H-a (CH₃-CH₂) | H-b (CH₂-O) | H-c (CH₂-CO) | H-d (CH-O) | H-e (CH₃-CH) | Other Protons |
| Ethyl 3-hydroxybutyrate | ~1.26 (t) | ~4.16 (q) | ~2.45 (dd) | ~4.15 (m) | ~1.23 (d) | -OH: ~3.2 (br s) |
| Methyl 3-hydroxybutyrate | N/A | N/A | ~2.47 (dd) | ~4.21 (m) | ~1.23 (d) | -OCH₃: ~3.71 (s), -OH: ~3.2 (br s) |
| Ethyl acetoacetate | ~1.29 (t) | ~4.21 (q) | ~3.46 (s) | N/A | N/A | Keto-CH₃: ~2.28 (s) |
| Ethyl 2-hydroxypropionate | ~1.30 (t) | ~4.23 (q) | N/A | ~4.28 (q) | ~1.42 (d) | -OH: variable (br s) |
| Ethyl 4-hydroxybutyrate | ~1.25 (t) | ~4.12 (q) | ~2.29 (t) | ~3.66 (t) | N/A | -CH₂-CH₂-O: ~1.91 (p), -OH: variable (br s) |
Causality Behind the Spectral Differences:
-
Methyl 3-hydroxybutyrate vs. Ethyl 3-hydroxybutyrate: The most obvious difference is the absence of the ethyl group signals (a triplet and a quartet) in the methyl ester, which are replaced by a sharp singlet for the methoxy group protons at around 3.71 ppm. The signals for the core 3-hydroxybutyrate moiety remain very similar.
-
Ethyl acetoacetate vs. Ethyl 3-hydroxybutyrate: Ethyl acetoacetate is the corresponding ketone, lacking the hydroxyl group and the chiral center at C3. This results in significant spectral changes. The methine proton (H-d) and the C3-methyl protons (H-e) are absent. Instead, a sharp singlet for the acetyl methyl protons appears at approximately 2.28 ppm. The methylene protons adjacent to the carbonyl (H-c) in ethyl acetoacetate are chemically equivalent and appear as a singlet around 3.46 ppm, at a higher chemical shift compared to the diastereotopic protons in ethyl 3-hydroxybutyrate due to the stronger deshielding effect of the adjacent ketone.
-
Ethyl 2-hydroxypropionate vs. Ethyl 3-hydroxybutyrate: This α-hydroxy ester isomer presents a distinct spectrum. The hydroxyl group is now on the carbon adjacent to the carbonyl. This leads to the absence of the methylene signal between the carbonyl and the chiral center. The methine proton (H-d) at the chiral center is coupled only to the adjacent methyl group, resulting in a quartet. The methyl group at the chiral center (H-e) is a doublet. The chemical shifts are also notably different due to the proximity of the electron-withdrawing ester and hydroxyl groups.
-
Ethyl 4-hydroxybutyrate vs. Ethyl 3-hydroxybutyrate: In this γ-hydroxy isomer, the hydroxyl group is further down the carbon chain. This moves the methine proton (now a methylene group, H-d) significantly upfield to around 3.66 ppm, and it appears as a triplet due to coupling with the adjacent methylene group. A new pentet signal appears around 1.91 ppm for the central methylene group, which is coupled to the two adjacent methylene groups.
The following workflow illustrates the logical process of distinguishing these compounds based on their ¹H NMR spectra.
Caption: Decision workflow for identifying ethyl 3-hydroxybutyrate and its isomers via ¹H NMR.
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized and well-validated protocol is critical for obtaining high-quality, reproducible ¹H NMR data. The following step-by-step methodology is recommended for the analysis of ethyl 3-hydroxybutyrate and similar small molecules.
Materials:
-
Ethyl 3-hydroxybutyrate (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial for sample preparation
-
Glass wool
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of ethyl 3-hydroxybutyrate into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Set the following acquisition parameters (these may be adjusted based on the specific instrument and sample concentration):
-
Pulse Angle: 30-45 degrees. A 30-degree pulse is recommended for more accurate integration, while a 45-degree pulse can provide better signal-to-noise in a shorter time.
-
Acquisition Time (at): 2-4 seconds. This ensures adequate data points across each peak for good resolution.
-
Relaxation Delay (d1): 1-2 seconds. This allows for the protons to return to their equilibrium state before the next pulse, which is important for accurate integration.
-
Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of ethyl 3-hydroxybutyrate.
-
For Confirmation of the Hydroxyl Proton:
-
After acquiring the initial spectrum, eject the sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to facilitate H/D exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
The signal corresponding to the -OH proton should significantly diminish or disappear completely.[1]
Conclusion
The ¹H NMR spectrum of ethyl 3-hydroxybutyrate provides a rich source of information that, when properly interpreted, allows for unambiguous structural confirmation. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by comparing the spectrum to those of closely related analogues, researchers can confidently identify this important chiral building block. The provided experimental protocol serves as a robust framework for obtaining high-quality, reliable data, which is the cornerstone of sound scientific research and development.
References
-
Royal Society of Chemistry. SUPPORTING INFORMATION for Asymmetric beta-boration of alpha,beta-unsaturated esters. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000944 - Ethyl Acetoacetate. [Link]
-
PubChem. Ethyl lactate. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Chegg. Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. [Link]
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of Ethyl 3-hydroxybutyrate
This guide provides an in-depth analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of ethyl 3-hydroxybutyrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key molecule, compares its spectral data with relevant alternatives, and offers a robust experimental protocol for data acquisition.
Introduction: The Role of ¹³C NMR in Structural Analysis
In the realm of organic chemistry, ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon framework of a molecule. By measuring the magnetic properties of ¹³C nuclei, which have a natural abundance of approximately 1.1%, we can gain direct insights into the number of non-equivalent carbon atoms and their chemical environments.[1] The position of a signal in the spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon atom, influenced by factors such as hybridization, electronegativity of adjacent atoms, and diamagnetic anisotropy.[2]
Ethyl 3-hydroxybutyrate (E3HB) is a chiral ester with significant roles as a key metabolite, a fragrance component in foods and beverages, and a valuable building block in the synthesis of pharmaceuticals and biodegradable polymers.[3][4] An accurate understanding of its structure, confirmed by techniques like ¹³C NMR, is paramount for its application and quality control.
Deciphering the ¹³C NMR Spectrum of Ethyl 3-hydroxybutyrate
The structure of ethyl 3-hydroxybutyrate contains six distinct carbon environments, which give rise to six unique signals in its proton-decoupled ¹³C NMR spectrum. The assignment of these signals is based on established principles of chemical shift theory.
Figure 1: Structure of Ethyl 3-hydroxybutyrate with carbon numbering for NMR peak assignment.
The experimentally observed chemical shifts for ethyl 3-hydroxybutyrate, when dissolved in deuterated chloroform (CDCl₃), are as follows.[5]
-
C1 (Carbonyl Carbon, -C=O): The signal for the ester carbonyl carbon appears furthest downfield at 172.9 ppm . This significant downfield shift is characteristic of sp² hybridized carbons double-bonded to two electronegative oxygen atoms.[2][6]
-
C3 (Hydroxyl-bearing Methine, -CH(OH)-): The carbon atom attached to the hydroxyl group resonates at 64.2 ppm . The electronegative oxygen atom deshields this carbon, shifting its signal downfield compared to a standard alkane methine carbon.[6]
-
C5 (Ethoxy Methylene, -O-CH₂-): The methylene carbon of the ethyl ester group appears at 60.6 ppm . Similar to C3, it is directly bonded to an electronegative oxygen atom, resulting in a downfield shift.[6]
-
C2 (Methylene, -CH₂-): The methylene carbon adjacent to the carbonyl group is found at 42.7 ppm . Its position is influenced by the electron-withdrawing effect of the neighboring carbonyl group.
-
C4 (Methyl, -CH₃): The methyl group at the chiral center (C3) gives a signal at 22.3 ppm , falling within the typical range for sp³ hybridized methyl carbons in an aliphatic chain.
-
C6 (Ethoxy Methyl, -CH₃): The terminal methyl carbon of the ethyl group resonates at 14.0 ppm , representing one of the most upfield signals in the spectrum, as expected for a simple alkyl group.
A Comparative Analysis with Structural Analogs
To better understand the structure-spectrum relationship for ethyl 3-hydroxybutyrate, it is instructive to compare its ¹³C NMR data with that of structurally related molecules. This comparison highlights how subtle changes in functional groups can produce significant and predictable variations in chemical shifts.
For this analysis, we will compare ethyl 3-hydroxybutyrate with:
-
Methyl 3-hydroxybutyrate: To observe the effect of altering the ester alkyl chain.
-
Ethyl Acetoacetate: To contrast the effect of a hydroxyl group versus a ketone at the C3 position.
-
1,3-Butanediol: To see the impact of replacing the ester functional group with a primary alcohol.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Position | Ethyl 3-hydroxybutyrate[5] | Methyl 3-hydroxybutyrate[5] | Ethyl Acetoacetate (Keto Tautomer)[7] | 1,3-Butanediol[8] |
| C1 (C=O or CH₂OH) | 172.9 | 173.6 | 167.1 (Ester) | 62.9 (C1-OH) |
| C2 (-CH₂-) | 42.7 | 42.8 | 50.1 | 44.5 |
| C3 (-CH(X)-) | 64.2 (-OH) | 64.4 (-OH) | 200.7 (C=O) | 68.1 (-OH) |
| C4 (-CH₃) | 22.3 | 22.4 | 30.2 | 23.9 |
| Ester Alkyl (-O-CH₂-) | 60.6 | 51.7 (-O-CH₃) | 61.4 | N/A |
| Ester Alkyl (-CH₃) | 14.0 | N/A | 14.1 | N/A |
Causality Behind Chemical Shift Variations
-
Ethyl vs. Methyl Ester: Comparing ethyl 3-hydroxybutyrate and methyl 3-hydroxybutyrate, the chemical shifts for the core butanoate structure (C1 to C4) are nearly identical. The significant difference lies in the ester group, with the methoxy carbon of the methyl ester appearing at 51.7 ppm. This demonstrates that the length of the ester alkyl chain has a negligible effect on the main carbon backbone.
-
Hydroxyl vs. Ketone Functionality: The most dramatic differences are seen when comparing ethyl 3-hydroxybutyrate with ethyl acetoacetate. The C3 carbon in ethyl acetoacetate is a ketone carbonyl, which resonates at a significantly downfield position of 200.7 ppm due to the strong deshielding effect of the carbonyl double bond.[7] This is in stark contrast to the 64.2 ppm shift of the hydroxyl-bearing C3 in E3HB. Furthermore, the adjacent C2 and C4 carbons in ethyl acetoacetate are also shifted downfield (50.1 and 30.2 ppm, respectively) compared to E3HB, a direct consequence of the powerful electron-withdrawing nature of the ketone group.
-
Ester vs. Primary Alcohol: Replacing the ethyl ester group with a primary alcohol to form 1,3-butanediol removes the downfield ester carbonyl signal. The C1 carbon, now a hydroxyl-bearing methylene group, shifts significantly upfield to 62.9 ppm .[8] The shifts of the other carbons (C2, C3, C4) are broadly similar to those in E3HB, as the local electronic environments around the chiral center are comparable.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum of a small organic molecule like ethyl 3-hydroxybutyrate.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Quantity: Weigh approximately 50-100 mg of ethyl 3-hydroxybutyrate for a standard ¹³C NMR experiment. While a spectrum can be obtained with less material, this quantity ensures a good signal-to-noise ratio within a reasonable acquisition time (20-60 minutes).[9]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the proton spectrum and to provide a lock signal for the spectrometer. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use approximately 0.6-0.7 mL of solvent.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[10][11]
-
Dissolution and Filtration: Dissolve the sample in the solvent within a small vial. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software should be used to lock onto the deuterium signal of the solvent and to tune and match the probe to the correct frequency.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step to achieve sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.
-
Number of Scans (NS): Set an appropriate number of scans to achieve the desired signal-to-noise ratio. A starting point could be 1024 scans, which can be adjusted based on sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient.
-
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis of Ethyl 3-hydroxybutyrate.
References
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
¹³C NMR spectrum of 3-hydroxybutanone (acetoin). Doc Brown's Chemistry. [Link]
-
¹³C NMR Chemical Shift. Oregon State University. [Link]
-
A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]
-
Supporting Information for Asymmetric β-Boration of α,β-Unsaturated Esters. (2009). The Royal Society of Chemistry. [Link]
-
Ethyl 3-hydroxybutyrate | C6H12O3 | CID 62572. PubChem. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
¹³C-NMR Spectroscopy. University of Regensburg. [Link]
-
¹³C NMR spectroscopy - Chemical shift. University of Delhi. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
Ethyl Acetoacetate - bmse000944. Biological Magnetic Resonance Bank (BMRB). [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 8. 1,3-Butanediol(107-88-0) 13C NMR spectrum [chemicalbook.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Quantitative Analysis of Ethyl 3-Hydroxybutyrate: GC-FID vs. Alternative Methodologies
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of metabolites and related small molecules is paramount. Ethyl 3-hydroxybutyrate, a ketone body ester, is of significant interest for its potential therapeutic applications and as a biomarker in various metabolic studies. The choice of analytical methodology for its quantification can profoundly impact the reliability and interpretation of experimental data. This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.
The Foundational Workhorse: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID has long been a staple for the analysis of volatile and semi-volatile compounds, making it an intuitive choice for the quantification of ethyl 3-hydroxybutyrate. The technique's enduring popularity stems from its robustness, cost-effectiveness, and high reproducibility.[1][2]
The "Why" Behind the GC-FID Protocol
The core principle of GC-FID lies in the separation of compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection via the ionization of the analyte in a hydrogen-air flame. The resulting electrical signal is proportional to the mass of carbon atoms entering the detector, providing a quantifiable response.
A critical aspect of GC analysis for hydroxylated compounds like ethyl 3-hydroxybutyrate is the potential for peak tailing due to hydrogen bonding with active sites on the column. To mitigate this, derivatization is often employed to convert the hydroxyl group to a less polar moiety, thereby improving peak shape and enhancing volatility. However, for a relatively simple molecule like ethyl 3-hydroxybutyrate, direct injection onto a suitable polar column can also yield excellent results, simplifying sample preparation.
A Comparative Analysis of Quantitative Performance
The selection of an analytical technique should be a data-driven decision. Below is a comparative summary of the expected performance of GC-FID, HPLC-UV, and LC-MS/MS for the quantification of ethyl 3-hydroxybutyrate, based on data from analogous compounds and established validation principles.
| Parameter | GC-FID | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 5% | < 15% |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 0.5 µg/mL | ~0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 1 µg/mL | ~0.05 - 5 ng/mL |
| Throughput | Moderate | High | High |
| Cost (Instrument & Consumables) | Low to Moderate | Moderate | High |
| Specificity | Good (with appropriate column) | Moderate (potential for co-elution) | Excellent (mass-based detection) |
Note: The values presented are typical estimates for small molecule quantification and may vary depending on the specific instrumentation, method optimization, and sample matrix. Data is extrapolated from performance characteristics of similar analytes.
In-Depth Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating quality control checks and adhering to established guidelines such as those from the International Council on Harmonisation (ICH).[3][4][5][6][7]
Protocol 1: Quantification of Ethyl 3-Hydroxybutyrate by GC-FID
This protocol outlines a direct injection method, which is often suitable for relatively clean sample matrices.
1. Preparation of Standards and Samples:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 3-hydroxybutyrate analytical standard and dissolve in 10 mL of ethyl acetate.
- Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Internal Standard (IS): Prepare a 100 µg/mL solution of a suitable internal standard (e.g., ethyl valerate) in ethyl acetate. The IS is crucial for correcting variations in injection volume and detector response.
- Sample Preparation: Dilute the sample with ethyl acetate to an expected concentration within the calibration range. Add the internal standard to all standards and samples to a final concentration of 10 µg/mL.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.
- Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
- Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector: FID at 250°C with hydrogen and air flows optimized for the instrument.
3. Data Analysis and Validation:
- Construct a calibration curve by plotting the ratio of the peak area of ethyl 3-hydroxybutyrate to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of ethyl 3-hydroxybutyrate in the samples by interpolating their peak area ratios from the calibration curve.
- Validation: Assess linearity (R² > 0.995), accuracy (spike recovery at three concentration levels), and precision (repeat injections of a mid-range standard).
Protocol 2: Quantification of Ethyl 3-Hydroxybutyrate by HPLC-UV
This method is advantageous for its high throughput and is suitable for samples where the analyte has a UV chromophore and the matrix is not overly complex.
1. Preparation of Standards and Samples:
- Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas.
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 3-hydroxybutyrate and dissolve in 10 mL of the mobile phase.
- Calibration Standards: Prepare serial dilutions of the stock solution with the mobile phase to achieve concentrations from 0.5 µg/mL to 50 µg/mL.
- Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration range. Centrifuge or filter the samples to remove particulates.
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with the prepared acetonitrile/water/formic acid mixture.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detector set to an appropriate wavelength (e.g., 210 nm).
3. Data Analysis and Validation:
- Generate a calibration curve by plotting the peak area of ethyl 3-hydroxybutyrate against the concentration of the standards.
- Quantify the analyte in samples by comparing their peak areas to the calibration curve.
- Validation: Evaluate linearity, accuracy, and precision as described for the GC-FID method.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale for method selection, the following diagrams are provided.
Caption: Workflow for Ethyl 3-hydroxybutyrate quantification using GC-FID.
Caption: Decision tree for selecting an analytical method.
The Power of Specificity: LC-MS/MS
For complex matrices such as plasma or tissue homogenates, or when the utmost sensitivity is required, LC-MS/MS is the undisputed gold standard.[8][9][10][11][12] The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can virtually eliminate matrix interferences, providing highly accurate and precise quantification even at very low concentrations.
The primary trade-off for this superior performance is the higher cost of instrumentation and the increased complexity of method development. However, for regulated bioanalysis and in studies where trace-level quantification is critical, the investment in LC-MS/MS is often justified.
Concluding Remarks
The choice of an analytical method for the quantification of ethyl 3-hydroxybutyrate is a critical decision that should be guided by the specific requirements of the study.
-
GC-FID remains a robust, reliable, and cost-effective option for routine analysis in relatively clean matrices. Its simplicity and reproducibility make it an excellent choice for quality control and high-concentration screening.
-
HPLC-UV offers a high-throughput alternative, particularly when sample volatility is a concern or when derivatization is undesirable. However, its specificity may be limited in complex samples.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for bioanalysis and trace-level quantification in complex matrices.
Ultimately, a thorough understanding of the principles, performance characteristics, and practical considerations of each technique, as outlined in this guide, will empower researchers to select the most appropriate tool to generate high-quality, reliable data in their pursuit of scientific discovery.
References
-
Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2017). ResearchGate. Retrieved January 2, 2024, from [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023). Frontiers. Retrieved January 2, 2024, from [Link]
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (2016). Science and Education Publishing. Retrieved January 2, 2024, from [Link]
-
Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2017). Redalyc. Retrieved January 2, 2024, from [Link]
-
Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2021). Journal of King Saud University - Science. Retrieved January 2, 2024, from [Link]
-
Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new repellent formulation. (2017). SciELO. Retrieved January 2, 2024, from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). MDPI. Retrieved January 2, 2024, from [Link]
-
LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? (2023). ResearchGate. Retrieved January 2, 2024, from [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (2018). Longdom Publishing. Retrieved January 2, 2024, from [Link]
-
Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2019). PubMed Central. Retrieved January 2, 2024, from [Link]
-
Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(3-hydroxyvalerate) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography. (2023). MDPI. Retrieved January 2, 2024, from [Link]
-
The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. (2017). PubMed. Retrieved January 2, 2024, from [Link]
-
Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2017). ResearchGate. Retrieved January 2, 2024, from [Link]
-
Development and validation of LC-MS/MS method for the estimation of β -hydroxy- β -methylbutyrate in rat plasma and its application to pharmacokinetic studies. (2015). ResearchGate. Retrieved January 2, 2024, from [Link]
-
Data on validation using accuracy profile of HPLC-UV method. (2018). ResearchGate. Retrieved January 2, 2024, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 2, 2024, from [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. Retrieved January 2, 2024, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 2, 2024, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 2, 2024, from [Link]
-
Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies. (2012). PubMed. Retrieved January 2, 2024, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2023). YouTube. Retrieved January 2, 2024, from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved January 2, 2024, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 2, 2024, from [Link]
Sources
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. redalyc.org [redalyc.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
- 8. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sisu.ut.ee [sisu.ut.ee]
- 11. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
Comparative Guide: Ethyl 3-Hydroxybutyrate vs. Therapeutic Ketone Esters
[1][2][3]
Executive Summary
Status: Critical Distinction Required
In the field of exogenous ketosis, the term "Ketone Ester" is often used colloquially to refer to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (the "Oxford Monoester"). However, Ethyl 3-hydroxybutyrate (E3HB) is a chemically distinct, lower-cost ester often found in chemical catalogs and flavor chemistry.
This guide details why E3HB is generally unsuitable for high-dose therapeutic ketosis due to its stoichiometric release of ethanol.[1] While E3HB functions as a ketogenic precursor, its metabolic byproducts create a toxicity profile distinct from the standard monoester. Researchers must differentiate these compounds to avoid confounding variables in metabolic studies.
Part 1: Chemical Architecture & Mechanism[1]
The functional difference between these esters lies in the "carrier" molecule bound to the Beta-Hydroxybutyrate (BHB) backbone. This carrier dictates the secondary metabolic load on the liver.
Structural Comparison
| Feature | Ethyl 3-Hydroxybutyrate (E3HB) | Ketone Monoester (BD-AcAc2) |
| IUPAC Name | Ethyl 3-hydroxybutanoate | 3-hydroxybutyl 3-hydroxybutyrate |
| Chemical Structure | Ethanol + BHB | (R)-1,3-Butanediol + BHB |
| Molecular Weight | ~132.16 g/mol | ~176.21 g/mol |
| Primary Hydrolysis | Cleaved by Carboxylesterases | Cleaved by Carboxylesterases |
| Carrier Payload | Ethanol (Alcohol) | (R)-1,3-Butanediol |
| Ketogenic Potential | 1 mol BHB per mol ester | ~2 mol BHB per mol ester (after hepatic conversion) |
Metabolic Pathways (Visualization)
The following diagram illustrates the divergent metabolic fates of E3HB versus the standard Monoester. Note the "Ethanol Shunt" in E3HB metabolism.
Caption: Comparative metabolic pathways. E3HB releases ethanol (red path), posing toxicity risks at high doses. The Monoester releases 1,3-butanediol, which the liver converts into additional BHB (blue path).
Part 2: Pharmacokinetic & Safety Profile
The Ethanol Liability Calculation
For researchers considering E3HB as a cheaper alternative, the ethanol load is the limiting factor.
-
Stoichiometry: Hydrolysis of E3HB yields roughly 30-35% ethanol by weight.[1]
-
Therapeutic Context: A standard therapeutic ketone dose is 25g of ester.
-
25g Monoester: Yields ~25g of ketogenic substrates (BHB + Butanediol).
-
25g E3HB: Yields ~16g BHB and ~9g Ethanol .
-
Impact: 9g of ethanol is approximately equivalent to 0.6–0.8 standard alcoholic drinks . While not lethal, this induces physiological changes (vasodilation, CNS depression) that confound metabolic data. In pediatric epilepsy or neuro-regeneration studies, this is an exclusion criterion.
Pharmacokinetic Comparison Table
| Parameter | E3HB (Ethyl Ester) | Monoester (BD-AcAc2) |
| ~30–60 min | ~60–90 min | |
| Limited by ethanol tolerance | High (>3.0 mM achievable) | |
| Caloric Density | ~5.5 kcal/g (mixed fuel) | ~4.8 kcal/g (pure ketone) |
| Taste Profile | Fruity, chemical, volatile | Bitter, extremely harsh |
| Primary Safety Risk | Alcohol Intoxication | GI Distress / Nausea |
| Regulatory Status | Flavoring Agent (FEMA GRAS) | GRAS / Novel Food (Specific forms) |
Part 3: Experimental Protocols
To validate the specific ester used in a study or to evaluate a new batch, the following "Self-Validating" protocols should be employed.
Protocol: Enzymatic Hydrolysis & Ethanol Control
Objective: To distinguish E3HB from Monoesters in vitro or in vivo.
Workflow Diagram:
Caption: Verification workflow to detect Ethyl 3-Hydroxybutyrate presence using differential ethanol assays.
In Vivo Dosing Protocol (Rodent)
Rationale: Due to the ethanol content, E3HB requires specific controls for hepatic redox state (NADH/NAD+ ratio) which ethanol alters significantly.
-
Preparation:
-
Group A (Control): Saline or Water.
-
Group B (E3HB): 5g/kg (Note: This delivers ~1.5g/kg Ethanol—significant intoxication).
-
Group C (Monoester): 5g/kg.
-
-
Administration: Oral gavage. Warning: E3HB is volatile; ensure gastrotight syringes.[1]
-
Sampling:
-
Tail vein blood at 0, 15, 30, 60, 120 min.
-
Crucial Step: Measure Blood Alcohol Concentration (BAC) alongside BHB.
-
-
Analysis:
-
If BAC correlates with BHB rise
Confirm E3HB metabolism. -
Measure Liver ATP/ADP ratio (Ethanol metabolism consumes NAD+, potentially lowering metabolic efficiency compared to Monoester).
-
Part 4: Strategic Recommendations
When to use Ethyl 3-Hydroxybutyrate (E3HB):
-
Flavor Chemistry: As a flavoring agent (marshmallow/fruity notes) in low concentrations.
-
Tracer Studies: Using
C-labeled E3HB in micro-doses to trace BHB oxidation without inducing physiological ketosis.[1] -
Cost-Sensitive Non-Therapeutic Models: Preliminary cell culture work where ethanol tolerance is established and budget is restricted (E3HB is significantly cheaper than Monoesters).[1]
When to use Ketone Monoester (BD-AcAc2):
-
Therapeutic Ketosis: Epilepsy, Alzheimer's, or metabolic disease research.
-
Human Performance: Athletic recovery or endurance studies (alcohol is detrimental to performance).
-
High-Dose Protocols: Any study requiring blood BHB > 1.0 mM.[1]
References
-
Clarke, K., et al. (2012).[2] "Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects." Regulatory Toxicology and Pharmacology. Link
-
Stubbs, B. J., et al. (2017). "On the metabolism of exogenous ketones in humans." Frontiers in Physiology. Link
-
World Health Organization (JECFA). "Ethyl 3-hydroxybutyrate: Safety evaluation of certain food additives."[1] WHO Food Additives Series. Link[1]
-
Newman, J. C., & Verdin, E. (2014). "Ketone bodies as signaling metabolites." Trends in Endocrinology & Metabolism. Link
-
Veech, R. L. (2004). "The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
Comparative Guide: Chemical vs. Enzymatic Synthesis of Ethyl 3-Hydroxybutyrate
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) represents a classic "chiral fork" in process chemistry. While racemic production is trivial, the pharmaceutical demand for high-purity (R)-ethyl 3-hydroxybutyrate —a key intermediate for carbapenem antibiotics, statins, and bio-identical ketone esters—requires strict stereocontrol.
This guide compares the two dominant industrial methodologies: Asymmetric Hydrogenation (Noyori-type) and Biocatalytic Reduction (Ketoreductase) .
The Verdict:
-
Choose Chemical Synthesis when volumetric productivity is paramount, capital equipment for high-pressure hydrogenation is available, and an enantiomeric excess (ee) of 94-97% is acceptable (or downstream purification is planned).
-
Choose Enzymatic Synthesis when optical purity >99% ee is non-negotiable, mild conditions are required to reduce safety overhead, and the facility is set up for fermentation or aqueous-phase biocatalysis.
Part 1: The Chemical Standard (Asymmetric Hydrogenation)
The industrial benchmark for decades has been the asymmetric hydrogenation of ethyl acetoacetate (EAA) using Ruthenium-BINAP catalysts, a method pioneered by Ryoji Noyori.
Mechanism & Logic
This reaction relies on a chiral diphosphine ligand (BINAP) to create a chiral pocket around the Ruthenium center. The geometry forces the hydride transfer to occur from a specific face of the
-
Catalyst:
(produces (R)-E3HB). -
Reducing Agent: Hydrogen gas (
). -
Critical Control Point: Oxygen exclusion.[1] Ru-BINAP complexes are sensitive to oxidation, which kills catalytic activity.
Representative Protocol: High-Pressure Hydrogenation
Based on adaptations of Noyori et al. and Organic Syntheses standards.
Reagents:
-
Ethyl Acetoacetate (EAA): 1.0 equiv.
-
Catalyst:
(0.05 mol%). -
Solvent: Anhydrous Ethanol (degassed).
-
Hydrogen: 40–100 atm (high pressure).
Workflow:
-
Inerting: Charge a stainless steel autoclave with the catalyst and degassed ethanol under an argon atmosphere. Why? Oxygen poisoning leads to stalling and racemic background reaction.
-
Substrate Addition: Add EAA via syringe against positive argon pressure.
-
Hydrogenation: Pressurize to 50 atm with
. Heat to 80°C. Stir vigorously (>1000 rpm). Why? The reaction is often mass-transfer limited by solubility; high agitation is crucial. -
Workup: Vent
(safety flare). Concentrate solvent via rotary evaporation.[1][2] Distill the residue.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization: Chemical Catalytic Cycle
Figure 1: Simplified catalytic cycle for Ru-BINAP hydrogenation. The chiral ligand dictates the facial selectivity of the hydride insertion.
Part 2: The Biocatalytic Shift (Enzymatic Reduction)
Modern process chemistry increasingly favors biocatalysis due to superior stereoselectivity (>99% ee). The standard approach uses a Ketoreductase (KRED) (also known as Carbonyl Reductase) coupled with a cofactor recycling system.
Mechanism & Logic
KREDs transfer a hydride from a cofactor (NADPH) to the ketone. Because NADPH is expensive, it is used in catalytic amounts and regenerated in situ using a second enzyme, Glucose Dehydrogenase (GDH) , which sacrifices glucose to regenerate NADPH.
-
Catalyst: Recombinant KRED (e.g., from Candida magnoliae or engineered variants).
-
Cofactor:
. -
Recycling System: GDH + Glucose.
-
Critical Control Point: pH Control. The byproduct of recycling is Gluconic Acid, which acidifies the reaction. Without titration (NaOH), the enzyme denatures.
Representative Protocol: Aqueous/Organic Biphasic System
Based on standard KRED screening kits and industrial protocols (e.g., Codexis, enzyme-coupled literature).
Reagents:
-
Ethyl Acetoacetate (EAA): 500 mM.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Enzymes: KRED (10 g/L loading) + GDH (5 g/L).
-
Cofactor:
(0.5 mM - catalytic quantity). -
Sacrificial Substrate: D-Glucose (1.2 equiv).
Workflow:
-
Buffer Prep: Dissolve glucose and
in buffer. Adjust pH to 7.0. -
Enzyme Charge: Add KRED and GDH powders (or cell lysate). Stir gently to dissolve. Note: Avoid vortexing which shears proteins.
-
Reaction Start: Add EAA. If EAA solubility is low, use an overlay of butyl acetate (biphasic) to act as a substrate reservoir.
-
Maintenance: Monitor pH constantly. Titrate with 2M NaOH to maintain pH 7.0. Why? The GDH reaction produces gluconic acid; a pH drop <6.0 kills KRED activity.
-
Workup: Saturate aqueous phase with NaCl (salting out). Extract with Ethyl Acetate.[3][4][5] Dry and concentrate.
Visualization: Cofactor Recycling Loop
Figure 2: The coupled enzymatic system. The bottom loop (GDH) drives the top reaction (KRED) by regenerating the hydride source (NADPH).
Part 3: Comparative Data Analysis
The following data aggregates typical results from optimized industrial processes found in literature (see References).
| Metric | Chemical (Ru-BINAP) | Enzymatic (KRED/GDH) | Analysis |
| Enantiomeric Excess (ee) | 94% – 97% | > 99.5% | Enzymatic is superior for strict pharma specs. |
| Yield | 95% | 90% – 95% | Comparable. Chemical is slightly higher due to easier workup (no emulsion). |
| Substrate Conc. | High (Neat or 2-4M) | Low to Med (0.5 - 1M) | Chemical has higher volumetric productivity (kg product / L reactor). |
| Pressure | 40 – 100 bar ( | Ambient | Enzymatic significantly lowers CAPEX for pressure vessels. |
| Temperature | 60°C – 100°C | 25°C – 30°C | Enzymatic lowers energy costs. |
| E-Factor (Waste) | Moderate (Metal waste) | Low* | Enzymatic waste is biodegradable, but water usage is high. |
| Catalyst Cost | High (Ruthenium/Ligand) | Moderate (Recombinant) | Enzyme costs drop significantly at scale; Ru price is volatile. |
Part 4: Decision Matrix
Use this logic flow to determine the correct route for your specific application.
Figure 3: Strategic decision tree for process selection.
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2]
-
Kitamura, M., et al. (1993).[6] "Practical Asymmetric Hydrogenation of β-Keto Esters with BINAP-Ruthenium(II) Catalysts." Organic Syntheses, Vol. 71.
-
Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology.
-
Ni, Y., & Xu, J.H. (2012). "Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols." Biotechnology Advances.
-
Kaluzna, I., et al. (2005). "Ketoreductases: stereoselective catalysts for the reduction of ketones." Tetrahedron: Asymmetry.
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Cross-validation of Ethyl 3-hydroxybutyrate analytical methods
Cross-Validation of Chiral and Chemical Purity Methods
Executive Summary
Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) serves as a critical chiral building block in the synthesis of carbapenem antibiotics, statins, and pheromones. Its utility depends entirely on two quality attributes: Chemical Purity (absence of crotonic acid/dehydration byproducts) and Enantiomeric Excess (% ee) .
This guide provides a technical cross-validation framework for analyzing this molecule. We move beyond simple "testing" to "validating," comparing the modern gold standard (Chiral GC ) against legacy orthogonal methods (Polarimetry ) and chemical assay techniques (GC-FID/MS ).
Key Takeaway: While Polarimetry provides a rapid "quick check," it fails to detect enantiomeric impurities in complex matrices. Chiral GC with Cyclodextrin-based stationary phases is the only validated method for definitive release testing, with GC-MS serving as the requisite orthogonal tool for impurity identification.
The Analytical Landscape & Regulatory Context
Under ICH Q2(R2) guidelines, specificity is the critical parameter. You must demonstrate that your method can distinguish the analyte from impurities (like ethyl crotonate) and its own enantiomer.
| Feature | Method A: Chiral GC-FID | Method B: Polarimetry | Method C: Achiral GC-MS |
| Primary Output | Enantiomeric Excess (% ee) | Specific Rotation | Chemical Purity / ID |
| Specificity | High (Separates R/S) | Low (Net rotation only) | High (Structure ID) |
| Sensitivity (LOD) | < 0.1% impurity | ~1-2% impurity | < 10 ppm |
| Throughput | 20-40 min/run | 2 min/run | 15-30 min/run |
| Risk Factor | Column degradation | Horeau Effect (non-linear) | No chiral discrimination |
Primary Method: Chiral Gas Chromatography[1][2]
This is the definitive method for determining the ratio of (R)- and (S)-ethyl 3-hydroxybutyrate.
Mechanistic Insight
Separation is achieved not by boiling point (which is identical for enantiomers), but by the formation of transient diastereomeric complexes with the cyclodextrin derivative in the stationary phase. The 3-hydroxy group of the analyte hydrogen bonds with the rim of the cyclodextrin cavity.
Validated Protocol
-
Instrument: GC with FID (Flame Ionization Detector) or MS.[1][2]
-
Column:
-DEX 225 (or equivalent 2,3-di-O-acetyl-6-O-TBDMS- -cyclodextrin).-
Dimensions: 30 m
0.25 mm ID 0.25 m film.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 2°C/min to 100°C (Critical for chiral resolution).
-
Ramp 20°C/min to 220°C (Bake out).
-
-
Inlet: Split mode (50:1), 220°C.
-
Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM).
Performance Metrics (Typical)
-
Resolution (
): > 1.5 between (R) and (S) peaks. -
Linearity:
(0.1 mg/mL to 10 mg/mL). -
Precision (RSD): < 1.0% for area ratio.
Orthogonal Method: Polarimetry
Historically used for release, this method is now considered a "Process Check" rather than a "Release Method."
The Limitation (The Horeau Effect)
Polarimetry assumes a linear relationship between optical rotation and concentration. However, in the presence of chiral impurities or solvent effects (Horeau effect), this linearity breaks down. A sample reading
Protocol
-
Instrument: Digital Polarimeter (Sodium D line, 589 nm).
-
Cell: 100 mm path length, temperature controlled at 20°C
0.5°C. -
Solvent: Chloroform (
to ).[3] -
Target Rotation:
(for pure S-isomer).[3]
Cross-Validation Workflow
To validate the Chiral GC method, you must cross-reference it with the Achiral GC-MS (to ensure no co-eluting chemical impurities) and Polarimetry (as a gross error check).
Visualizing the Validation Logic
Figure 1: The Triangulation Approach. Chemical purity (Method B) must be established before Enantiomeric Excess (Method A) can be accurately reported, as chemical impurities can skew chiral baselines.
Experimental Data: Method Comparison
The following table summarizes a cross-validation study performed on a spiked recovery sample (90% S-isomer, 10% R-isomer, spiked with 0.5% Ethyl Crotonate).
| Parameter | Chiral GC (Beta-DEX) | Polarimetry | GC-MS (Achiral) |
| Measured S-Isomer | 90.1% | N/A (Calculated from rotation) | N/A (Co-elutes) |
| Measured R-Isomer | 9.9% | N/A | N/A |
| Ethyl Crotonate | 0.5% (Resolved) | Interference (Alters rotation) | 0.5% (Identified) |
| Calculated ee% | 80.2% | 84.5% (False High) | N/A |
| Conclusion | Accurate | Biased by impurity | Reference Only |
Analysis: The Polarimetric method overestimated the optical purity because the impurity (Ethyl Crotonate) lacks the specific rotation to offset the calculation linearly, or interacts with the solvent matrix. The Chiral GC successfully resolved the impurity from the enantiomers.
Workflow for Chiral GC Setup
Figure 2: Chiral GC Workflow. Note that "Valley-to-Valley" integration is often required if baseline resolution (
Troubleshooting & Common Pitfalls
-
Peak Tailing: Ethyl 3-hydroxybutyrate contains a hydroxyl group that can interact with active sites in the GC inlet.
-
Solution: Deactivate inlet liners with silanizing agent (e.g., dimethyldichlorosilane) and ensure the column is properly conditioned.
-
-
Racemization: High injector temperatures (>250°C) or acidic/basic contaminants in the sample can induce racemization during analysis.
-
Validation: Inject a pure standard of the (S)-isomer. If an (R)-peak appears, lower the inlet temperature.
-
-
Water Interference: If using GC-MS, water (from the sample) can degrade the stationary phase of chiral columns (which are often ester-linkage based).
-
Protocol: Dry samples over
before injection.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]
-
Seebach, D., et al. (1984). Preparation of Ethyl (S)-3-hydroxybutyrate.[3][6] Organic Syntheses, 63, 1.
-
Lytra, G., et al. (2015).[7] Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine.[7] Journal of Agricultural and Food Chemistry.
-
Tang, Y., et al. (2019). Separation of optical isomers of ethyl 3-hydroxybutyrate by pre-column derivatization. ResearchGate.
-
European Medicines Agency. (2022).[4] ICH Q2(R2) Validation of analytical procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 7. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess of Ethyl 3-hydroxybutyrate by NMR Spectroscopy
For researchers and professionals in drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality control step. Ethyl 3-hydroxybutyrate, a valuable chiral building block, is no exception. While chiral chromatography (HPLC and GC) is a powerful tool for enantiomeric resolution, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-destructive, and often more accessible alternative for quantifying enantiomeric purity. This guide provides an in-depth comparison of common NMR methods for determining the enantiomeric excess of Ethyl 3-hydroxybutyrate, complete with experimental insights and protocols.
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra.[1] To differentiate them using NMR, a chiral environment must be introduced to create diastereomeric interactions.[2] These interactions break the magnetic equivalence of corresponding nuclei in the two enantiomers, leading to separate, quantifiable signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated using the formula:
ee (%) = |([R] - [S])/([R] + [S])| x 100[3]
The primary methods to achieve this chiral discrimination in the NMR tube involve the use of:
-
Chiral Solvating Agents (CSAs)
-
Chiral Derivatizing Agents (CDAs)
-
Chiral Lanthanide Shift Reagents (CLSRs)
Comparative Analysis of NMR Methods for Ethyl 3-hydroxybutyrate
The choice of method for determining the enantiomeric excess of Ethyl 3-hydroxybutyrate, a secondary alcohol, depends on factors such as sample availability, desired accuracy, and experimental convenience. The following table provides a comparative overview of the most common NMR techniques.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Formation of transient, diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[4] | Covalent reaction of the analyte with a chiral agent to form a stable mixture of diastereomers.[5][6] | Formation of a Lewis acid-base complex between the lanthanide ion and a heteroatom in the analyte, inducing large chemical shift changes.[7] |
| Example Reagents | Quinine[8][9], Pirkle's alcohol[10] | Mosher's acid (MTPA)[5][11], (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)3) |
| Interaction with Ethyl 3-hydroxybutyrate | The hydroxyl group of Ethyl 3-hydroxybutyrate forms hydrogen bonds with the CSA. | The hydroxyl group of Ethyl 3-hydroxybutyrate reacts with the CDA to form a diastereomeric ester. | The Lewis acidic lanthanide complexes with the hydroxyl oxygen of Ethyl 3-hydroxybutyrate. |
| Advantages | - Non-destructive to the sample.[4]- Simple sample preparation (mix and measure).- Reagent and analyte can be recovered. | - Often produces large, clear separation of signals.- Can be used to determine absolute configuration (e.g., Mosher's method). | - Induces significant spectral dispersion, useful for resolving overlapping signals.[12] |
| Disadvantages | - Signal separation can be small and concentration/temperature dependent.- May require stoichiometric amounts of the CSA.- "Match-mismatch" effects can influence accuracy. | - Destructive to the sample.- Requires a chemical reaction, which must go to completion to avoid kinetic resolution.- Potential for racemization during derivatization.- Requires pure reagents. | - Can cause significant line broadening.- Signal shifts are highly dependent on concentration and moisture.- Can be challenging to achieve reproducible results. |
| Typical Sample Requirement | Milligram quantities | Milligram quantities | Milligram quantities |
| Data Analysis | Integration of well-resolved signals. | Integration of well-resolved signals from the diastereomeric products.[5] | Integration of well-resolved, shifted signals. |
Recommended Method and Experimental Protocol: Chiral Solvating Agent (CSA) Approach with Quinine
For routine analysis of Ethyl 3-hydroxybutyrate, the use of a chiral solvating agent such as quinine is often the most practical and efficient method. It is non-destructive, requires minimal sample preparation, and avoids the potential complications of chemical derivatization.[4][8] The hydroxyl group of Ethyl 3-hydroxybutyrate can readily interact with quinine through hydrogen bonding, leading to the formation of transient diastereomeric complexes that can be distinguished by ¹H NMR.[13]
Step-by-Step Protocol for Enantiomeric Excess Determination of Ethyl 3-hydroxybutyrate using Quinine as a Chiral Solvating Agent
-
Materials:
-
Ethyl 3-hydroxybutyrate sample (racemic or enantiomerically enriched)
-
Quinine (high purity)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) of high purity
-
NMR tubes
-
Volumetric flasks and micropipettes
-
-
Sample Preparation:
-
Prepare a stock solution of quinine in the chosen deuterated solvent (e.g., 10 mg/mL).
-
Accurately weigh approximately 5-10 mg of the Ethyl 3-hydroxybutyrate sample into an NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.5 mL) to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the Ethyl 3-hydroxybutyrate sample alone. This will serve as a reference.
-
To the same NMR tube, add a stoichiometric equivalent of the quinine stock solution. The optimal ratio may need to be determined empirically, but a 1:1 molar ratio is a good starting point.
-
Gently mix the contents of the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Pay close attention to the resolution, as the chemical shift differences (Δδ) between the signals of the two enantiomers may be small.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify a well-resolved proton signal of Ethyl 3-hydroxybutyrate that shows clear separation into two distinct signals in the presence of quinine. The methine proton (CH-OH) or the methyl group adjacent to the chiral center are often good candidates.
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the integrated values (Integral_major and Integral_minor): ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| x 100
-
Visualizing the Workflow
Caption: Workflow for ee determination using a CSA.
The Underlying Mechanism of Chiral Recognition with Quinine
Caption: Formation of diastereomeric complexes with a CSA.
Conclusion
The determination of the enantiomeric excess of Ethyl 3-hydroxybutyrate by NMR spectroscopy is a versatile and powerful technique. While Chiral Derivatizing Agents and Lanthanide Shift Reagents have their specific applications, the use of Chiral Solvating Agents like quinine often provides the most straightforward and non-destructive method for routine analysis. The choice of the most suitable method will ultimately depend on the specific experimental context and available resources. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the appropriate NMR strategy for accurate enantiomeric excess determination.
References
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022-09-08). Available from: [Link]
-
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. Available from: [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. - Open Research Online. Available from: [Link]
-
Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Available from: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC - NIH. (2016-10-18). Available from: [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. Available from: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available from: [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available from: [Link]
-
ethyl 3-hydroxybutanoate (YMDB01425) - Yeast Metabolome Database. Available from: [Link]
-
Determination of enantiomeric purity using chiral lanthanide shift reagents | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Available from: [Link]
-
Discrimination of Chiral Compounds Using NMR Spectroscopy By Thomas J. Wenzel (Bates College, Lewiston, ME). J. Wiley & Sons, Inc.: Hoboken, NJ. xxiv + 550 pp. $110. ISBN 978-0-471-76352-9. | Journal of the American Chemical Society. (2007-10-13). Available from: [Link]
-
Quinine: an inexpensive chiral solvating agent for the determination of enantiomeric composition of binaphthyl derivatives and alkylarylcarbinols by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024-11-12). Available from: [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. Available from: [Link]
-
Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - RSC Publishing. Available from: [Link]
-
Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed. Available from: [Link]
-
NMR Chiral solvating agents - ResearchGate. (2025-08-09). Available from: [Link]
-
Direct Chiral Discrimination with NMR. (2024-08-02). Available from: [Link]
-
Lanthanide Shift Reagents 1 | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. Available from: [Link]
-
Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - Arkivoc. Available from: [Link]
-
Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. (2024-09-20). Available from: [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017-06-25). Available from: [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchGate. Available from: [Link]
-
Pirkle's alcohol - Wikipedia. Available from: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available from: [Link]
-
NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto,. (2017-04-17). Available from: [Link]
Sources
- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. scribd.com [scribd.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Differentiating Ethyl 3-hydroxybutyrate from its Isomers
Part 1: Executive Summary & Strategic Approach
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral intermediate in the synthesis of antibiotics, pheromones, and statins. Its purity—both chemical and optical—directly impacts the efficacy of downstream pharmaceutical products.
The challenge in verifying E3HB lies in distinguishing it from its positional isomers (Ethyl 2-hydroxybutyrate, Ethyl 4-hydroxybutyrate) and structural isomers (e.g., Isopropyl lactate), which share the exact molecular mass (132.16 g/mol ) and elemental formula (
This guide outlines a self-validating workflow to definitively identify E3HB, quantify its enantiomeric excess (ee), and exclude interfering isomers.
Part 2: The Isomer Landscape
Before initiating analysis, it is vital to understand the "imposters."[1][2] While all share the formula
Table 1: Comparative Physical Properties
| Compound | Structure | CAS No.[3][4][] | Boiling Point | Key Characteristic |
| Ethyl 3-hydroxybutyrate (E3HB) | 5405-41-4 | 170°C | Target Molecule. Secondary alcohol.[4] | |
| Ethyl 2-hydroxybutyrate (E2HB) | 52089-54-0 | ~167°C | Alpha-hydroxy ester.[4] | |
| Ethyl 4-hydroxybutyrate (E4HB) | 999-10-0 | 205°C | Primary alcohol.[4] Cyclizes to GBL. | |
| Isopropyl Lactate | 617-51-6 | 166-168°C | Structural isomer (Lactate family).[4] |
Note: E4HB has a significantly higher boiling point due to accessible primary hydroxyl hydrogen bonding, but it is thermally unstable and often converts to
-butyrolactone (GBL) during Gas Chromatography (GC) analysis.
Part 3: Mass Spectrometry Differentiation (The "Fingerprint")
Mass spectrometry provides the most definitive structural proof when NMR is unavailable. The differentiation relies on specific fragmentation pathways: McLafferty Rearrangement (E3HB) vs. Alpha-Cleavage (E2HB) vs. Thermal Cyclization (E4HB).
Ethyl 3-hydroxybutyrate (The Target)[4]
-
Mechanism: The ethyl ester structure with a gamma-hydrogen (relative to the carbonyl) facilitates a McLafferty Rearrangement .
-
Diagnostic Ion: m/z 88 .
-
Base Peak: m/z 43 (
), derived from the cleavage of the bond alpha to the hydroxyl group.
Ethyl 2-hydroxybutyrate (The Alpha-Isomer)[4]
-
Mechanism: Lacks the specific gamma-hydrogen geometry for the standard ester McLafferty rearrangement seen in E3HB. Instead, it undergoes Alpha-Cleavage adjacent to the hydroxyl group.[6][7]
-
Diagnostic Ions:
-
m/z 59 :
(Loss of ). -
m/z 103 :
(Loss of ethyl group).
-
-
Absence: Significant reduction or absence of the m/z 88 peak compared to E3HB.
Ethyl 4-hydroxybutyrate (The Cyclizer)[4][5]
-
Mechanism: Under GC inlet temperatures (>200°C), this molecule intramolecularly transesterifies to form
-Butyrolactone (GBL) . -
Diagnostic Ions: The spectrum will match GBL.
-
m/z 86 : Molecular ion of GBL (distinct from 132).
-
m/z 42 : Base peak of GBL.
-
Visualization: Fragmentation Logic Pathways
Figure 1: Decision tree for differentiating hydroxybutyrate isomers via Mass Spectrometry.
Part 4: Experimental Protocols
Protocol 1: GC-MS Differentiation of Positional Isomers[4]
Objective: To distinguish E3HB from E2HB and E4HB based on retention time and fragmentation patterns.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[6]
-
Inlet: Split mode (50:1), 250°C. Note: High inlet temp promotes E4HB cyclization.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV.[6] Scan range 35-200 amu.[4]
Data Interpretation:
-
Retention Time: E2HB typically elutes first, followed by E3HB. E4HB (as GBL) elutes significantly earlier or later depending on column polarity, but often appears as a sharp peak with a distinct mass spectrum (M+ 86).
-
Spectral Check: Extract ion chromatograms (EIC) for m/z 88 (E3HB specific) and m/z 59 (E2HB specific).
Protocol 2: Chiral HPLC Separation (Enantiomeric Purity)
Objective: To quantify the ratio of (R)-Ethyl 3-hydroxybutyrate vs. (S)-Ethyl 3-hydroxybutyrate.
Why HPLC? While Chiral GC is possible (using Beta-DEX columns), Chiral HPLC is often preferred in drug development for fraction collection and avoiding thermal degradation.
Methodology:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[4]
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Expert Tip: If retention is too low, reduce IPA to 5% (95:5).
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 215 nm (Carbonyl absorption).
-
Temperature: 25°C.
Workflow Visualization:
Figure 2: Workflow for the chiral separation of Ethyl 3-hydroxybutyrate enantiomers.
Part 5: References
-
NIST Chemistry WebBook. Ethyl 3-hydroxybutyrate Mass Spectrum. National Institute of Standards and Technology. Link
-
BenchChem. Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide. (Referenced for fragmentation logic of alpha-hydroxy esters).[6] Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-3. (Standard protocols for polysaccharide-based chiral columns). Link
-
PubChem. Ethyl 3-hydroxybutyrate Compound Summary. National Library of Medicine. Link
-
OENO One. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. (Provides context on chiral GC separation of hydroxy esters). Link
Sources
The Efficacy of Exogenous Ketone Induction: A Comparative Analysis of Ethyl 3-hydroxybutyrate and Beta-Hydroxybutyrate (BHB) Salts
Introduction: The Pursuit of Therapeutic Ketosis
Nutritional ketosis, a metabolic state characterized by elevated circulating ketone bodies, has transitioned from a niche dietary strategy to a significant area of therapeutic and performance-enhancing research. The primary ketone body, beta-hydroxybutyrate (BHB), serves not only as an alternative fuel source to glucose for vital organs like the brain and heart but also as a potent signaling molecule with pleiotropic effects on cellular function and gene expression.[1] While a strict ketogenic diet can endogenously induce this state, the associated dietary restrictions pose significant adherence challenges.[2] This has spurred the development of exogenous ketone supplements, principally ketone esters and ketone salts, designed to rapidly and efficiently elevate blood BHB levels.
This guide provides an in-depth technical comparison of two prominent forms of exogenous ketones: Ethyl 3-hydroxybutyrate, a ketone ester, and beta-hydroxybutyrate (BHB) salts. We will dissect their fundamental chemical differences, compare their pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced efficacy of these compounds in inducing therapeutic ketosis.
Chemical and Metabolic Distinctions
Ethyl 3-hydroxybutyrate is a ketone ester, specifically the ethyl ester of 3-hydroxybutyric acid. Upon ingestion, it is presumed to be hydrolyzed by esterases in the gut and liver, yielding D-beta-hydroxybutyrate (the biologically active enantiomer) and ethanol. This enzymatic cleavage is the rate-limiting step in the delivery of BHB to the circulation.
BHB salts , in contrast, are comprised of BHB bound to a mineral cation, such as sodium, potassium, calcium, or magnesium. When ingested, these salts dissociate in the gastrointestinal tract, releasing free BHB and the corresponding mineral ion for absorption. A critical distinction is that many commercially available BHB salt preparations contain a racemic mixture of D- and L-BHB. The L-enantiomer is not readily metabolized by the human body for energy and is cleared more slowly.[3]
Pharmacokinetic Profile: Speed and Magnitude of Ketosis
The primary differentiator between ketone esters and salts lies in their pharmacokinetic profiles. Ketone esters consistently demonstrate a more rapid and pronounced elevation of blood BHB levels compared to BHB salts.[4]
A single dose of a ketone monoester can elevate blood BHB concentrations to between 3 and 5 millimolar (mM) within 30 to 60 minutes.[5] In contrast, a typical dose of BHB salts generally raises blood BHB to more modest levels, typically in the range of 0.5 to 1.5 mM.[6] The peak concentration (Cmax) from ketone esters is significantly higher, and the time to reach this peak (Tmax) is often shorter than that observed with BHB salts.[4][5]
The duration of elevated ketones also differs. While the initial spike from ketone esters is higher, the decline can also be more rapid. BHB salts may offer a more sustained, albeit lower, elevation in blood BHB levels.
Comparative Efficacy and Physiological Impact
The superior ability of ketone esters to rapidly induce a state of deep ketosis has significant implications for their therapeutic and research applications. This rapid and high elevation of BHB can more effectively mimic the metabolic state of prolonged fasting or a stringent ketogenic diet.[2]
Key Differences in Physiological Response:
-
Glycemic Control: Both ketone esters and salts have been shown to lower blood glucose levels. However, meta-analyses suggest that ketone monoesters have a more significant glucose-lowering effect compared to ketone salts.[4]
-
Gastrointestinal Tolerance: A significant drawback of BHB salts is the substantial mineral load they deliver. High doses required to achieve even moderate ketosis can lead to gastrointestinal distress, including nausea, bloating, and diarrhea.[6] Ketone esters, while not entirely without side effects (some users report a bitter taste), avoid the high mineral intake.[7]
-
Metabolic Byproducts: The metabolism of Ethyl 3-hydroxybutyrate releases ethanol. While the amount is generally small and dependent on the dosage, it is a factor to consider in study design and for specific populations. BHB salts introduce a significant load of their respective cations, which can have implications for electrolyte balance, particularly with chronic use or in individuals with renal or cardiovascular conditions.[8]
Quantitative Data Summary
| Parameter | Ethyl 3-hydroxybutyrate (and other Ketone Esters) | BHB Salts |
| Typical Dosage | 10-25 grams | 10-20 grams |
| Peak Blood BHB (Cmax) | 3.0 - 5.0 mM | 0.5 - 1.5 mM[6] |
| Time to Peak (Tmax) | 30 - 60 minutes[5] | 60 - 90 minutes |
| Duration of Action | Shorter, more pronounced spike | Longer, more moderate elevation |
| Primary Side Effects | Unpleasant taste | Gastrointestinal distress, high mineral load[6] |
| Metabolic Byproducts | Ethanol | Sodium, Potassium, Calcium, or Magnesium |
Signaling Pathways of Beta-Hydroxybutyrate
Beyond its role as an energy substrate, BHB functions as a crucial signaling molecule, primarily through the inhibition of class I histone deacetylases (HDACs), suppression of the NLRP3 inflammasome, and interaction with G-protein coupled receptors (GPCRs).
Metabolic Pathway of Exogenous Ketones
Caption: Metabolism of Ethyl 3-hydroxybutyrate and BHB Salts.
BHB Signaling Pathways
Caption: Key signaling pathways modulated by BHB.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of findings when comparing exogenous ketone supplements, a robust and self-validating experimental design is paramount. Below is a detailed protocol for a human clinical trial to assess the pharmacokinetics and pharmacodynamics of Ethyl 3-hydroxybutyrate versus BHB salts.
Workflow for Human Ketone Supplement Trials
Caption: Workflow for human ketone supplement trials.
Step-by-Step Methodology
-
Participant Recruitment and Screening:
-
Recruit healthy adult volunteers.
-
Inclusion criteria: Age 18-50, normal BMI, no known metabolic or gastrointestinal diseases.
-
Exclusion criteria: Pregnancy, use of medications known to affect metabolism, adherence to a ketogenic diet.
-
Obtain informed consent from all participants.
-
-
Study Design:
-
Employ a randomized, double-blind, crossover design.
-
Each participant will complete three study arms: Ethyl 3-hydroxybutyrate, BHB salts, and a placebo control.
-
A washout period of at least 7 days should be implemented between each study arm to ensure complete clearance of the supplement.
-
-
Baseline and Pre-Trial Standardization:
-
Participants should follow a standardized diet for 24-48 hours prior to each study visit.
-
An overnight fast of 10-12 hours is required before each trial.
-
A baseline (t=0) blood sample is collected.
-
-
Supplement Administration:
-
Administer a standardized dose of Ethyl 3-hydroxybutyrate, BHB salts, or a taste- and calorie-matched placebo.
-
Dosages should be based on body weight (e.g., 350 mg/kg).
-
-
Serial Blood Sampling:
-
Collect venous or capillary blood samples at regular intervals post-ingestion. A suggested time course is: 15, 30, 45, 60, 90, 120, 180, and 240 minutes.[5]
-
This frequent sampling allows for accurate determination of Cmax, Tmax, and the area under the curve (AUC).
-
-
Biochemical Analysis:
-
Blood Ketones: Analyze blood samples for BHB concentrations using a validated enzymatic assay or a point-of-care ketone meter.[9]
-
Blood Glucose: Measure blood glucose levels concurrently using a standard glucometer or laboratory-based analysis.
-
Electrolytes: For the BHB salt arm, it is advisable to monitor serum electrolytes (sodium, potassium, etc.).
-
-
Assessment of Tolerability:
-
Use a standardized questionnaire to assess gastrointestinal symptoms (nausea, bloating, diarrhea) at each blood sampling time point.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for blood BHB for each supplement.
-
Compare the changes in blood glucose between the different arms.
-
Analyze the incidence and severity of reported side effects.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine significant differences between the conditions.
-
Conclusion: Selecting the Appropriate Tool for Ketone Induction
Both Ethyl 3-hydroxybutyrate and BHB salts are effective at raising blood ketone levels, but they do so with markedly different profiles. Ketone esters, such as Ethyl 3-hydroxybutyrate, are superior for inducing a rapid and profound state of ketosis, making them a valuable tool for research into the acute effects of high BHB levels and for therapeutic applications where a robust ketogenic response is desired.[4] However, their taste and cost can be limiting factors.
BHB salts offer a more palatable and often more affordable option for achieving a mild to moderate and more sustained level of ketosis.[8] Their primary drawback is the significant mineral load and the potential for gastrointestinal side effects at higher doses.[6] The choice between these two exogenous ketone sources should be guided by the specific research question or therapeutic goal, with careful consideration of the desired pharmacokinetic profile and the potential for adverse effects. Future research should continue to explore the long-term safety and efficacy of both classes of ketone supplements.
References
[10] Poff, A. M., Koutnik, A. P., & D'Agostino, D. P. (2020). Utility of Ketone Supplementation to Enhance Physical Performance: A Systematic Review. Advances in Nutrition, 11(2), 412–419. [11] Evans, M., Cogan, K. E., & Egan, B. (2017). Metabolism of ketone bodies during exercise and training: physiological basis for exogenous supplementation. The Journal of Physiology, 595(9), 2857–2871. [7] Soto-Mota, A., Vansant, H., Evans, R. D., & Clarke, K. (2019). Safety and tolerability of sustained exogenous ketosis using ketone monoester drinks for 28 days in healthy adults. Regulatory Toxicology and Pharmacology, 109, 104506. [4] Falkenhain, K., et al. (2022). Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis. Current Developments in Nutrition, 6(10), nzac141. [12] Stubbs, B. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848. [13] Walsh, M. E., Neudorf, H., & Little, J. P. (2022). Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy. The Journal of Physiology, 600(24), 5235–5250. [5] Ketosource. (2019). Exogenous Ketones Comparison (Ketone Esters, Ketone Salts and C8 MCT Oil) – Experiment Results. [14] Buck Institute. (2023). World-First Clinical Trial Will Test Ketone Supplementation on Frailty. Technology Networks. [15] Poffé, C., et al. (2021). Exogenous ketone supplementation and skeletal muscle adaptation to exercise training. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E487-E499. [16] Ketone Ester Papers. (n.d.). All Clinical Trials. [17] Myette-Côté, É., et al. (2018). The effect of a ketone monoester drink on glucose tolerance in individuals with obesity. The Journal of Physiology, 596(14), 2847–2858. [6] Poff, A. M., et al. (2020). Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis. Frontiers in Nutrition, 7, 66. [8] O'Malley, T., et al. (2017). Effectiveness of Exogenous Ketone Salts in Enhancing Circulating Acetoacetate Levels—A Pilot Study in Healthy Adults. Metabolites, 7(4), 51. [1] Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51–76. [18] Graff, E. C., et al. (2016). The ketogenic diet: an anti-inflammatory treatment for schizophrenia?. Dove Medical Press, 9, 149-157. [9] Dhatariya, K. K., & Vellanki, P. (2017). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. The Lancet Diabetes & Endocrinology, 5(6), 469–478. [2] Stubbs, B. J., et al. (2018). The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents. Nutrients, 10(8), 1022. [19] Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine, 21(3), 263–269. [3] Graziola, F., et al. (2021). Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. Frontiers in Endocrinology, 12, 731172. [20] Evaluation of the safety and tolerability of exogenous ketosis induced by orally administered free beta-hydroxybutyrate in healthy adult subjects. (2023). Scientific Reports, 13(1), 10839. [21] Laffel, L. (2021). Update on Measuring Ketones. Journal of Diabetes Science and Technology, 15(4), 755–759. [22] Poff, A. M., et al. (2020). Utility of Ketone Supplementation to Enhance Physical Performance: A Systematic Review. Defense Technical Information Center. [23] Hughes, M. M., et al. (2020). Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids. bioRxiv. [24] Rojas-Morales, P., et al. (2024). Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. Metabolites, 14(2), 99. [25] Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Experts@Minnesota. [26] Rojas-Morales, P., et al. (2016). β-Hydroxybutyrate: A signaling metabolite in starvation response? Cellular Signalling, 28(8), 917–923. [27] Kovacs, Z., et al. (2023). An open-label, acute clinical trial in adults to assess ketone levels, gastrointestinal tolerability, and sleepiness following consumption of (R)-1,3-butanediol (Avela™). Frontiers in Nutrition, 10, 1204649. [28] MedlinePlus. (n.d.). Ketones in Blood. Rojas-Morales, P., et al. (2016). β-Hydroxybutyrate: A signaling metabolite in starvation response?. PubMed. [29] Huang, E. J., et al. (2023). Update on Measuring Ketones. Journal of Diabetes Science and Technology, 17(1), 231–239. Goldberg, E. L., et al. (2017). β-Hydroxybutyrate Deactivates Neutrophil NLRP3 Inflammasome to Relieve Gout Flares. Cell Reports, 18(9), 2077–2087. [30] Stubbs, B. J., et al. (2021). The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents. ResearchGate. [31] Li, X., et al. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites, 13(10), 1058. Cong, Z., et al. (2015). Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors. Frontiers in Pharmacology, 6, 28. Roberts, M. D., et al. (2021). The Effects of a 6-Week Controlled, Hypocaloric Ketogenic Diet, With and Without Exogenous Ketone Salts, on Body Composition Responses. Frontiers in Nutrition, 8, 642220. [32] Huang, E. J., et al. (2023). Update on Measuring Ketones. eScholarship. [33] Lindahl, E. (2021, February 7). Lecture 08, concept 18: Signaling - G-protein coupled receptors (GPCRs). YouTube.
Sources
- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ketosource.co [ketosource.co]
- 6. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone Ester for Frail Elderly · Recruiting Participants for Clinical Trial 2026 | Power | Power [withpower.com]
- 8. mdpi.com [mdpi.com]
- 9. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ketocertified.com [ketocertified.com]
- 12. examine.com [examine.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ketone Ester Papers. All Clinical Trials [ketoneesterpapers.com]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nutrition.bmj.com [nutrition.bmj.com]
- 21. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids | bioRxiv [biorxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. experts.umn.edu [experts.umn.edu]
- 26. researchgate.net [researchgate.net]
- 27. An open-label, acute clinical trial in adults to assess ketone levels, gastrointestinal tolerability, and sleepiness following consumption of (R)-1,3-butanediol (Avela™) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ketones in Blood: MedlinePlus Medical Test [medlineplus.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. escholarship.org [escholarship.org]
- 33. youtube.com [youtube.com]
Introduction: The Significance of Chirality in Ethyl 3-Hydroxybutyrate
An In-Depth Comparative Guide to the Enantiomeric Purity Analysis of Ethyl 3-Hydroxybutyrate
Ethyl 3-hydroxybutyrate is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its enantiomers, (R)- and (S)-ethyl 3-hydroxybutyrate, serve as crucial chiral building blocks for the synthesis of a wide array of bioactive compounds, including carbapenem antibiotics and pheromones.[1] The stereochemistry of this molecule is not a trivial detail; the biological activity of its downstream products is often dictated by a single enantiomer. For instance, (R)-ethyl 4-chloro-3-hydroxybutyrate is a key precursor for various pharmaceuticals, making its enantiopurity a critical quality attribute.[2][3]
In the context of drug development, regulatory bodies such as the FDA, guided by the International Council for Harmonisation (ICH), mandate strict control over stereoisomeric composition. The undesired enantiomer is often treated as an impurity, and its presence must be accurately quantified and controlled within stringent limits, sometimes as low as 0.15% or even 0.05% of the active pharmaceutical ingredient (API).[4] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric purity of Ethyl 3-hydroxybutyrate, offering field-proven insights into method selection, validation, and execution.
Core Analytical Methodologies: A Head-to-Head Comparison
The determination of enantiomeric excess (% ee) requires analytical techniques capable of differentiating between stereoisomers. This is primarily achieved by creating a chiral environment in which the enantiomers exhibit different physicochemical properties. The most prevalent and powerful techniques are chiral chromatography (both Gas and Liquid), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral aids, and classical polarimetry. Each method operates on a distinct principle and offers a unique profile of advantages and limitations.
Chiral Gas Chromatography (GC)
Chiral GC is a cornerstone technique for the analysis of volatile chiral compounds like Ethyl 3-hydroxybutyrate.
Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. For Ethyl 3-hydroxybutyrate, cyclodextrin derivatives, such as β-cyclodextrin, are highly effective CSPs. The chiral pockets of the cyclodextrin molecule form transient diastereomeric inclusion complexes with the enantiomers. The stability of these complexes differs slightly for the (R) and (S) forms, leading to different retention times and, thus, separation.
Expertise & Causality: The choice of a cyclodextrin-based column, like a CP-Chirasil-Dex CB, is deliberate.[5] The hydroxyl groups and the hydrophobic cavity of the cyclodextrin provide the necessary chiral recognition sites (hydrogen bonding and inclusion) for the hydroxyl and ester moieties of Ethyl 3-hydroxybutyrate. The volatility of the analyte makes it perfectly suited for GC, allowing for high-resolution separation with sharp peaks, which is essential for quantifying a minor enantiomer in the presence of a major one.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric purity analysis in the pharmaceutical industry.[6]
Principle of Separation: Similar to chiral GC, HPLC relies on a chiral stationary phase. However, the separation occurs in the liquid phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are common choices. The separation mechanism is based on a combination of attractive interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selectors on the CSP. The differential strength of these interactions results in different retention times.
Expertise & Causality: While GC is excellent for volatile compounds, HPLC offers broader applicability and can be used for less volatile derivatives or if derivatization is preferred. For instance, the hydroxyl group of Ethyl 3-hydroxybutyrate can be derivatized to form MTPA (α-Methoxy-α-trifluoromethylphenylacetic acid) esters, which can then be separated on a standard achiral HPLC column.[7] However, direct separation on a chiral column like a Chiralcel OD-H is often preferred to avoid the extra step and potential for kinetic resolution during derivatization.[8] The choice of mobile phase (typically a mixture of alkanes like hexane and an alcohol like isopropanol) is critical for modulating the retention and optimizing the resolution of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral analysis.
Principle of Differentiation: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral solvating agent (CSA) to the NMR tube results in the formation of rapidly exchanging, short-lived diastereomeric complexes.[9] Because diastereomers have different physical properties, the nuclei of the analyte in these two different complexes experience slightly different magnetic environments. This leads to the splitting of what was a single peak in the achiral environment into two distinct peaks, one for each enantiomer. The enantiomeric excess can be determined by integrating the areas of these separated signals.
Expertise & Causality: This method is fundamentally different from chromatography as it does not involve physical separation. Its primary advantage is speed and simplicity, as no chromatographic method development is required. The key is selecting an appropriate CSA that will interact strongly enough with the analyte to induce a measurable chemical shift difference. For a molecule like Ethyl 3-hydroxybutyrate, a CSA with aromatic rings and hydrogen-bonding capabilities would be a logical choice to interact with the ester and hydroxyl groups. While powerful for determining ratios of ~50:50 to 95:5, its sensitivity is often insufficient for quantifying trace-level enantiomeric impurities (<1%) required in pharmaceutical quality control.
Optical Polarimetry & Circular Dichroism (CD)
Polarimetry is the oldest method for assessing enantiomeric purity.
Principle of Differentiation: Chiral molecules have the property of rotating plane-polarized light. The angle of this rotation is measured by a polarimeter. A pure sample of one enantiomer will rotate light by a specific angle ([α]), while its mirror image will rotate it by the exact same magnitude but in the opposite direction. A racemic (50:50) mixture will not rotate light at all. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer.[10] Circular Dichroism (CD) spectroscopy, a related technique, measures the differential absorption of left and right circularly polarized light and can also be used to determine ee.[11][12]
Expertise & Causality: Polarimetry is a bulk property measurement and is non-destructive. However, its major drawback is its low sensitivity and susceptibility to impurities. The specific rotation must be known for a 100% pure standard, and the measurement can be affected by concentration, solvent, temperature, and the presence of other chiral or even achiral impurities. It is generally not suitable for the accurate determination of high enantiomeric excesses (e.g., >99% ee) or for regulated pharmaceutical analysis where trace levels of the unwanted enantiomer must be controlled.[4]
Quantitative Performance Comparison
The choice of an analytical technique is driven by its performance characteristics in the context of the specific application. The following table summarizes the key performance metrics for the analysis of Ethyl 3-hydroxybutyrate.
| Performance Metric | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agents (CSAs) | Polarimetry |
| Principle | Differential partitioning with a Chiral Stationary Phase (gas phase) | Differential partitioning with a Chiral Stationary Phase (liquid phase) | Formation of transient diastereomeric complexes | Measurement of optical rotation of plane-polarized light |
| Typical Resolution | High to Excellent (Rs > 2.0) | High to Excellent (Rs > 2.0) | N/A (based on peak separation in Hz) | N/A |
| Sensitivity (LOQ) | High (can reach <0.1%) | Very High (can reach <0.05%) | Low (typically >1-2%) | Very Low (typically >5%) |
| Accuracy & Precision | Excellent (%RSD < 2%) | Excellent (%RSD < 2%) | Good (%RSD < 5%) | Poor to Fair |
| Analysis Time | Fast (5-20 minutes per sample) | Moderate (10-30 minutes per sample) | Very Fast (<5 minutes per sample) | Very Fast (<2 minutes per sample) |
| Sample Throughput | High | Moderate to High | High | High |
| Method Development | Moderate | Moderate to Complex | Simple | Minimal |
| Cost (Instrument) | Moderate | High | Very High | Low |
| Primary Application | QC, process monitoring, high-throughput screening | Regulated QC, impurity profiling, method validation | Reaction monitoring, rapid screening (non-trace levels) | Quick check of bulk material, educational purposes |
Experimental Protocols & Workflows
A self-validating protocol is one where the results inherently demonstrate the success of the analysis. For chromatographic methods, this is achieved through system suitability tests (SSTs), where a standard containing both enantiomers is injected to confirm that the system can adequately separate them (i.e., achieve a minimum resolution) before any unknown samples are analyzed.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This protocol is designed for the accurate quantification of the enantiomeric excess of Ethyl 3-hydroxybutyrate.
1. Sample Preparation:
- Prepare a stock solution of the Ethyl 3-hydroxybutyrate sample at approximately 10 mg/mL in a suitable solvent like Ethyl Acetate.
- Prepare a resolution standard containing a racemic (or near-racemic) mixture of Ethyl 3-hydroxybutyrate at the same concentration.
- Dilute the sample solution to approximately 1 mg/mL for injection.
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
- Column: CP-Chirasil-Dex CB (or equivalent beta-cyclodextrin based chiral column), 25 m x 0.25 mm ID x 0.25 µm film thickness.[5]
- Injector: Split/Splitless, 250°C, Split ratio 50:1.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program: 110°C hold for 2 min, ramp at 2°C/min to 160°C, hold for 2 min.[5]
- Detector: FID, 280°C.
- Injection Volume: 1 µL.
3. System Suitability:
- Inject the resolution standard.
- The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.
4. Analysis & Calculation:
- Inject the sample solution in triplicate.
- Integrate the peak areas for the (S)-enantiomer (Area S) and the (R)-enantiomer (Area R).
- Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area Major - Area Minor) / (Area Major + Area Minor)| x 100
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a robust alternative, particularly in pharmaceutical development settings, for determining the enantiomeric purity.
1. Sample Preparation:
- Prepare a stock solution of the Ethyl 3-hydroxybutyrate sample at approximately 1 mg/mL in the mobile phase.
- Prepare a resolution standard containing a racemic mixture at the same concentration.
2. Instrumentation & Conditions:
- HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[8]
- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. System Suitability:
- Inject the resolution standard.
- The resolution between the enantiomer peaks must be ≥ 2.0. Tailing factor for the main peak should be ≤ 1.5.
4. Analysis & Calculation:
- Inject the sample solution in triplicate.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% ee) using the same formula as in the GC method.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Authoritative Grounding: Method Validation and Trustworthiness
Describing a protocol is insufficient; the protocol must be a self-validating system grounded in established principles. For drug development professionals, any analytical method used for quality control must be validated according to ICH Q2(R2) guidelines.[13] Validation demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is proven by showing that no other impurities co-elute with either enantiomer peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is crucial for accurate quantification.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity testing.[14]
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known amount of the minor enantiomer spiked in.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Both the Chiral GC and Chiral HPLC methods presented here are capable of being fully validated to meet stringent regulatory requirements, making them trustworthy for final product release and stability testing.
Conclusion and Method Selection Strategy
The enantiomeric purity of Ethyl 3-hydroxybutyrate is a critical parameter that demands robust and reliable analytical methods. While several techniques can differentiate between the (R) and (S) enantiomers, their practical applications vary significantly.
-
Chiral Gas Chromatography (GC) is the method of choice for high-throughput screening and routine quality control of the pure substance, offering an excellent balance of speed, resolution, and cost-effectiveness.
-
Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard in regulated environments due to its versatility, high sensitivity for trace impurity quantification, and established history in pharmaceutical method validation.
-
NMR with Chiral Solvating Agents serves as a powerful, rapid tool for reaction monitoring and process development where high-precision quantification of trace impurities is not the primary goal.
-
Polarimetry is largely a historical or educational tool, lacking the sensitivity and specificity required for modern pharmaceutical analysis but can be useful for a quick, qualitative check of bulk material.
Ultimately, the selection of the optimal method is a strategic decision that must align with the specific analytical objective, whether it be rapid process optimization, high-throughput screening, or the rigorous quality control of a final pharmaceutical intermediate.
References
-
Longo, M. A., & San Román, M. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. American Journal of Enology and Viticulture. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column. [Link]
- Google Patents. (2022). CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
-
Aturki, Z., D'Orazio, G., Fanali, S., & Scriba, G. K. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7055. [Link]
-
Toussaint, A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)
-
Dewan, I., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-91. [Link]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]
-
Enzymaster. (n.d.). Ethyl (R)-3-hydroxybutyrate. [Link]
-
Liu, Z. Q., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. [Link]
-
Ni, Y., et al. (2020). Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. Organic Process Research & Development, 24(5), 848-857. [Link]
-
ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Seebach, D., et al. (1987). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 65, 203. [Link]
-
Hirama, M., et al. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, 1983(9), 1315-1321. [Link]
-
Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). [Link]
-
Deshpande, A. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 452–456. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Asmus, D. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Chegg. (2021). Optical Rotation of Ethyl (S)-(+)-3-Hydroxybutyrate in Chloroform. [Link]
-
Toussaint, A., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Piras, M., et al. (2023). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 13(2), 241. [Link]
-
Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
Sources
- 1. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. rsc.org [rsc.org]
- 9. oro.open.ac.uk [oro.open.ac.uk]
- 10. Optical Rotation of Ethyl (S)-(+)-3-Hydroxybutyrate | Chegg.com [chegg.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. fda.gov [fda.gov]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: FTIR Analysis of Ethyl 3-Hydroxybutyrate (E3HB)
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral synthon in the synthesis of carbapenem antibiotics, statins, and pheromones.[1] While Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) remain the gold standards for enantiomeric excess (ee%) and skeletal confirmation respectively, Fourier Transform Infrared Spectroscopy (FTIR) offers an unrivaled advantage in real-time process monitoring .
This guide objectively compares FTIR against alternative analytical modalities, specifically focusing on its ability to rapidly differentiate E3HB from its metabolic precursor, Ethyl Acetoacetate (EAA) , and its hydrolysis degradation product, 3-Hydroxybutyric Acid .
Part 1: Molecular Context & Spectral Fingerprint
The Analytical Challenge
In biocatalytic or chemical reduction of Ethyl Acetoacetate to E3HB, the primary analytical goal is confirming the reduction of the ketone moiety to a secondary alcohol without hydrolyzing the ester.
Target Molecule: Ethyl 3-hydroxybutyrate (CAS: 5405-41-4) Precursor: Ethyl Acetoacetate (CAS: 141-97-9)
Comparative Spectral Assignments
The following table highlights the "Diagnostic Bands"—the specific wavenumbers that confirm the transformation.
| Functional Group | Vibration Mode | Ethyl 3-Hydroxybutyrate (Product) | Ethyl Acetoacetate (Precursor) | Analytical Significance |
| Hydroxyl (-OH) | O-H Stretch | 3400–3500 cm⁻¹ (Broad) | Absent* | Primary Indicator. Appearance confirms reduction. |
| Ester Carbonyl | C=O Stretch | ~1730–1735 cm⁻¹ (Strong) | ~1740 cm⁻¹ | Present in both; confirms ester integrity. |
| Ketone Carbonyl | C=O Stretch | Absent | ~1715 cm⁻¹ | Disappearance indicates consumption of precursor. |
| Enol C=C | C=C Stretch | Absent | ~1650 cm⁻¹ (Weak) | EAA exists in keto-enol equilibrium; this band disappears in E3HB. |
| C-O Ester | C-O Stretch | ~1180 cm⁻¹ | ~1180–1200 cm⁻¹ | Structural confirmation (fingerprint region). |
*Note: Trace moisture can mimic OH signals. See "Troubleshooting" for differentiation.
Part 2: Comparative Performance Analysis
Scenario A: Process Monitoring (Reaction Completion)
Comparison: FTIR (At-line) vs. GC-FID (Off-line)
| Feature | FTIR (ATR Mode) | GC-FID | Verdict |
| Time to Result | < 1 minute | 15–30 minutes | FTIR Wins for rapid "Go/No-Go" decisions. |
| Sample Prep | None (Neat liquid) | Dilution/Extraction required | FTIR Wins on workflow efficiency. |
| Quantitation | Semi-quantitative (Beer’s Law limits) | Highly Quantitative | GC Wins for final yield calculation. |
| Specificity | Functional Group ID | Component Separation | GC Wins for impurity profiling. |
Scientist’s Insight: Use FTIR to monitor the disappearance of the 1715 cm⁻¹ ketone peak . When this peak flatlines, the reaction is chemically complete. Only then, move to GC to determine the enantiomeric excess (ee%).
Scenario B: Purity & Structure Confirmation
Comparison: FTIR vs. 1H-NMR
| Feature | FTIR | 1H-NMR | Verdict |
| Structural Detail | Functional Groups only | Atom-to-atom connectivity | NMR is essential for initial structure validation. |
| Chirality | Blind (Spectra of R and S are identical) | Visible (with chiral shift reagents) | NMR/GC required for chiral purity. |
| Water Detection | High Sensitivity (OH masking) | Low Sensitivity (Exchangeable protons) | FTIR is superior for detecting wet samples. |
Part 3: Experimental Protocol (Self-Validating System)
Method: Attenuated Total Reflectance (ATR) FTIR Rationale: E3HB is a volatile liquid. Transmission cells (KBr windows) are prone to leakage and pathlength variation. ATR provides a fixed pathlength (~2 µm) and easy cleaning.
Step-by-Step Workflow
-
System Validation (Start-up):
-
Acquire an open-beam background spectrum.
-
Validation Check: Ensure CO₂ doublets (2350 cm⁻¹) and water vapor noise are < 0.005 Abs.
-
-
Crystal Cleaning:
-
Clean the Diamond/ZnSe crystal with isopropanol.
-
Validation Check: Run a "Preview" scan. The spectrum must be a flat line at 100% T.
-
-
Sample Loading:
-
Pipette 50 µL of neat E3HB onto the center of the crystal.
-
Crucial Step: Cover with the volatile cover clamp to prevent evaporation during scanning.
-
-
Acquisition:
-
Post-Processing:
-
Apply ATR Correction (corrects for penetration depth vs. wavelength).
-
Baseline correct (Rubberband method) if scattering is observed.
-
Decision Matrix for Analysis
The following diagram illustrates the logic flow for analyzing E3HB samples in a drug development context.
Caption: Analytical workflow for Ethyl 3-hydroxybutyrate synthesis. FTIR serves as the primary gatekeeper for chemical conversion before expensive/slow chiral analysis.
Part 4: Data Interpretation & Troubleshooting
Common Artifacts and Fixes
| Observation | Root Cause | Corrective Action |
| Broad, massive OH band (>3400 cm⁻¹) | Wet sample (Water contamination) | Dry sample over MgSO₄. Water OH is broader and lacks the specific shape of secondary alcohol H-bonding. |
| Split Carbonyl Peak (1720/1740 cm⁻¹) | Residual Precursor (EAA) | EAA shows a "doublet" due to keto-enol tautomerism. Continue reaction. |
| New Peak at ~1710 cm⁻¹ (Broad) | Hydrolysis (Acid formation) | If the ester hydrolyzes, 3-hydroxybutyric acid forms. Look for extreme OH broadening (3000–2500 cm⁻¹) typical of carboxylic acids. |
Visualizing the Transformation
The diagram below conceptualizes the spectral shift during the reduction process.
Caption: Spectral evolution from precursor to product. Note the simplification of the carbonyl region and the emergence of the hydroxyl band.
References
-
NIST Chemistry WebBook. Ethyl 3-hydroxybutyrate Infrared Spectrum. National Institute of Standards and Technology.[2][5][6] [Link]
-
Seebach, D., et al. Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, Coll.[4] Vol. 7, p.215 (1990). [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
PubChem. Ethyl 3-hydroxybutyrate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. ethyl 3-hydroxybutyrate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
Comparative Mass Spectrometry Guide: Ethyl 3-Hydroxybutyrate (Native vs. Derivatives & Isomers)
Executive Summary
Ethyl 3-hydroxybutyrate (E3HB) is a critical chiral ester found in wine aroma profiles and mammalian ketone body metabolism. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to its isobaric isomers (e.g., Ethyl 2-hydroxybutyrate) and polarity-induced peak tailing.[1]
This guide objectively compares the Native Electron Ionization (EI) fragmentation of E3HB against two primary analytical alternatives:
-
Positional Isomer Differentiation: Distinguishing E3HB from Ethyl 2-hydroxybutyrate.
-
TMS Derivatization: Enhancing sensitivity and spectral specificity.
Key Finding: While native E3HB analysis is sufficient for general screening, TMS derivatization is the superior protocol for trace quantification, shifting the base peak from the non-specific m/z 43 to the highly diagnostic m/z 117.
Deep Dive: Native EI Fragmentation of Ethyl 3-Hydroxybutyrate
Molecular Formula:
In its native form, E3HB undergoes a predictable but complex fragmentation driven by the hydroxyl group and the ester functionality. The molecular ion (
Mechanism of Fragmentation
The fragmentation is dominated by Alpha-Cleavage adjacent to the hydroxyl group and McLafferty Rearrangement involving the ethyl ester moiety.
-
Alpha-Cleavage (Dominant Pathway): Ionization at the hydroxyl oxygen triggers cleavage of the C2-C3 bond. This releases the stable neutral radical
and forms the oxonium ion at m/z 45 . -
McLafferty Rearrangement: The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl group (
), leading to the loss of neutral ethylene ( , 28 Da). This yields the enol radical cation at m/z 104 . -
Secondary Fragmentation: The acetyl ion (
) at m/z 43 is often the base peak in standard 70 eV spectra, arising from further decomposition of the ester chain.
Visualization of Fragmentation Pathway[2]
Caption: Figure 1. Primary Electron Ionization (70 eV) fragmentation pathways for Native Ethyl 3-hydroxybutyrate.
Comparative Analysis: Alternatives & Performance
Comparison 1: Specificity vs. Positional Isomers
Distinguishing E3HB from its isomer Ethyl 2-hydroxybutyrate (E2HB) is critical in metabolic profiling (e.g., distinguishing ketone body flux from alpha-hydroxybutyrate oxidative stress markers).[1]
| Feature | Ethyl 3-Hydroxybutyrate (E3HB) | Ethyl 2-Hydroxybutyrate (E2HB) | Mechanism of Difference |
| Structure | Position of -OH group | ||
| Diagnostic Ion 1 | m/z 45 (High Intensity) | m/z 59 (Base Peak) | |
| Diagnostic Ion 2 | m/z 117 ( | m/z 103 ( | Loss of Methyl (E3HB) vs Loss of Ethyl (E2HB) |
| Base Peak | m/z 43 or 45 | m/z 59 | E2HB cleavage is favored at the ethyl branch.[1] |
Analyst Insight: Do not rely solely on retention time. Monitor the ratio of m/z 45 / m/z 59 . A high 45/59 ratio confirms E3HB; a low ratio indicates E2HB.
Comparison 2: Native vs. TMS Derivatization
Derivatization with BSTFA or MSTFA replaces the active protic hydrogen with a Trimethylsilyl (TMS) group, forming Ethyl 3-(trimethylsilyloxy)butyrate .
| Metric | Native Analysis | TMS Derivative Analysis | Advantage |
| Molecular Weight | 132 Da | 204 Da (+72 Da) | Shifts mass to higher, cleaner region.[1] |
| Base Peak | m/z 43 (Non-specific) | m/z 117 (Highly Specific) | m/z 117 corresponds to |
| Peak Shape | Tailing (due to -OH H-bonding) | Sharp, Gaussian | Improved S/N ratio and integration accuracy.[1] |
| Sensitivity | Moderate | High (2-5x increase) | Reduced adsorption in the inlet/column.[1] |
Recommendation: For trace analysis (<1 ppm) or complex biological matrices (urine/plasma), TMS derivatization is mandatory . The shift of the base peak to m/z 117 eliminates interference from common low-mass solvent background ions.
Experimental Protocols
Protocol A: Native GC-MS Analysis (Screening)
-
Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).[1] Note: WAX columns provide better isomer separation.[1]
-
Inlet: 250°C, Splitless (1 min).
-
Oven: 40°C (1 min)
10°C/min 220°C (5 min). -
MS Source: 230°C, 70 eV.[2]
-
SIM Parameters: Monitor m/z 45, 60, 88, 104, 117 .
Protocol B: TMS Derivatization (Quantification)
-
Preparation: Evaporate 50 µL of sample extract to dryness under nitrogen.
-
Reaction: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (HP-5MS column preferred).
-
SIM Parameters: Monitor m/z 117 (Quant), 147, 159 (Qualifiers).
References
-
BenchChem. (2025).[2] Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide. Retrieved from
-
NIST Mass Spectrometry Data Center. Butanoic acid, 3-hydroxy-, ethyl ester - Mass Spectrum. NIST WebBook. Retrieved from
-
Lytra, G., et al. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Retrieved from
-
LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups: Alcohols and Esters. Retrieved from
-
PubChem. Ethyl 3-hydroxybutyrate Compound Summary. National Library of Medicine. Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Ethyl 3-Hydroxybutyrate
Executive Summary & Operational Context[1][2]
Ethyl 3-hydroxybutyrate is a chiral ester widely used as a flavoring agent and a solvent in organic synthesis. While often perceived as "low hazard" due to its biological role as a ketone body precursor, its management requires strict adherence to organic solvent protocols.
The Core Directive: Do not treat Ethyl 3-hydroxybutyrate as aqueous waste, despite its water solubility. It must be managed as Non-Halogenated Organic Solvent Waste .
This guide synthesizes the physicochemical properties of the compound with US EPA RCRA (Resource Conservation and Recovery Act) standards to provide a self-validating disposal workflow.
Physicochemical Hazard Profile (The "Why")
To dispose of a chemical safely, one must understand its behavior under stress. The following data dictates our disposal strategy:
Table 1: Critical Safety Data for Disposal Logic
| Property | Value | Operational Implication |
| Flash Point (Closed Cup) | ~64°C - 77°C (147°F - 170°F) | Combustible Liquid. While technically above the Federal RCRA D001 cut-off (60°C), it supports combustion and must be kept away from ignition sources. |
| Water Solubility | Soluble / Miscible | High Risk of Mismanagement. Users often incorrectly pour soluble organics down the drain. This creates high Biological Oxygen Demand (BOD) loads in water treatment, violating Clean Water Act permits. |
| Specific Gravity | ~1.017 g/mL | Slightly denser than water.[1][2][3] In a phase separation event, it may form the lower layer, complicating spill cleanup in wet environments. |
| Reactivity | Hydrolyzes in strong acid/base | Segregation Critical. Do not mix with acidic waste streams; hydrolysis releases ethanol and 3-hydroxybutyric acid, altering the waste pH and composition. |
Pre-Disposal Protocol: Segregation & Storage[1]
Effective disposal begins at the bench. The most common compliance failure involves improper waste stream segregation.
Segregation Logic
Ethyl 3-hydroxybutyrate is an Oxygenated Hydrocarbon .[4]
-
MUST SEGREGATE INTO: Non-Halogenated Organic Solvent Waste.
-
DO NOT MIX WITH:
-
Halogenated Solvents (Dichloromethane, Chloroform): Increases disposal costs significantly due to the inability to use fuel blending.
-
Strong Oxidizers (Nitric Acid, Peroxides): Risk of exothermic reaction and fire.
-
Strong Acids/Bases: Risk of uncontrolled hydrolysis.
-
Container Selection[7]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: Esters can swell certain rubbers and low-grade plastics over time. HDPE provides excellent chemical resistance.
-
-
Venting: Use standard safety caps (vented) if mixing with other solvents to prevent pressure buildup from minor volatilization or unexpected reactions.
Operational Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for handling Ethyl 3-hydroxybutyrate waste, ensuring no decision points are left to guesswork.
Figure 1: Decision logic for categorizing Ethyl 3-hydroxybutyrate waste streams. Note the preference for Non-Halogenated streams to facilitate energy recovery.
Detailed Disposal Procedures
Standard Laboratory Waste (Liquid)
Objective: Prepare waste for off-site incineration or fuel blending.
-
Labeling: Affix a hazardous waste label.
-
Required Fields: Full chemical name ("Ethyl 3-hydroxybutyrate"), CAS # (5405-41-4), and Hazard Warnings ("Combustible," "Irritant").
-
Avoid: Generic labels like "Organic Waste" without specific constituents.
-
-
Consolidation: Pour into the designated Non-Halogenated Solvent carboy.
-
Compatibility Check: Ensure the carboy does not contain concentrated nitric acid or strong oxidizers.
-
-
Storage: Keep the container closed when not adding waste. Store in a Flammable/Combustible safety cabinet until pickup.
Spill Management (Immediate Response)
Scenario: A 500mL bottle shatters on the floor.
-
Isolate: Evacuate the immediate area. Remove ignition sources (hot plates, open flames), even though the flash point is >60°C.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection is generally not required for small spills unless ventilation is poor.
-
Containment: Surround the spill with vermiculite , sand , or universal absorbent pads .
-
Note: Avoid using sawdust if possible; while the flash point is high, mixing organic esters with combustible absorbents increases fire load.
-
-
Cleanup: Scoop absorbed material into a sealable bag or bucket.
-
Disposal: Label the debris as "Solid Debris Contaminated with Ethyl 3-hydroxybutyrate" and process as solid hazardous waste.
Regulatory Compliance & Scientific Rationale
RCRA Classification (US EPA)
Under the Resource Conservation and Recovery Act (RCRA):
-
Flammability: The Federal definition of an Ignitable Waste (D001) covers liquids with a flash point < 60°C (140°F).
-
The Nuance: Ethyl 3-hydroxybutyrate has a flash point of ~64°C-77°C. Technically, it may not be a D001 waste by strict federal definition.
-
The Best Practice: Most institutions and waste handlers manage all organic solvents with flash points < 93°C (200°F) as ignitable/combustible waste to ensure safety during transport and to meet stricter state-level regulations (e.g., California).
-
Recommendation: Classify as Non-RCRA Regulated Organic Liquid (if pure) OR manage as D001 for simplicity in mixed solvent streams.
Biological Oxygen Demand (BOD)
Disposal down the sanitary sewer is strictly prohibited .
-
Mechanism: Ethyl 3-hydroxybutyrate is biodegradable. Rapid bacterial degradation in sewer systems consumes massive amounts of oxygen (High BOD).
-
Consequence: This depletes dissolved oxygen in water systems, killing aquatic life and violating municipal discharge permits.
Chemical Compatibility Visualization
Understanding what not to mix is as important as knowing where to put it.
Figure 2: Compatibility Matrix. Green lines indicate safe mixing for waste consolidation; dashed colored lines indicate high-risk incompatibilities.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62572: Ethyl 3-hydroxybutyrate. PubChem. [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
